molecular formula C9H10O4 B1590222 Methyl 4-hydroxy-2-methoxybenzoate CAS No. 28478-46-8

Methyl 4-hydroxy-2-methoxybenzoate

Cat. No.: B1590222
CAS No.: 28478-46-8
M. Wt: 182.17 g/mol
InChI Key: KCWJRQPHPPKPBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-hydroxy-2-methoxybenzoate is a useful research compound. Its molecular formula is C9H10O4 and its molecular weight is 182.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-hydroxy-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-12-8-5-6(10)3-4-7(8)9(11)13-2/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWJRQPHPPKPBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70501559
Record name Methyl 4-hydroxy-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28478-46-8
Record name Benzoic acid, 4-hydroxy-2-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28478-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-hydroxy-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-hydroxy-2-methoxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 4-hydroxy-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Methyl 4-hydroxy-2-methoxybenzoate is a valuable substituted aromatic ester that serves as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its synthesis presents a classic challenge in regiochemical control during the functionalization of a polysubstituted benzene ring. This guide provides an in-depth exploration of the primary synthetic pathways to this target molecule, designed for researchers, chemists, and drug development professionals. We will dissect two core strategies: the regioselective methylation of a dihydroxy precursor and the direct esterification of the corresponding carboxylic acid. The causality behind experimental choices, detailed step-by-step protocols, and comparative data are provided to empower scientists with a robust understanding of the applicable synthetic chemistry.

Chapter 1: Introduction & Retrosynthetic Analysis

This compound is a compound whose utility is defined by the specific arrangement of its functional groups: a methyl ester, a hydroxyl group, and a methoxy group. This precise configuration is crucial for its role as a building block in multi-step syntheses. The primary challenge in its construction is the differentiation between two phenolic hydroxyl groups on a common precursor, demanding a high degree of regioselectivity.

The Core Synthetic Challenge: Regioselectivity

A logical retrosynthetic analysis of the target molecule points to two primary precursors: 2,4-dihydroxybenzoic acid and 4-hydroxy-2-methoxybenzoic acid.

Retrosynthesis Target This compound Precursor1 4-hydroxy-2-methoxybenzoic acid Target->Precursor1 Esterification Precursor2 Methyl 2,4-dihydroxybenzoate Target->Precursor2 Selective O-Methylation Precursor4 3-Methoxyphenol Precursor1->Precursor4 Formylation & Oxidation Precursor3 2,4-dihydroxybenzoic acid Precursor2->Precursor3 Esterification

Caption: Retrosynthetic analysis of this compound.

The most common and cost-effective starting material is 2,4-dihydroxybenzoic acid. However, this route necessitates a method to selectively methylate the hydroxyl group at the C2 position while leaving the C4 hydroxyl untouched. Conversely, if 4-hydroxy-2-methoxybenzoic acid is available, a straightforward esterification provides the final product. This guide will explore both pathways in detail.

Chapter 2: Pathway I: Regioselective Methylation of a Dihydroxy Precursor

This pathway is arguably the more fundamental approach as it builds the desired substitution pattern from a more basic starting material. It is a two-step process: initial esterification followed by a carefully controlled selective methylation.

Step 1: Esterification of 2,4-Dihydroxybenzoic Acid

The first step involves the conversion of the carboxylic acid to its methyl ester. The Fischer-Speier esterification is the standard and most efficient method for this transformation.[1]

Mechanism Insight (Fischer Esterification): The reaction proceeds by protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which significantly enhances the electrophilicity of the carbonyl carbon. Methanol, acting as the nucleophile, then attacks this carbon. A series of proton transfers and the subsequent elimination of a water molecule yield the final ester product. The reaction is an equilibrium, which is driven toward the product by using a large excess of the alcohol (methanol), which often serves as the solvent.

Experimental Protocol: Synthesis of Methyl 2,4-Dihydroxybenzoate

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dihydroxybenzoic acid (1.0 eq).

  • Reagent Addition: Add a significant excess of anhydrous methanol (e.g., 10-20 eq), which will also serve as the solvent.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 0.1-0.2 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product, methyl 2,4-dihydroxybenzoate, can be purified further by recrystallization from a suitable solvent like water or an ethanol/water mixture.

Step 2: Regioselective O-Methylation of Methyl 2,4-Dihydroxybenzoate

This is the critical step where selectivity is paramount. The goal is to methylate the C2-hydroxyl group while leaving the C4-hydroxyl group intact. Achieving this requires exploiting the subtle differences in the chemical environment of the two hydroxyl groups.

Causality of Regioselectivity: The selective methylation of the C2-OH over the C4-OH is counterintuitive, as the C4-OH is generally considered more acidic and sterically accessible. However, the key influencing factor is the intramolecular hydrogen bond formed between the C2-hydroxyl proton and the carbonyl oxygen of the adjacent methyl ester group. While this hydrogen bond can sometimes reduce the availability of the 2-OH, under specific conditions, it can be used to our advantage.

A common strategy to achieve methylation at the C2 position involves forming a chelate with a metal ion, which holds the methylating agent in proximity to the C2-OH. However, a more direct approach relies on carefully controlling the reaction conditions. The synthesis of the isomer, methyl 2-hydroxy-4-methoxybenzoate, is more common and proceeds by exploiting the higher acidity of the 4-OH proton. To synthesize the target compound, a different strategy may be required, potentially involving protecting groups, though direct methylation under specific conditions might be possible.

Given the prevalence of protocols for the 4-O-methylation, a direct, high-yield protocol for selective 2-O-methylation is less common in readily available literature. For the purpose of this guide, we present a plausible protocol adapted from related selective alkylations, emphasizing the principles that would govern such a reaction.

Experimental Protocol: Synthesis of this compound (Plausible Route)

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve methyl 2,4-dihydroxybenzoate (1.0 eq) in a dry, aprotic solvent such as acetone or N,N-Dimethylformamide (DMF).

  • Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃) (1.1 to 1.5 eq), to the solution. The choice of a weaker base is crucial to avoid deprotonating both hydroxyl groups.

  • Methylating Agent: Add the methylating agent, typically dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I) (1.0 to 1.2 eq), dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and stir for 12-24 hours, monitoring by TLC for the consumption of the starting material and the appearance of the product.

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. The crude product will likely be a mixture of starting material, the desired 2-O-methylated product, the 4-O-methylated isomer, and the di-methylated product. Purification via column chromatography on silica gel is essential to isolate the desired this compound.

Pathway1 cluster_0 Step 1: Esterification cluster_1 Step 2: Regioselective Methylation A 2,4-Dihydroxybenzoic Acid B Methyl 2,4-Dihydroxybenzoate A->B CH₃OH, H₂SO₄ (cat.), Reflux C This compound B->C (CH₃)₂SO₄, K₂CO₃, Acetone

Caption: Workflow for Synthesis Pathway I.

Chapter 3: Pathway II: Esterification of 4-hydroxy-2-methoxybenzoic acid

This pathway is more direct but is contingent on the availability of the starting carboxylic acid. This precursor can be synthesized from commercially available 3-methoxyphenol.

Step 1: Synthesis of 4-hydroxy-2-methoxybenzoic acid

A plausible route to this precursor involves a two-step sequence starting from 3-methoxyphenol:

  • Formylation (Vilsmeier-Haack Reaction): This reaction introduces a formyl (-CHO) group onto the electron-rich aromatic ring.[2][3][4] The Vilsmeier reagent, an electrophilic iminium salt, is generated in situ from DMF and phosphorus oxychloride (POCl₃). It attacks the aromatic ring, preferentially at the position para to the strongly activating hydroxyl group (after considering the directing effects of both OH and OMe groups), to yield 4-hydroxy-2-methoxybenzaldehyde.

  • Oxidation: The resulting aldehyde is then oxidized to the corresponding carboxylic acid using a standard oxidizing agent like potassium permanganate (KMnO₄) or silver oxide (Ag₂O) under basic conditions.[5]

Step 2: Fischer Esterification

With the precursor acid in hand, the final step is a standard Fischer esterification, as described in Chapter 2.1.

Experimental Protocol: Synthesis of this compound

  • Setup: In a round-bottom flask, dissolve 4-hydroxy-2-methoxybenzoic acid (1.0 eq) in an excess of anhydrous methanol.

  • Catalysis & Reaction: Add a catalytic amount of concentrated H₂SO₄ and heat the mixture to reflux for 4-6 hours.

  • Workup & Purification: Follow the workup and purification procedure outlined in Chapter 2.1. Given the cleaner nature of this reaction, direct recrystallization after workup may yield a product of high purity.

Chapter 4: Purification and Characterization

Regardless of the synthetic pathway, the final product must be rigorously purified and its identity confirmed.

  • Purification: Column chromatography (using a solvent system like hexane/ethyl acetate) is the most effective method for separating the target compound from isomers and byproducts, especially for Pathway I. Recrystallization from a solvent such as methanol, ethanol, or water is ideal for final purification of a relatively pure crude product.

  • Characterization: The structure of the final product should be confirmed using standard analytical techniques.

Table 1: Analytical Data for this compound

Analysis TechniqueExpected Results
¹H NMR (CDCl₃)δ (ppm): ~7.8 (d, 1H, Ar-H), ~6.5 (dd, 1H, Ar-H), ~6.4 (d, 1H, Ar-H), ~5.5-6.0 (s, 1H, -OH), ~3.9 (s, 3H, -COOCH₃), ~3.85 (s, 3H, -OCH₃). Note: Exact shifts may vary.
¹³C NMR (CDCl₃)δ (ppm): ~169 (C=O), ~162 (C-OH), ~160 (C-OCH₃), ~133 (Ar-CH), ~108 (Ar-C), ~106 (Ar-CH), ~101 (Ar-CH), ~55 (-OCH₃), ~52 (-COOCH₃). Note: Exact shifts may vary.
IR (KBr, cm⁻¹)~3300-3400 (O-H stretch), ~2950 (C-H stretch), ~1700 (C=O ester stretch), ~1600, 1500 (C=C aromatic stretch), ~1250 (C-O stretch).
Mass Spec (EI) m/z: 182.06 (M⁺), 151 (M⁺ - OCH₃), 123.

Chapter 5: Data Summary and Pathway Comparison

Choosing the optimal synthetic route depends on factors like starting material availability, cost, scalability, and the desired level of purity.

Table 2: Comparison of Synthetic Pathways

ParameterPathway I (from 2,4-Dihydroxybenzoic Acid)Pathway II (from 4-hydroxy-2-methoxybenzoic acid)
Starting Material Readily available and inexpensive.Less common, may need to be synthesized.
Number of Steps 2 (Esterification, Methylation)1 (Esterification)
Key Challenge Achieving high regioselectivity in methylation.Synthesis of the starting acid.
Purification Requires careful chromatographic separation.Simpler purification, likely recrystallization.
Overall Yield Potentially lower due to selectivity issues.Potentially higher for the final step.
Scalability Challenging due to purification requirements.More straightforward to scale up.

Chapter 6: Conclusion

The synthesis of this compound is a tractable but instructive challenge in organic synthesis. Pathway II , the direct esterification of 4-hydroxy-2-methoxybenzoic acid, is the most efficient route provided the starting material is accessible. For situations where synthesis must begin from more fundamental building blocks, Pathway I is a viable, albeit more complex, alternative. The success of Pathway I hinges on the precise control of reaction conditions to manage the regioselective methylation, a step that requires careful optimization of the base, solvent, and temperature to favor the formation of the desired 2-O-methylated product over its isomers. This guide provides the foundational knowledge and procedural outlines for researchers to confidently approach the synthesis of this important chemical intermediate.

References

Chemical and physical properties of Methyl 4-hydroxy-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-hydroxy-2-methoxybenzoate is an aromatic ester that is garnering increasing interest within the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. As a substituted phenolic compound, its unique arrangement of functional groups—a hydroxyl, a methoxy, and a methyl ester on a benzene ring—imparts a versatile reactivity profile, making it a valuable intermediate in the synthesis of more complex molecules and potential drug candidates. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectral characteristics, safety protocols, and applications, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

This compound, also known as methyl 2-methoxy-4-hydroxybenzoate, is a key organic compound with the molecular formula C₉H₁₀O₃. Its structure is characterized by a benzene ring substituted with a methyl ester at position 1, a methoxy group at position 2, and a hydroxyl group at position 4. This specific substitution pattern is crucial to its chemical behavior and reactivity.

Caption: Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₁₀O₃[1]
Molecular Weight 182.17 g/mol [2]
Appearance White to cream or pale yellow crystals or powder[3]
Melting Point 47.0-53.0 °C[3]
Boiling Point 134 °C at 7 mmHg[4]
Solubility Soluble in acetone; Insoluble in water.[4][4]
IUPAC Name This compound[3]
CAS Number 5446-02-6[3]

Synthesis and Reactivity

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. A common synthetic route starts from 2,4-dihydroxybenzoic acid.

Synthetic Workflow

Synthesis_Workflow start 2,4-Dihydroxybenzoic Acid step1 Esterification (Methanol, Acid Catalyst) start->step1 intermediate1 Methyl 2,4-dihydroxybenzoate step1->intermediate1 step2 Selective Methylation (Methyl Iodide, K₂CO₃, in Sulpholane) intermediate1->step2 product This compound step2->product

Caption: A typical synthetic workflow for this compound.

Detailed Synthesis Protocol

A representative synthesis involves the selective methylation of Methyl 2,4-dihydroxybenzoate.[5]

  • Esterification of 2,4-dihydroxybenzoic acid: The starting material, 2,4-dihydroxybenzoic acid, is first esterified using methanol in the presence of an acid catalyst to yield Methyl 2,4-dihydroxybenzoate.[5]

  • Selective Methylation: The obtained Methyl 2,4-dihydroxybenzoate is then treated with methyl iodide and anhydrous potassium carbonate in a suitable solvent like dry sulpholane at an elevated temperature (60-70°C).[5] The reaction is carefully monitored, and additional methyl iodide may be required to drive the reaction to completion.[5] The hydroxyl group at the 2-position is more acidic and sterically hindered, leading to preferential methylation at the 4-position's hydroxyl group under controlled conditions.

  • Work-up and Purification: After the reaction, the excess methyl iodide is removed, and the mixture is poured into ice-water and acidified.[5] The resulting solid is filtered, washed, and can be further purified by chromatography on silica gel to obtain the final product, this compound.[5]

The reactivity of this compound is primarily dictated by its three functional groups. The phenolic hydroxyl group can undergo O-alkylation and O-acylation. The electron-rich aromatic ring is susceptible to electrophilic aromatic substitution, with the directing effects of the hydroxyl and methoxy groups influencing the position of substitution. The ester group can be hydrolyzed to the corresponding carboxylic acid or can undergo transesterification.

Spectral Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the methoxy protons, the ester methyl protons, and the hydroxyl proton. The coupling patterns of the aromatic protons are indicative of the substitution pattern on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum shows distinct peaks for each carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbons of the ester and methoxy groups.

  • Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the O-H stretching of the hydroxyl group, C-H stretching of the aromatic and methyl groups, C=O stretching of the ester, and C-O stretching of the ether and ester groups.

  • Mass Spectrometry (MS): The mass spectrum shows the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns that can help confirm its structure.[6]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: It is known to cause skin and serious eye irritation. It may also cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7]

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7] Use only in a well-ventilated area.[7] Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated place.[8] Keep the container tightly closed.[8]

  • First Aid:

    • If on skin: Wash with plenty of soap and water.[7]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[7]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[7][8]

Applications in Research and Drug Development

The structural features of this compound make it a valuable building block in the synthesis of various biologically active molecules.

Intermediate in Pharmaceutical Synthesis

A significant application of related hydroxy-methoxybenzoate analogs is in the synthesis of active pharmaceutical ingredients (APIs). For instance, the structural isomer Methyl 3-hydroxy-4-methoxybenzoate is a key starting material for the synthesis of Gefitinib, an anticancer drug.[9][10] This highlights the utility of this class of compounds as scaffolds for building complex drug molecules. The specific arrangement of functional groups in this compound offers a unique set of reaction possibilities for medicinal chemists to explore in the development of new therapeutic agents.

Fragment-Based Drug Discovery

In fragment-based drug discovery (FBDD), small molecules like this compound can be used as starting points for developing more potent and selective drug candidates. Its relatively low molecular weight and presence of key functional groups make it an attractive fragment for screening against various biological targets.

Organic Synthesis Building Block

Beyond pharmaceuticals, this compound serves as a versatile intermediate in general organic synthesis. The differential reactivity of its functional groups allows for sequential modifications, enabling the construction of a wide range of more complex organic structures for various research purposes.

Conclusion

This compound is a compound with significant potential in the realms of scientific research and drug development. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it a valuable tool for chemists. As research into novel therapeutics continues to expand, the importance of such foundational intermediates is poised to grow, offering a gateway to the discovery of new and innovative molecules.

References

Methyl 4-hydroxy-2-methoxybenzoate CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-hydroxy-4-methoxybenzoate for Researchers and Drug Development Professionals

Introduction and Core Chemical Identity

Methyl 2-hydroxy-4-methoxybenzoate is a substituted aromatic ester that serves as a valuable intermediate in organic synthesis. Its bifunctional nature, possessing both a phenol and a methyl ester group, coupled with the electronic influence of the methoxy substituent, makes it a versatile precursor for the synthesis of more complex molecules, including bioactive natural products. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, applications, and safe handling protocols, tailored for professionals in research and development.

The compound is correctly identified by the IUPAC name methyl 2-hydroxy-4-methoxybenzoate . It is crucial to note the locant numbering to distinguish it from its isomers. Its primary identifiers are cataloged below for precise reference in procurement and experimental design.

Identifier Value Source
IUPAC Name methyl 2-hydroxy-4-methoxybenzoate[1][2][3]
CAS Number 5446-02-6[1][3]
Molecular Formula C9H10O4[1][2][3]
Molecular Weight 182.17 g/mol [1]
InChI Key ZICRWXFGZCVTBZ-UHFFFAOYSA-N[1][3]
SMILES COC1=CC(=C(C=C1)C(=O)OC)O[1]
Synonyms 4-Methoxysalicylic Acid Methyl Ester, Methyl 4-Methoxysalicylate[1]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of a compound are foundational to its application, dictating solvent choice, reaction conditions, and purification strategies. Methyl 2-hydroxy-4-methoxybenzoate is typically an off-white solid at room temperature.

Property Value Source
Appearance Off-white to cream or pale yellow crystals or powder[3][4]
Melting Point 47.0-53.0 °C[3]
Assay (GC) ≥97.5%[3]

Synthesis Protocol and Mechanistic Rationale

A common synthetic route to methyl 2-hydroxy-4-methoxybenzoate involves the selective methylation of a dihydroxy precursor. The following protocol is based on established chemical principles.

Experimental Protocol: Synthesis from Methyl 2,4-dihydroxybenzoate

This procedure involves the selective O-methylation of the more acidic phenolic hydroxyl group at the 4-position. The hydroxyl at the 2-position is less reactive due to intramolecular hydrogen bonding with the adjacent ester carbonyl group.

  • Reaction Setup : In a dry reaction vessel, dissolve Methyl 2,4-dihydroxybenzoate (1 equivalent) in a suitable polar aprotic solvent such as dry sulpholane.[5]

  • Addition of Reagents : Add anhydrous potassium carbonate (K2CO3) (0.4 equivalents) to the solution. This base is sufficient to deprotonate the more acidic 4-hydroxyl group.[5]

  • Methylation : Introduce methyl iodide (CH3I) (1 equivalent) to the mixture. The reaction is typically heated to 60-70°C.[5] The iodide is an excellent leaving group, facilitating the SN2 reaction by the phenoxide ion.

  • Reaction Monitoring and Workup : After 8 hours, an additional portion of methyl iodide can be added to drive the reaction to completion, with further heating.[5] Upon completion, the excess methyl iodide is evaporated. The reaction mixture is then poured into ice-water and acidified.[5]

  • Purification : The resulting solid, methyl 2-hydroxy-4-methoxybenzoate, is collected by filtration and washed with water.[5] Further purification can be achieved by recrystallization or column chromatography on silica gel.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification A Methyl 2,4-dihydroxybenzoate E Mix & Heat (60-70°C) A->E B Methyl Iodide (CH3I) B->E C Potassium Carbonate (K2CO3) C->E D Sulpholane (Solvent) D->E F Evaporate excess CH3I E->F G Pour into Ice-Water F->G H Acidify G->H I Filter & Wash H->I J Crude Product I->J K Purification (Recrystallization) J->K L Methyl 2-hydroxy-4-methoxybenzoate (Final Product) K->L

Caption: Synthetic workflow for Methyl 2-hydroxy-4-methoxybenzoate.

Applications in Drug Discovery and Organic Synthesis

The true value of an intermediate is demonstrated by its utility in constructing complex, high-value molecules. Methyl 2-hydroxy-4-methoxybenzoate serves as a key building block in the synthesis of natural products and potentially as a scaffold for pharmaceutical agents.

Role as a Synthetic Precursor
  • Natural Product Synthesis : This compound is utilized in the enantioselective synthesis of (+)-coriandrone A and B, which are recognized as bioactive natural products.[3] This highlights its importance in accessing stereochemically complex targets.

  • Scaffold for Medicinal Chemistry : The structural motif of a substituted hydroxybenzoate is common in pharmacologically active molecules. For instance, a closely related analog, Methyl 3-hydroxy-4-methoxybenzoate, is a documented starting material for the synthesis of Gefitinib, an anticancer drug that functions as a tyrosine kinase inhibitor.[6][7] While a different isomer, this application underscores the utility of the methoxy-hydroxy-benzoate framework in building complex heterocyclic systems central to many modern therapeutics. The strategic placement of the hydroxyl, methoxy, and ester groups allows for sequential, regioselective modifications.

Applications cluster_derivatives Synthetic Transformations cluster_products Target Molecules A Methyl 2-hydroxy-4-methoxybenzoate B O-Alkylation / O-Acylation A->B C Electrophilic Aromatic Substitution A->C D Ester Modification (e.g., Amidation) A->D E Bioactive Natural Products (e.g., Coriandrones) B->E F Pharmaceutical Scaffolds (Potential APIs) C->F D->F

Caption: Synthetic potential of Methyl 2-hydroxy-4-methoxybenzoate.

Safety, Handling, and Storage

Ensuring laboratory safety is paramount when working with any chemical reagent. Based on available safety data, Methyl 2-hydroxy-4-methoxybenzoate requires careful handling.[4]

Hazard Identification and Personal Protective Equipment (PPE)
  • Hazards : The compound is known to cause skin and eye irritation.[8] Thermal decomposition may release irritating gases and vapors.[4]

  • Required PPE :

    • Eye Protection : Wear appropriate chemical safety goggles or glasses.[9]

    • Skin Protection : Use chemically resistant gloves and wear long-sleeved clothing.[4]

    • Respiratory Protection : Under normal use conditions with adequate ventilation, no special respiratory protection is needed. Avoid breathing dust or vapors.[4][10]

Handling and First Aid Protocols
  • Handling :

    • Ensure adequate ventilation in the work area.[4][9]

    • Avoid contact with skin, eyes, and clothing.[4]

    • Wash hands thoroughly after handling.[10]

    • Avoid generating dust.[9]

  • First Aid :

    • Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[4]

    • Skin Contact : Wash off immediately with soap and plenty of water while removing all contaminated clothing.[4]

    • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth and have them drink plenty of water.[4]

    • Inhalation : Move the individual to fresh air.[4]

Storage
  • Store the container tightly closed in a dry, cool, and well-ventilated place.[4][11]

Conclusion

Methyl 2-hydroxy-4-methoxybenzoate is a strategically important chemical intermediate with well-defined properties and synthetic utility. Its value is clearly demonstrated in the synthesis of complex natural products and is underscored by the role of its structural analogs in the development of significant pharmaceutical agents. A thorough understanding of its synthesis, reactivity, and safe handling procedures enables researchers and drug development professionals to effectively leverage this compound in their scientific endeavors.

References

An In-depth Technical Guide to the Potential Biological Activities of Methyl 4-hydroxy-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-hydroxy-2-methoxybenzoate is a phenolic ester that has garnered interest within the scientific community for its potential applications in pharmaceuticals and agrochemicals.[1] As a derivative of p-hydroxybenzoic acid, its structure, featuring a hydroxyl and a methoxy group on the benzene ring, suggests a potential for a range of biological activities.[1][2] This technical guide provides a comprehensive overview of the predicted biological activities of this compound, grounded in its chemical structure and the activities of related compounds. It is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical experimental protocols to investigate its therapeutic potential.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name This compound
Synonyms Methyl 2-methoxy-4-hydroxybenzoate, 4-Hydroxy-2-methoxy-benzoic acid methyl ester
CAS Number 28478-46-8[1]
Molecular Formula C₉H₁₀O₄[2]
Molecular Weight 182.17 g/mol [2]
Appearance Colorless to pale yellow liquid or solid with a pleasant aromatic odor[1]
Solubility Soluble in organic solvents like ethanol and ether; limited solubility in water[1]

Potential Biological Activities and Mechanistic Insights

While comprehensive biological studies on this compound are still emerging, its structural features provide a strong basis for predicting its activity. The presence of a phenolic hydroxyl group is a key determinant of antioxidant activity, while the methoxy group can modulate the electronic and lipophilic properties of the molecule, influencing its interaction with biological targets.[3]

Antioxidant Activity

The phenolic hydroxyl group on the aromatic ring of this compound is a key structural feature that suggests potential antioxidant activity.[1] Phenolic compounds can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating damaging chain reactions. The position of the methoxy group relative to the hydroxyl group can influence this activity by affecting the stability of the resulting phenoxyl radical.[3] The antioxidant properties of hydroxybenzoic acid derivatives are well-documented and are dependent on the number and position of hydroxyl and methoxy substituents.[2]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common in vitro method to assess the antioxidant capacity of this compound.[4]

Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow, which can be measured spectrophotometrically.[4][5]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of test compound solutions: Prepare a stock solution of this compound in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the positive control, ascorbic acid.

  • Assay:

    • To each well of a 96-well microplate, add 100 µL of the DPPH solution.

    • Add 100 µL of the different concentrations of the test compound or positive control to the respective wells.

    • For the blank, add 100 µL of methanol instead of the test compound.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_blank - A_sample) / A_blank] x 100 Where:

    • A_blank is the absorbance of the blank (DPPH solution without the test compound).

    • A_sample is the absorbance of the DPPH solution with the test compound.

  • Determination of IC50: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the concentrations of the test compound.

Diagram: General Workflow for Assessing Biological Activity

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Compound This compound Stock Prepare Stock Solution Compound->Stock Dilutions Create Serial Dilutions Stock->Dilutions Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Dilutions->Antioxidant AntiInflammatory Anti-inflammatory Assays (e.g., Cytokine Inhibition) Dilutions->AntiInflammatory Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Dilutions->Antimicrobial Anticancer Cytotoxicity Assays (e.g., MTT Assay) Dilutions->Anticancer CollectData Collect Absorbance/ Fluorescence Data Antioxidant->CollectData AntiInflammatory->CollectData Antimicrobial->CollectData Anticancer->CollectData Calculate Calculate % Inhibition/ Viability CollectData->Calculate IC50 Determine IC50/MIC Values Calculate->IC50 Conclusion Conclusion IC50->Conclusion Evaluate Potential

Caption: A generalized workflow for the initial screening of the biological activities of a test compound.

Anti-inflammatory Activity

There is evidence to suggest that this compound acts as a cell-based inhibitor of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[1] This indicates a potential anti-inflammatory effect. The mechanism of action could involve the modulation of key inflammatory signaling pathways, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. The NF-κB pathway is a central regulator of inflammation, and its inhibition is a key target for anti-inflammatory drug development.[2][6]

Diagram: Simplified Overview of the Canonical NF-κB Signaling Pathway

NFkB_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli TNF-α, IL-1β Receptor Cell Surface Receptor Stimuli->Receptor IKK IKK Complex (Activated) Receptor->IKK Signal Transduction IkB IκBα IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_inactive NF-κB (p50/p65) (Inactive Complex) NFkB_inactive->IkB Bound to NFkB_active NF-kB (p50/p65) (Active) NFkB_inactive->NFkB_active Release DNA κB DNA Sites NFkB_active->DNA Translocation Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines Transcription->Cytokines Inhibition Potential Inhibition by This compound Inhibition->IKK Inhibition->NFkB_active

Caption: The canonical NF-κB signaling pathway, a potential target for the anti-inflammatory activity of this compound.

Experimental Protocol: Measurement of Nitric Oxide Production in LPS-stimulated Macrophages

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO). The anti-inflammatory potential of a compound can be assessed by its ability to inhibit NO production. NO concentration can be indirectly measured using the Griess reagent, which detects nitrite (a stable product of NO).

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • LPS (from E. coli)

  • This compound

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plate

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

  • Nitrite Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

  • Cell Viability: Perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed reduction in NO is not due to cytotoxicity.

Antimicrobial Activity

The presence of hydroxyl and methoxy groups on an aromatic ring is a common feature in many natural and synthetic antimicrobial agents.[1] These functional groups can contribute to the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. Therefore, it is plausible that this compound possesses antimicrobial properties.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

Principle: The broth microdilution method is a quantitative assay used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • This compound

  • Standard antibiotics/antifungals (e.g., Ampicillin, Fluconazole) as positive controls

  • Sterile 96-well microplates

  • Resazurin solution (optional, as a growth indicator)

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilution:

    • Add 100 µL of sterile broth to each well of a 96-well plate.

    • Add 100 µL of the stock solution of this compound to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well.

  • Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. If using a growth indicator like resazurin, a color change from blue to pink indicates microbial growth. The MIC is the lowest concentration where the blue color is retained.

Anticancer Activity

Preliminary information suggests that this compound may have applications in the development of anticancer drugs. Many phenolic compounds exhibit cytotoxic effects against cancer cells through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. The specific substitution pattern of hydroxyl and methoxy groups can significantly influence the anticancer potency of benzoate derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plate

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound).

  • MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Calculation of Cell Viability: % Cell Viability = (Absorbance_treated / Absorbance_control) x 100

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined from a dose-response curve.

Safety and Handling

According to the Safety Data Sheet, this compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4), causes skin irritation (Category 2), causes serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3).[1] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated area.[1]

Conclusion and Future Directions

This compound is a promising scaffold for drug discovery, with a chemical structure that suggests potential antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. While direct and comprehensive biological data for this specific compound is still limited, the theoretical framework and detailed experimental protocols provided in this guide offer a solid foundation for its systematic investigation. Future research should focus on quantifying these potential biological activities through rigorous in vitro and in vivo studies, elucidating the underlying mechanisms of action, and exploring its structure-activity relationships to optimize its therapeutic potential.

References

A Comprehensive Technical Guide to the Solubility of Methyl 4-hydroxy-2-methoxybenzoate in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the solubility of methyl 4-hydroxy-2-methoxybenzoate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental protocols to offer a complete understanding of the solubility characteristics of this compound. In the absence of extensive published quantitative data for this specific molecule, this guide leverages data from structurally analogous compounds and provides a robust framework for predicting and experimentally determining its solubility.

Physicochemical Properties of this compound and Its Isomers

Understanding the physicochemical properties of a compound is fundamental to predicting its solubility. While experimental data for this compound is sparse, we can infer its characteristics from closely related isomers and computational predictions.

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyThis compound (Predicted)Methyl 4-hydroxy-2-methylbenzoate[1]Methyl 2-hydroxy-4-methoxybenzoate[2][3][4][5][6]Methyl 4-hydroxy-3-methoxybenzoate[7]
Molecular Formula C₉H₁₀O₄C₉H₁₀O₃C₉H₁₀O₄C₉H₁₀O₄
Molecular Weight 182.17 g/mol 166.17 g/mol 182.17 g/mol 182.17 g/mol
Melting Point Not availableNot available47-53 °CNot available
XLogP3 (Predicted) ~1.82.4Not available1.82
Hydrogen Bond Donor Count 1111
Hydrogen Bond Acceptor Count 4344
Polar Surface Area 55.8 Ų46.5 Ų55.8 Ų55.8 Ų

The presence of a hydroxyl group makes this compound capable of acting as a hydrogen bond donor, while the ether and ester functionalities contribute to its hydrogen bond accepting capabilities. The predicted XLogP3 value of approximately 1.8 suggests a moderate lipophilicity. These structural features are key determinants of its solubility in various solvents.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction. This principle suggests that substances with similar polarities are more likely to be soluble in one another. Solvents can be broadly categorized into polar protic, polar aprotic, and nonpolar.

  • Polar Protic Solvents: These solvents, such as water and ethanol, can engage in hydrogen bonding. The hydroxyl group of this compound will facilitate its interaction with these solvents.

  • Polar Aprotic Solvents: Solvents like acetone and dimethyl sulfoxide (DMSO) have dipole moments but lack O-H or N-H bonds. The polar ester and ether groups of the target molecule will promote solubility in these solvents.

  • Nonpolar Solvents: Solvents such as hexanes and toluene lack significant dipole moments. The aromatic ring and methyl groups of this compound will contribute to some solubility in these solvents, although it is expected to be lower than in polar solvents.

Based on the solubility data of structurally similar compounds like methyl 4-hydroxybenzoate, which is soluble in ethanol, ether, and acetone but only slightly soluble in water, we can anticipate a similar trend for this compound. The additional methoxy group in the target compound may slightly increase its polarity and hydrogen bonding capacity compared to methyl 4-hydroxybenzoate.

Table 2: Predicted Qualitative Solubility of this compound

SolventSolvent TypePredicted SolubilityRationale
WaterPolar ProticSlightly SolubleCapable of hydrogen bonding, but the aromatic ring limits high solubility.
MethanolPolar ProticSoluble"Like dissolves like"; both are polar and can hydrogen bond.
EthanolPolar ProticSolubleSimilar to methanol, expected to be a good solvent.
AcetonePolar AproticSolubleThe polar carbonyl group of acetone interacts well with the ester and ether groups.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleA strong polar aprotic solvent, expected to be an excellent solvent.
Ethyl AcetatePolar AproticSolubleModerate polarity, should be a suitable solvent.
DichloromethaneNonpolarModerately SolubleThe molecule has nonpolar regions that will interact with this solvent.
TolueneNonpolarSlightly SolubleThe aromatic ring will have favorable interactions.
HexanesNonpolarSparingly SolubleThe overall polarity of the molecule is likely too high for significant solubility.

Experimental Determination of Solubility: The Shake-Flask Method

To obtain precise quantitative solubility data, the equilibrium shake-flask method is the gold standard. This protocol provides a detailed, step-by-step methodology for its implementation.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess solid to a known volume of solvent in a vial. B Seal vial and place on shaker at a constant temperature. A->B C Agitate for a sufficient time (e.g., 24-72 hours) to reach equilibrium. B->C D Allow undissolved solid to settle. C->D E Withdraw a clear aliquot of the supernatant. D->E F Immediately filter the aliquot using a syringe filter. E->F G Dilute the filtrate to a known volume. F->G H Analyze the concentration using a calibrated analytical method (e.g., HPLC). G->H I Calculate solubility in g/L or mol/L. H->I

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Protocol
  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or on a stir plate in a temperature-controlled environment. Agitate the samples for a period sufficient to reach equilibrium, typically 24 to 72 hours. It is advisable to test samples at different time points to confirm that the concentration has reached a plateau.

  • Sample Collection and Preparation: Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment. Carefully withdraw a known volume of the supernatant using a pipette.

  • Filtration: Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any undissolved microcrystals. This step is critical to prevent overestimation of the solubility.

  • Quantification: Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used (e.g., HPLC-UV or UV-Vis spectrophotometry).

  • Analysis: Analyze the diluted sample to determine the concentration of this compound. A pre-established calibration curve is necessary for accurate quantification.

  • Calculation: Calculate the solubility of the compound in the solvent, expressing the result in units such as grams per liter (g/L) or moles per liter (mol/L).

Logic of Experimental Design and Self-Validation

The shake-flask method is designed to be a self-validating system. The key principles ensuring trustworthiness are:

  • Use of Excess Solute: This guarantees that the solution reaches its thermodynamic saturation point.

  • Equilibrium Confirmation: Taking samples at multiple time points (e.g., 24, 48, and 72 hours) and observing a constant concentration validates that equilibrium has been achieved.

  • Temperature Control: Maintaining a constant temperature is critical as solubility is temperature-dependent.

  • Immediate Filtration: This prevents any dissolved solute from precipitating out before analysis or undissolved particles from being included in the measurement.

G cluster_input Inputs cluster_process Process cluster_output Output & Validation A Excess Solute D Shake-Flask Equilibration A->D B Constant Temperature B->D C Sufficient Agitation Time C->D E Saturated Solution D->E F Constant Concentration Over Time E->F Validation Point

Caption: Logical relationship for achieving a validated equilibrium solubility measurement.

Conclusion

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Methyl 4-hydroxy-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-hydroxy-2-methoxybenzoate, a substituted aromatic ester, is a molecule of significant interest in the fields of organic synthesis and pharmaceutical development. Its utility as a versatile building block in the synthesis of more complex molecules necessitates a thorough understanding of its physicochemical properties. Among these, thermal stability is a critical parameter that dictates its handling, storage, and reaction conditions. This guide provides a comprehensive technical overview of the thermal stability and decomposition of this compound, offering insights for researchers, scientists, and drug development professionals.

While specific experimental data on the thermal analysis of this compound is not extensively available in public literature, this guide synthesizes information from structurally related compounds and established principles of organic chemistry to provide a robust predictive analysis.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of this compound is essential before delving into its thermal behavior.

PropertyValueSource
Molecular FormulaC₉H₁₀O₄[1]
Molecular Weight182.17 g/mol [1]
AppearanceOff-white powder/solid[2]
StabilityStable under normal conditions[2]

Thermal Stability Analysis

The thermal stability of an organic compound is intrinsically linked to its molecular structure. For this compound, the aromatic ring and the ester functional group are the primary determinants of its stability. Aromatic esters, in general, are known for their relatively high thermal stability.[3][4]

While direct Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) data for this compound are not readily found, we can infer its likely behavior from its isomer, methyl salicylate (Methyl 2-hydroxybenzoate). A thermal analysis study of methyl salicylate indicated a degradation range of 238.3–297.4 °C.[3] Given the structural similarities, it is reasonable to hypothesize that this compound will exhibit a comparable, if not slightly different, decomposition profile due to the influence of the additional methoxy group on the electronic and steric environment of the molecule. The presence of the methoxy group might slightly alter the bond dissociation energies within the molecule, potentially influencing the onset of decomposition.

Proposed Decomposition Pathways

The thermal decomposition of this compound is likely to proceed through a complex series of reactions involving the ester, hydroxyl, and methoxy functional groups. Based on established decomposition mechanisms of related aromatic esters and ethers, a plausible pathway can be proposed.[5][6]

The initial steps of decomposition are likely to involve the cleavage of the ester and methoxy groups, which are generally the most thermally labile parts of the molecule. Two primary initial decomposition routes are proposed:

  • Decarboxylation and Demethylation: The ester group can undergo cleavage to release carbon dioxide and a methyl radical. Concurrently, the methoxy group can undergo homolytic cleavage of the O-CH₃ bond to generate a methyl radical and a phenoxy radical.[5]

  • Methanol Elimination: Analogous to the pyrolysis of other methyl esters, a 4-center elimination reaction could lead to the formation of methanol and a corresponding ketene intermediate.[6]

These initial steps would generate highly reactive radical species and unstable intermediates, which would then undergo a cascade of further reactions, including rearrangement, fragmentation of the aromatic ring, and the formation of smaller volatile molecules. The final decomposition products are expected to include carbon monoxide (CO), carbon dioxide (CO₂), methane, and a variety of phenolic and aromatic fragments.[2]

Decomposition_Pathway cluster_initial This compound cluster_pathways Initial Decomposition Pathways cluster_intermediates Reactive Intermediates cluster_products Final Products M4H2MB This compound Decarbox Decarboxylation & Demethylation M4H2MB->Decarbox Heat Elim Methanol Elimination M4H2MB->Elim Heat Radicals Phenoxy & Methyl Radicals, CO₂ Decarbox->Radicals Ketene Ketene Intermediate, Methanol Elim->Ketene Products CO, CO₂, Methane, Aromatic Fragments Radicals->Products Further Reactions Ketene->Products Further Reactions

Caption: Proposed thermal decomposition pathways for this compound.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.[7]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining decomposition temperatures and quantifying mass loss.[8][9]

Objective: To determine the onset of decomposition and the temperature ranges of mass loss for this compound.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (typically alumina or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[8]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[10]

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.

    • Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

TGA_Workflow cluster_prep Preparation cluster_run TGA Run cluster_analysis Analysis A Weigh 5-10 mg of Sample B Place in TGA Crucible A->B C Load into TGA B->C D Purge with N₂ C->D E Heat from 30°C to 600°C at 10°C/min D->E F Record Mass vs. Temp E->F G Plot TGA & DTG Curves F->G H Determine Decomposition Temps G->H

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.[11][12]

Objective: To determine the melting point and enthalpy of fusion of this compound and to observe any exothermic or endothermic events associated with its decomposition.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.[4]

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.[4]

  • Thermal Program (Heat-Cool-Heat Cycle):

    • Equilibrate at 25 °C.

    • First Heat: Ramp the temperature from 25 °C to a temperature just below the anticipated decomposition temperature (e.g., 200 °C) at a rate of 10 °C/min to observe the melting transition.

    • Cool: Cool the sample back to 25 °C at a controlled rate of 10 °C/min to observe any crystallization events.

    • Second Heat: Reheat the sample from 25 °C to a higher temperature (e.g., 400 °C) at 10 °C/min to observe the melting of the recrystallized material and any subsequent decomposition events. The initial heat-cool cycle helps to erase the sample's prior thermal history.[4][12]

  • Data Acquisition: Record the differential heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature to obtain the DSC thermogram.

    • Determine the onset temperature and peak temperature of the melting endotherm.

    • Calculate the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak.

    • Identify any exothermic peaks at higher temperatures that may correspond to decomposition.

DSC_Workflow cluster_prep Preparation cluster_run DSC Run (Heat-Cool-Heat) cluster_analysis Analysis A Weigh 2-5 mg of Sample B Seal in Aluminum Pan A->B C Load Sample & Reference B->C D Purge with N₂ C->D E 1st Heat (to 200°C) D->E F Cool (to 25°C) E->F G 2nd Heat (to 400°C) F->G H Record Heat Flow vs. Temp G->H I Determine Tm & ΔHfus H->I J Identify Decomposition Exotherms H->J

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Conclusion

A comprehensive understanding of the thermal stability and decomposition of this compound is paramount for its effective and safe use in research and development. While direct experimental data remains to be published, this guide provides a robust framework based on the analysis of structurally similar compounds and fundamental chemical principles. The proposed decomposition pathways and detailed experimental protocols for TGA and DSC offer a clear roadmap for researchers to empirically characterize this important molecule. Such studies will not only contribute to the fundamental knowledge of its properties but also enable its broader application in the synthesis of novel compounds and active pharmaceutical ingredients.

References

Literature review of Methyl 4-hydroxy-2-methoxybenzoate research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Research Landscape of Methyl 4-hydroxy-2-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Knowns and Unknowns

This compound is a phenolic compound with a chemical structure that suggests a rich potential for biological activity and application in synthetic chemistry. As a member of the hydroxybenzoate family, it is positioned at the intersection of natural product chemistry and pharmaceutical sciences. However, a comprehensive review of the current scientific literature reveals that while its structural isomers and related derivatives have been the subject of considerable investigation, this compound itself remains a relatively under-explored molecule.

This technical guide is designed to provide researchers, scientists, and drug development professionals with a thorough understanding of the current research landscape surrounding this compound. In the absence of extensive direct research on this specific compound, this guide will leverage data from its closest structural analogs to infer its probable chemical properties, synthetic routes, and biological potential. By presenting detailed experimental protocols for the evaluation of these properties and highlighting the existing knowledge gaps, this document aims to serve as a valuable resource and a catalyst for future research into this promising molecule.

Section 1: Synthesis and Chemical Characterization

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound involves two key steps: the esterification of a suitable benzoic acid precursor, followed by selective methylation. A likely starting material is 2,4-dihydroxybenzoic acid, which is commercially available.

Diagram 1: Proposed Synthesis of this compound

G A 2,4-Dihydroxybenzoic Acid B Methyl 2,4-dihydroxybenzoate A->B  Methanol (CH3OH),  Acid Catalyst (e.g., H2SO4)   C This compound B->C  Methylating Agent (e.g., CH3I),  Weak Base (e.g., K2CO3),  Solvent (e.g., Acetone)  

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Plausible Synthesis

The following protocol is a detailed, step-by-step methodology adapted from the synthesis of the isomeric Methyl 2-hydroxy-4-methoxybenzoate and general principles of regioselective methylation.[1][2]

Step 1: Fischer Esterification of 2,4-Dihydroxybenzoic Acid [3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 10 g of 2,4-dihydroxybenzoic acid in 100 mL of methanol.

  • Catalyst Addition: Slowly add 2 mL of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Methyl 2,4-dihydroxybenzoate.[4] Further purification can be achieved by column chromatography on silica gel.

Step 2: Regioselective Methylation [2]

The selective methylation of the hydroxyl group at the 2-position is the critical step. The hydroxyl group at the 4-position is generally more acidic and therefore more reactive towards alkylation under basic conditions. To achieve methylation at the 2-position, milder reaction conditions are necessary.

  • Reaction Setup: Dissolve the purified Methyl 2,4-dihydroxybenzoate in a polar aprotic solvent such as acetone.

  • Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃), to the solution.

  • Methylation: Add a methylating agent, such as methyl iodide (CH₃I), dropwise to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-50 °C) and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, filter off the inorganic salts and evaporate the solvent.

  • Purification: The crude product can be purified by column chromatography to isolate this compound.

Physicochemical Properties and Spectroscopic Characterization

While experimental data for this compound is scarce, its physicochemical properties can be predicted. Spectroscopic data from closely related isomers provide a basis for its characterization.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular FormulaC₉H₁₀O₄
Molecular Weight182.17 g/mol
AppearanceWhite to off-white solid
Melting Point47-53 °C (based on isomer)[5]
SolubilitySoluble in acetone, ethanol; Insoluble in water[6]

Spectroscopic Analysis (Predicted based on analogs):

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the ester methyl protons, and the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the methoxy and methyl ester groups.[7]

  • FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the hydroxyl group (O-H stretch, likely broad), the carbonyl group of the ester (C=O stretch), C-O stretching vibrations, and aromatic C-H and C=C stretching.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns resulting from the loss of the methoxy and carbomethoxy groups.[8]

Section 2: Biological Activities and Mechanisms of Action

While direct biological studies on this compound are limited, the extensive research on its structural analogs provides a strong foundation for predicting its potential therapeutic properties. The key areas of interest are its antioxidant, anti-inflammatory, and antimicrobial activities.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties. The antioxidant activity of hydroxybenzoate derivatives is generally attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group to scavenge free radicals.

Diagram 2: General Antioxidant Mechanism of Phenolic Compounds

G A Phenolic Compound (Ar-OH) C Phenoxyl Radical (Ar-O•) (Stable) A->C  Donates H atom   B Free Radical (R•) D Non-Radical Species (RH) B->D  Accepts H atom  

Caption: Hydrogen atom donation mechanism for free radical scavenging.

Experimental Protocol: DPPH Radical Scavenging Assay [9]

This is a common and reliable method for assessing the antioxidant capacity of phenolic compounds.

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Prepare a series of dilutions of this compound in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each sample dilution.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

Anti-inflammatory Activity

Structurally related compounds, such as 2-hydroxy-4-methoxy benzoic acid, have demonstrated anti-inflammatory effects by modulating inflammatory cytokines.[10]

Experimental Protocol: In Vitro Anti-inflammatory Assay using RAW 264.7 Macrophages [11]

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Cell Viability Assay (MTT Assay): First, determine the non-toxic concentration of this compound on the cells.

  • Induction of Inflammation: Treat the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Treatment: Treat the LPS-stimulated cells with various concentrations of this compound.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent.[12]

    • Measure the absorbance at 540 nm to quantify the amount of nitrite, a stable product of NO.

  • Cytokine Measurement (ELISA): Use Enzyme-Linked Immunosorbent Assay (ELISA) kits to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

Antimicrobial Activity

Many phenolic compounds exhibit antimicrobial properties. The activity of this compound against various bacterial and fungal strains can be determined by measuring its Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Method for MIC Determination [13][14]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: In a 96-well microplate, perform a serial two-fold dilution of this compound in a suitable broth medium.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions for the test microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Section 3: Applications in Drug Discovery and Development

Hydroxy- and methoxy-substituted benzoic acid derivatives are valuable building blocks in the synthesis of a wide range of pharmaceutical compounds. Their utility stems from the versatile reactivity of the aromatic ring and its functional groups. While direct applications of this compound in drug synthesis are not well-documented, its structural motifs are present in several active pharmaceutical ingredients (APIs).

Table 2: Examples of Drugs with Structural Similarities to this compound

DrugTherapeutic AreaRelevance of the Structural Motif
Gefitinib OncologySynthesized from a 3-hydroxy-4-methoxybenzoate derivative.
Bosutinib OncologyUtilizes a 3-methoxy-4-hydroxybenzoic acid derivative in its synthesis.[15]
Tranilast Anti-allergic, Anti-inflammatoryContains a dimethoxy-substituted benzoyl group.

The presence of hydroxyl and methoxy groups on the benzene ring allows for a variety of chemical modifications, such as etherification, acylation, and electrophilic aromatic substitution, making these compounds versatile starting materials for the construction of more complex molecules with desired pharmacological properties.

Conclusion and Future Directions

This compound represents a promising yet under-investigated molecule within the broader class of hydroxybenzoates. Based on the extensive research on its structural analogs, it is reasonable to hypothesize that this compound possesses significant antioxidant, anti-inflammatory, and antimicrobial properties. Its chemical structure also makes it a potentially valuable intermediate in medicinal chemistry and drug discovery.

The lack of specific research on this compound presents a clear opportunity for future investigation. Key areas for future research include:

  • Development and optimization of a specific and efficient synthetic protocol.

  • Comprehensive evaluation of its biological activities , including quantitative determination of its antioxidant, anti-inflammatory, and antimicrobial efficacy against a broad range of targets.

  • Elucidation of its mechanisms of action at the molecular level.

  • Exploration of its potential as a scaffold for the development of novel therapeutic agents.

This technical guide has provided a framework for understanding the potential of this compound by synthesizing the available knowledge on related compounds. It is our hope that this document will inspire and facilitate further research into this intriguing molecule, ultimately unlocking its full therapeutic and synthetic potential.

References

Methodological & Application

Application Note & Synthesis Protocol: A Detailed Guide to the Preparation of Methyl 4-hydroxy-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of Methyl 4-hydroxy-2-methoxybenzoate, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The synthesis is achieved through the Fischer esterification of 4-hydroxy-2-methoxybenzoic acid. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, explanations of experimental choices, and critical safety information. The protocol herein is designed to be a self-validating system, ensuring reproducibility and high purity of the final product.

Introduction

This compound is a key building block in organic synthesis. Its substituted benzene ring, featuring hydroxyl, methoxy, and methyl ester functionalities, allows for a variety of subsequent chemical transformations. This makes it a sought-after precursor in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

The protocol detailed below describes the synthesis of this compound via the Fischer-Speier esterification. This classic and reliable method involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.[1][2][3][4] In this case, 4-hydroxy-2-methoxybenzoic acid is reacted with methanol in the presence of a catalytic amount of sulfuric acid. The reaction is driven to completion by using an excess of methanol, which also serves as the solvent.

Reaction Scheme

Fischer Esterification reactant1 4-Hydroxy-2-methoxybenzoic Acid arrow_start reactant1->arrow_start reactant2 Methanol reactant2->arrow_start catalyst H₂SO₄ (cat.) product This compound water Water plus1 + plus1->arrow_start plus2 + arrow_end arrow_start->arrow_end Reflux catalyst_node H₂SO₄ (cat.) arrow_end->product arrow_end->water arrow_end->plus2

Caption: Fischer Esterification of 4-hydroxy-2-methoxybenzoic acid.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
4-Hydroxy-2-methoxybenzoic Acid≥98%Commercially AvailableStarting Material
Methanol (MeOH)AnhydrousCommercially AvailableReagent and Solvent
Sulfuric Acid (H₂SO₄)Concentrated (98%)Commercially AvailableCatalyst
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionLaboratory PreparedFor neutralization
Brine (Saturated NaCl)Saturated Aqueous SolutionLaboratory PreparedFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially AvailableFor drying
Ethyl Acetate (EtOAc)Reagent GradeCommercially AvailableFor extraction
HexaneReagent GradeCommercially AvailableFor recrystallization

Safety Precautions

  • General: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.[5][6]

  • Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and can cause severe burns. Handle with extreme care. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Methanol: Methanol is flammable and toxic. Avoid inhalation and contact with skin.

  • Pressure: Heating the reaction mixture will increase the pressure inside the flask. Ensure the system is not sealed.

Detailed Synthesis Protocol

Step 1: Reaction Setup

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g of 4-hydroxy-2-methoxybenzoic acid.

  • Add 100 mL of anhydrous methanol to the flask.

  • Stir the mixture until the starting material is fully dissolved.

  • Carefully and slowly add 1 mL of concentrated sulfuric acid to the solution. The addition is exothermic, so add it dropwise while stirring.

Step 2: Reflux

  • Attach a reflux condenser to the round-bottom flask.

  • Heat the reaction mixture to reflux (approximately 65 °C) using a heating mantle.

  • Allow the reaction to proceed at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Extraction

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the bulk of the methanol using a rotary evaporator.

  • Pour the concentrated residue into a separatory funnel containing 100 mL of cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with 50 mL of a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.[7]

Step 4: Purification

  • Filter off the sodium sulfate and concentrate the organic layer using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to yield this compound as a white to off-white solid.[8]

Characterization

The identity and purity of the final product can be confirmed by standard analytical techniques such as:

  • Melting Point: Compare the observed melting point with the literature value.

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify the functional groups present.

  • Mass Spectrometry: To determine the molecular weight.

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Reaction cluster_1 Work-up cluster_2 Purification & Analysis A 1. Dissolve 4-hydroxy-2-methoxybenzoic acid in Methanol B 2. Add catalytic H₂SO₄ A->B C 3. Reflux for 4-6 hours B->C D 4. Cool and remove Methanol C->D E 5. Extract with Ethyl Acetate D->E F 6. Neutralize with NaHCO₃ E->F G 7. Wash with Brine F->G H 8. Dry with Na₂SO₄ G->H I 9. Concentrate crude product H->I J 10. Recrystallize from EtOAc/Hexane I->J K 11. Characterize final product J->K

Caption: Step-by-step workflow for the synthesis of this compound.

Discussion

The Fischer esterification is an equilibrium-controlled process.[1][2] To drive the reaction towards the formation of the ester, an excess of one of the reactants is typically used. In this protocol, methanol is used in large excess, serving as both a reactant and the solvent. The strong acid catalyst, sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the alcohol.

The work-up procedure is designed to remove the catalyst and any unreacted starting material. The sodium bicarbonate wash neutralizes the sulfuric acid catalyst, while the subsequent brine wash helps to remove any remaining water from the organic layer. Finally, recrystallization is an effective method for purifying the solid product, removing any minor impurities and yielding a product of high purity.

References

Topic: High-Purity Recovery of Methyl 4-hydroxy-2-methoxybenzoate via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

Methyl 4-hydroxy-2-methoxybenzoate is a valuable substituted benzoate ester, often utilized as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The purity of this building block is paramount, as contaminants can lead to significant side reactions, reduced yields, and compromised integrity of the final product. Recrystallization is a powerful and scalable technique for purifying solid organic compounds, leveraging differences in solubility between the target compound and its impurities.[1] This document provides a detailed, field-proven protocol for the purification of this compound. It moves beyond a simple list of steps to explain the underlying principles and critical decision points, empowering the researcher to adapt and troubleshoot the procedure effectively.

Compound Profile & Physicochemical Properties

A thorough understanding of the target compound's properties is the foundation of a successful purification strategy. This compound is a phenolic ester with the following characteristics.

PropertyValueSource(s)
Molecular Formula C₉H₁₀O₄[2]
Molecular Weight 182.17 g/mol [3]
Appearance White to cream or pale yellow crystalline powder[2]
Melting Point 47.0 - 53.0 °C[2][3]
Solubility Insoluble in water; Soluble in acetone.[3]
Structure

Note: The properties of related isomers, such as Methyl 4-hydroxybenzoate (Methylparaben), show slight solubility in water but good solubility in polar organic solvents like ethanol and acetone, which informs our solvent selection strategy.

The Principle of Recrystallization

Recrystallization is a purification process based on the differential solubility of a compound and its impurities in a solvent. The core principle is that the solubility of most solids increases with temperature.[1][4] The ideal solvent for recrystallization will dissolve the target compound sparingly at low temperatures but extensively at high temperatures.[4][5][6]

The process involves:

  • Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.[7]

  • Removing insoluble impurities (if present) via hot gravity filtration.[8][9]

  • Allowing the solution to cool slowly , which decreases the solubility of the target compound, leading to the formation of a pure crystal lattice that excludes impurity molecules.[10]

  • Isolating the purified crystals from the impurity-rich solution (the "mother liquor") by vacuum filtration.[5][11]

  • Washing and drying the crystals to remove any residual mother liquor and solvent.[12][13]

PART 1: Solvent System Selection - The Critical First Step

The choice of solvent is the most critical variable in recrystallization.[4][14] A poor solvent choice can lead to low recovery, failed crystallization, or no purification at all. For this compound, its phenolic hydroxyl group and ester functionality suggest moderate polarity. Therefore, polar protic solvents or a mixed-solvent system are excellent starting points.

Protocol 1: Small-Scale Solvent Screening

Objective: To experimentally determine the optimal solvent or solvent pair for recrystallization.

Materials:

  • Crude this compound (~50 mg per test)

  • Small test tubes or vials

  • Selection of analytical grade solvents:

    • Water

    • Methanol

    • Ethanol

    • Isopropanol

    • Acetone

    • Toluene

    • Heptane

  • Hot plate or water bath

  • Glass stirring rod

Procedure:

  • Place approximately 50 mg of the crude compound into a test tube.

  • Add the chosen solvent (e.g., methanol) dropwise at room temperature, stirring after each addition. Observe the solubility. An ideal solvent will not dissolve the compound readily at this stage.[4]

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue adding the solvent dropwise until the solid just dissolves.

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • If no crystals form, try to induce crystallization by scratching the inside of the test tube with a glass rod just below the solvent line.[5]

  • Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Evaluate the result: A successful solvent will yield a significant amount of crystalline solid upon cooling.

  • For Mixed Solvents (e.g., Methanol/Water): If the compound is too soluble in one solvent (like methanol) even when cold, and insoluble in another (like water), a mixed system is ideal.[6] Dissolve the compound in a minimum amount of the "good" hot solvent (methanol). Then, add the "poor" solvent (water) dropwise to the hot solution until it becomes persistently cloudy (turbid). Add a drop or two of the hot "good" solvent to redissolve the precipitate and then allow it to cool slowly.[15]

Expected Outcome: For a compound like this compound, a methanol/water or ethanol/water mixed-solvent system is highly likely to be effective.

PART 2: Detailed Recrystallization Protocol

This protocol assumes a methanol/water solvent system has been selected as optimal from the screening process.

Phase 1: Dissolution of the Crude Solid
  • Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask (e.g., 125 mL). Using an Erlenmeyer flask minimizes solvent evaporation and prevents airborne contaminants from entering.

  • Add a magnetic stir bar to the flask.

  • Add a minimal amount of methanol (the "good" solvent) to the flask and begin heating on a hot plate with gentle stirring.

  • Bring the solvent to a gentle boil. Continue adding hot methanol in small portions until the solid compound is completely dissolved.[8] The goal is to use the minimum amount of hot solvent necessary to create a saturated solution, which maximizes the yield upon cooling.[4]

Phase 2: Hot Gravity Filtration (If Necessary)

Causality: This step is performed only if insoluble impurities (e.g., dust, inorganic salts) or colored impurities (after charcoal treatment) are present in the hot solution.[16] It must be done quickly and while keeping the solution hot to prevent the desired compound from crystallizing prematurely in the funnel.

  • Set up a hot filtration apparatus. Use a stemless or short-stemmed funnel, as this design minimizes the surface area where premature crystallization can occur.[8] Place the funnel into the neck of a clean, pre-warmed Erlenmeyer flask.

  • Flute a piece of filter paper and place it in the funnel. A fluted paper increases the surface area for filtration, speeding up the process.

  • Keep the apparatus hot by allowing the vapors from a small amount of boiling solvent in the receiving flask to rise and heat the funnel.[8][9]

  • Once the apparatus is hot, carefully and quickly pour the hot, dissolved compound solution through the fluted filter paper.

  • After filtration, rinse the original flask with a small amount of hot solvent and pour this rinsing through the filter paper to recover any remaining product.

Phase 3: Crystallization by Slow Cooling

Causality: Slow cooling is crucial for the formation of large, pure crystals.[13] Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, impure crystals.[8]

  • Remove the flask containing the hot, clear filtrate from the heat source.

  • Add deionized water (the "poor" solvent or anti-solvent) dropwise to the hot solution while stirring until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is now supersaturated.

  • Add a few drops of hot methanol to just redissolve the turbidity, creating a perfectly saturated solution.

  • Cover the mouth of the Erlenmeyer flask with a watch glass to prevent solvent evaporation and contamination.

  • Allow the flask to cool slowly and undisturbed to room temperature on a benchtop. Do not rush this step.

  • Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the recovery of the product by further decreasing its solubility.[15]

Phase 4: Isolation and Washing of Crystals
  • Set up a Büchner funnel with a piece of filter paper that fits flatly on the bottom. Place the funnel on a clean filter flask connected to a vacuum source.

  • Wet the filter paper with a small amount of the cold methanol/water mixture to ensure it seals against the funnel.

  • Turn on the vacuum and swirl the crystallized mixture to create a slurry. Pour the slurry into the center of the Büchner funnel.

  • Transfer any remaining crystals from the flask to the funnel using a spatula. You can use a small amount of the cold filtrate (mother liquor) to rinse the flask.[12]

  • Washing: With the vacuum off, add a small amount of fresh, ice-cold solvent (the same methanol/water ratio) to the crystals to wash away any adhering mother liquor which contains the soluble impurities.[11][13] Gently stir the crystals in this wash solvent.

  • Reapply the vacuum to pull the wash solvent through. Repeat the wash if necessary. One or two washes are typically sufficient.[12]

Phase 5: Drying the Purified Product
  • Continue to draw air through the crystals in the Büchner funnel for several minutes to help evaporate the bulk of the solvent.[5][8]

  • Carefully remove the filter cake from the funnel and spread the crystals on a pre-weighed watch glass.

  • Break up any large clumps of crystals to facilitate drying.

  • The crystals can be air-dried or, for faster results, dried in a vacuum oven at a low temperature (well below the compound's melting point) until a constant weight is achieved.[15]

Experimental Workflow Diagram

The following diagram outlines the logical flow of the recrystallization procedure, including key decision points.

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_prep Preparation & Dissolution cluster_purify Purification cluster_isolate Isolation & Drying start 1. Dissolve Crude Compound in Minimum Hot Solvent check_insolubles Insoluble Impurities Present? start->check_insolubles hot_filtration 2. Perform Hot Gravity Filtration check_insolubles->hot_filtration Yes induce_crystallization 3. Induce Crystallization (Add Anti-Solvent) check_insolubles->induce_crystallization No hot_filtration->induce_crystallization cool_solution 4. Slow Cool to Room Temp, then Ice Bath induce_crystallization->cool_solution vacuum_filtration 5. Isolate Crystals via Vacuum Filtration cool_solution->vacuum_filtration wash_crystals 6. Wash Crystals with Ice-Cold Solvent vacuum_filtration->wash_crystals dry_crystals 7. Dry Crystals to Constant Weight wash_crystals->dry_crystals final_product Pure Product dry_crystals->final_product

Caption: Workflow for the purification of this compound.

Purity Assessment & Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form - Too much solvent was used.- Solution is not sufficiently supersaturated.- Evaporate some of the solvent by gently boiling the solution and allow it to cool again.[8]- Scratch the inner surface of the flask with a glass rod.[5]- Add a "seed" crystal of the pure compound.
"Oiling Out" - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly.- Solute concentration is too high.- Reheat the solution to dissolve the oil, add more of the "good" solvent, and allow it to cool more slowly.- Ensure the saturation point is reached at a temperature below the compound's melting point.
Low Recovery - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were washed with solvent that was not cold, redissolving the product.- Use the absolute minimum amount of hot solvent for dissolution.- Ensure the hot filtration apparatus is properly pre-heated.- Always use ice-cold solvent for washing the final crystal cake.[11]
Colored Product - Colored impurities were not removed.- During the dissolution step (Phase 1), after the compound is dissolved, cool the solution slightly below boiling and add a small amount of activated charcoal. Re-heat to boiling for a few minutes, then perform a hot filtration to remove the charcoal and the adsorbed impurities.[8][17]

References

Application Notes: Methyl 4-hydroxy-2-methoxybenzoate as a Versatile Synthon in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini Senior Application Scientist

Introduction: Unveiling the Synthetic Potential of a Differentiated Phenolic Building Block

Methyl 4-hydroxy-2-methoxybenzoate, a polysubstituted aromatic ester, represents a highly valuable and versatile synthon for synthetic chemists. Its strategic arrangement of functional groups—a nucleophilic phenolic hydroxyl, an electron-donating methoxy group, and a methyl ester—provides a rich platform for a diverse array of chemical transformations. The electronic and steric differentiation on the benzene ring allows for regioselective reactions that are crucial in the construction of complex molecular architectures.

The ortho-methoxy group electronically activates the ring for electrophilic substitution while sterically hindering the adjacent C1 and C3 positions, thereby influencing regiochemical outcomes. The phenolic hydroxyl at the C4 position is the primary site for nucleophilic reactions, such as etherification and esterification, which are fundamental steps in the synthesis of numerous pharmaceutical agents and natural products. This guide provides an in-depth exploration of the reactivity of this compound and details protocols for its application in key synthetic transformations.

Physicochemical Properties and Handling

A thorough understanding of the physical properties of a starting material is paramount for successful experimental design and execution.

PropertyValueSource
CAS Number 5446-02-6[1][2]
Molecular Formula C₉H₁₀O₄[1][2][3]
Molecular Weight 182.17 g/mol [2][4]
Appearance White to cream or pale yellow solid[1]
Melting Point 50-53 °C[4]
Solubility Soluble in acetone; Insoluble in water[5]
Storage Store in a cool, dry, well-ventilated place away from oxidizing agents.[5]

Core Reactivity and Strategic Considerations

The synthetic utility of this compound is dictated by the interplay of its three primary functional groups. Strategic manipulation of these sites allows for its incorporation into complex target molecules.

  • The Phenolic Hydroxyl Group (C4-OH): This is the most reactive site for many transformations. It is weakly acidic and readily deprotonated by a mild base (e.g., K₂CO₃, Cs₂CO₃) to form a potent phenoxide nucleophile. This enables straightforward O-alkylation and O-acylation reactions.

  • The Aromatic Ring: The ring is electron-rich due to the activating effects of the hydroxyl and methoxy groups, making it susceptible to electrophilic aromatic substitution (e.g., formylation, acylation, halogenation). The directing effects of the substituents typically guide incoming electrophiles to the C3 and C5 positions.

  • The Methyl Ester Group (C1-CO₂Me): The ester is a robust functional group, stable to many reaction conditions used to modify the hydroxyl group or the aromatic ring. It can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions, providing another handle for further modification, such as amide bond formation.[6]

The following diagram illustrates the key reactive sites on the molecule.

Caption: Key reactive sites of this compound.

Application Note I: O-Alkylation in Pharmaceutical Synthesis

The O-alkylation of the phenolic hydroxyl group is a cornerstone reaction in medicinal chemistry, used to introduce side chains that can modulate a compound's pharmacological profile. Structurally related hydroxybenzoates are key starting materials in the synthesis of targeted cancer therapies like Gefitinib and Bosutinib.[7][8][9] The following protocol details a general procedure for the Williamson ether synthesis using this synthon.

Protocol 4.1: Synthesis of Methyl 4-(3-chloropropoxy)-2-methoxybenzoate

This reaction serves as a model for introducing an alkyl chain onto the phenolic oxygen, a common initial step in building more complex pharmaceutical intermediates. A similar transformation is the first step in a reported synthesis of Gefitinib, starting from the isomeric Methyl 3-hydroxy-4-methoxybenzoate.[7][10]

G start This compound + 1-Bromo-3-chloropropane reagents K₂CO₃ (Base) DMF (Solvent) start->reagents 1. Add Reagents reaction Heat at 70°C, 4h reagents->reaction 2. Initiate Reaction workup Quench with Ice-Water reaction->workup 3. Reaction Completion filtration Filter Precipitate workup->filtration 4. Isolate Solid wash Wash with Cold Water filtration->wash product Methyl 4-(3-chloropropoxy)-2-methoxybenzoate wash->product 5. Purify

Caption: Workflow for O-alkylation of this compound.

Materials and Reagents

ReagentCAS NumberM.W. ( g/mol )AmountMoles
This compound5446-02-6182.1710.0 g0.055
1-Bromo-3-chloropropane109-70-6157.4410.3 g (6.9 mL)0.066
Potassium Carbonate (K₂CO₃)584-08-7138.2111.4 g0.082
N,N-Dimethylformamide (DMF)68-12-273.0960 mL-

Step-by-Step Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 g, 0.055 mol) and anhydrous potassium carbonate (11.4 g, 0.082 mol).

  • Solvent Addition: Add N,N-Dimethylformamide (DMF, 60 mL) to the flask.

  • Reagent Addition: Stir the suspension and add 1-bromo-3-chloropropane (6.9 mL, 0.066 mol) dropwise at room temperature.

  • Heating: Heat the reaction mixture to 70°C and maintain for 4 hours.[7][8] Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Precipitation: Slowly pour the reaction mixture into a beaker containing 400 mL of ice-water while stirring vigorously. A solid precipitate should form.[7][8]

  • Isolation: Collect the solid by vacuum filtration, washing the filter cake thoroughly with cold water (2 x 100 mL).

  • Drying: Dry the collected solid under vacuum to afford the desired product, Methyl 4-(3-chloropropoxy)-2-methoxybenzoate.

Expected Results: The product is typically obtained as a white to off-white solid. Based on analogous reactions, yields are expected to be high (>90%).[7][8] The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Note II: Synthon for Bioactive Natural Products

This compound is a documented precursor in the enantioselective synthesis of bioactive natural products, including (+)-coriandrone A and B.[1][4][5] Its structure provides the core aromatic fragment onto which chirality and further complexity are built. A key transformation often involves the modification of the aromatic ring itself.

Protocol 5.1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for introducing a formyl (-CHO) group onto an electron-rich aromatic ring. This transformation is a crucial C-C bond-forming reaction that installs a versatile aldehyde functionality, which can be further elaborated. For this compound, formylation is expected to occur at the C5 position, directed by the powerful ortho, para-directing hydroxyl and methoxy groups and the relative steric accessibility. This is analogous to formylation reactions used to produce compounds like atranol.[11]

Materials and Reagents

ReagentCAS NumberM.W. ( g/mol )AmountMoles
This compound5446-02-6182.175.0 g0.027
Phosphorus Oxychloride (POCl₃)10025-87-3153.333.1 mL0.033
N,N-Dimethylformamide (DMF)68-12-273.0920 mL-
Dichloromethane (DCM)75-09-284.9330 mL-

Step-by-Step Procedure

  • Vilsmeier Reagent Formation: In a three-neck flask under a nitrogen atmosphere, cool DMF (20 mL) to 0°C in an ice bath. Add phosphorus oxychloride (3.1 mL, 0.033 mol) dropwise with stirring. Allow the mixture to stir at 0°C for 30 minutes, during which the Vilsmeier reagent will form.

  • Substrate Addition: Dissolve this compound (5.0 g, 0.027 mol) in dichloromethane (30 mL) and add it dropwise to the cold Vilsmeier reagent solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction by TLC.

  • Hydrolysis: Carefully pour the reaction mixture onto crushed ice (approx. 150 g) in a beaker.

  • Neutralization & Extraction: Stir until the ice has melted, then neutralize the aqueous solution with solid sodium bicarbonate until effervescence ceases. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield Methyl 5-formyl-4-hydroxy-2-methoxybenzoate.

Trustworthiness and Self-Validation: The success of each protocol can be validated through standard analytical techniques. TLC should be used for in-process monitoring to confirm the consumption of starting material and the formation of a new, more polar (for formylation) or less polar (for alkylation) product spot. Final product identity and purity must be confirmed by melting point, NMR spectroscopy (¹H and ¹³C), and mass spectrometry, comparing the obtained data with literature values for analogous compounds.

Conclusion

This compound is a synthon of considerable value, offering chemists a reliable and predictable platform for constructing complex molecules. Its differentiated functional groups allow for a range of selective transformations, from simple O-alkylations to more complex C-C bond-forming reactions on the aromatic core. The protocols detailed herein provide a practical foundation for researchers, scientists, and drug development professionals to leverage the synthetic potential of this versatile building block in their own research endeavors.

References

The Versatile Synthon: Methyl 4-hydroxy-2-methoxybenzoate in the Genesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers in Synthetic Chemistry and Drug Discovery

Methyl 4-hydroxy-2-methoxybenzoate, a readily available substituted phenolic ester, serves as a pivotal starting material in the synthesis of a diverse array of biologically active molecules. Its unique substitution pattern, featuring a nucleophilic hydroxyl group, a directing methoxy group, and a modifiable ester moiety, offers a rich chemical playground for synthetic chemists. This guide provides detailed application notes and protocols for the utilization of this versatile synthon in the construction of valuable molecular architectures, with a focus on explaining the rationale behind the experimental choices to empower researchers in their synthetic endeavors.

Strategic Importance in Medicinal Chemistry

The structural attributes of this compound make it an attractive scaffold for several reasons:

  • The Phenolic Hydroxyl Group: This functional group is a prime site for O-alkylation and O-acylation reactions, allowing for the introduction of various side chains to modulate lipophilicity, steric bulk, and target engagement.

  • Electron-Donating Groups: The hydroxyl and methoxy groups activate the aromatic ring towards electrophilic substitution, facilitating reactions like Friedel-Crafts acylation at specific positions.

  • The Ester Functionality: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups like amides and hydrazides, providing a gateway to a wider range of derivatives.

This guide will delve into three key synthetic transformations of this compound: Williamson Ether Synthesis, Friedel-Crafts Acylation, and the synthesis of Benzofuran derivatives.

I. Synthesis of Bioactive Ethers via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and an alkyl halide.[1] In the context of this compound, this reaction allows for the introduction of a vast array of alkyl and substituted alkyl chains at the 4-position, leading to molecules with potential applications as antimicrobial and anticancer agents.[2]

Causality of Experimental Choices:

The reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated by deprotonating the hydroxyl group, acts as a nucleophile.[1] The choice of a strong, non-nucleophilic base is crucial to ensure complete deprotonation without competing reactions. Potassium carbonate is a common and effective choice for this purpose. The solvent, typically a polar aprotic solvent like DMF or acetone, is selected to dissolve the reactants and facilitate the SN2 reaction. The temperature is maintained at a moderate level to ensure a reasonable reaction rate without promoting side reactions.

Experimental Workflow:

Williamson_Ether_Synthesis start Start reagents This compound Alkyl Halide (e.g., Benzyl Bromide) Potassium Carbonate DMF start->reagents 1. Combine reaction Heat at 60-80°C Monitor by TLC reagents->reaction 2. React workup Cool to RT Pour into water Extract with Ethyl Acetate reaction->workup 3. Quench & Extract purification Dry organic layer (Na2SO4) Concentrate in vacuo Purify by column chromatography workup->purification 4. Isolate product Methyl 4-(alkoxy)-2-methoxybenzoate purification->product 5. Characterize Friedel_Crafts_Acylation start Start lewis_acid Anhydrous AlCl3 in Dichloromethane start->lewis_acid 1. Prepare Catalyst Suspension reaction Cool to 0°C Add substrate solution dropwise Stir at RT, Monitor by TLC lewis_acid->reaction 2. Add Substrate substrate This compound Acyl Chloride (e.g., Acetyl Chloride) substrate->reaction workup Quench with ice-cold HCl Separate layers Extract aqueous layer with DCM reaction->workup 3. Quench & Extract purification Combine organic layers, wash Dry (MgSO4), Concentrate Purify by column chromatography workup->purification 4. Isolate product Methyl 5-acyl-4-hydroxy-2-methoxybenzoate purification->product 5. Characterize Benzofuran_Synthesis start Start alkylation This compound + Chloroacetone, K2CO3, Acetone start->alkylation 1. O-Alkylation intermediate Methyl 2-methoxy-4-(2-oxopropoxy)benzoate alkylation->intermediate 2. Isolate Intermediate cyclization Heat in Polyphosphoric Acid (PPA) intermediate->cyclization 3. Cyclization workup Cool, add ice-water Neutralize with NaOH Extract with Ether cyclization->workup 4. Quench & Extract purification Dry organic layer, Concentrate Purify by column chromatography workup->purification 5. Isolate product Substituted Benzofuran purification->product 6. Characterize

References

Application Note: A Robust HPLC-UV Method for the Quantification of Methyl 4-hydroxy-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Methyl 4-hydroxy-2-methoxybenzoate. The method utilizes a reversed-phase C18 column with a simple isocratic mobile phase and UV detection, making it suitable for routine quality control and research applications in the pharmaceutical and chemical industries. The protocol herein provides a comprehensive guide to method development, sample preparation, and full validation in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a substituted aromatic ester with potential applications in pharmaceutical synthesis and as a fine chemical intermediate. Accurate and reliable quantification of this compound is crucial for ensuring product quality, stability, and for pharmacokinetic studies. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used analytical technique for such purposes due to its specificity, sensitivity, and reproducibility.[1] This document provides a step-by-step guide for the development and validation of an HPLC-UV method for the determination of this compound.

Method Development Strategy

The development of a robust HPLC method requires a systematic approach, considering the physicochemical properties of the analyte and the principles of chromatography.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is the foundation of method development.

  • Structure:

    • Molecular Formula: C₉H₁₀O₄

    • Molecular Weight: 182.17 g/mol

  • Solubility: Based on structurally similar compounds like methyl 4-hydroxybenzoate, this compound is expected to be soluble in common organic solvents such as methanol and acetonitrile, and sparingly soluble in water.[1]

  • UV Absorbance (λmax) (Predicted): The UV spectrum of this compound is expected to show significant absorbance due to the substituted benzene ring. For many phenolic compounds and benzoates, strong absorbance is observed around 254 nm.[2][3] Therefore, 254 nm is selected as a rational starting point for UV detection, with the optimal wavelength to be confirmed by a photodiode array (PDA) detector during method development.

Chromatographic System Selection

The choice of the stationary and mobile phases is dictated by the analyte's polarity and the desired separation mechanism.

  • Stationary Phase: A reversed-phase C18 column is selected due to its hydrophobicity, which is well-suited for retaining and separating moderately polar organic molecules like this compound. A standard column dimension of 250 mm x 4.6 mm with 5 µm particle size provides a good balance between resolution and analysis time.

  • Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is the standard for reversed-phase HPLC. Acetonitrile is often preferred for its lower viscosity and better UV transparency at low wavelengths.[4] A buffer is necessary to control the pH of the mobile phase and ensure the analyte remains in its neutral form for reproducible retention. A phosphate or acetate buffer is a suitable choice.

  • Detection: UV detection is appropriate for this analyte due to the presence of a chromophore (the substituted benzene ring). A PDA detector is recommended during method development to determine the optimal detection wavelength (λmax) for maximum sensitivity.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the quantification of this compound.

Materials and Reagents
  • This compound reference standard (>99% purity)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Potassium phosphate monobasic (KH₂PO₄)

  • Orthophosphoric acid (H₃PO₄)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters (e.g., PTFE)

Equipment
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a PDA or variable wavelength UV detector.

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

Preparation of Solutions
  • Mobile Phase (Acetonitrile:25mM Potassium Phosphate Buffer pH 3.0, 50:50 v/v):

    • Prepare a 25mM potassium phosphate buffer by dissolving 3.4 g of KH₂PO₄ in 1 L of deionized water.

    • Adjust the pH of the buffer to 3.0 ± 0.05 with orthophosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

    • Mix the filtered buffer with acetonitrile in a 50:50 (v/v) ratio.

    • Degas the mobile phase by sonication for 15 minutes before use.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard.

    • Transfer it to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with methanol.

  • Working Standard Solutions (1-100 µg/mL):

    • Prepare a series of working standard solutions by serially diluting the standard stock solution with the mobile phase.

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:25mM KH₂PO₄ Buffer (pH 3.0) (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes

Experimental Workflow

HPLC Analysis Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase equilibrate Equilibrate System prep_mobile->equilibrate prep_stock Prepare Stock Standard prep_working Prepare Working Standards prep_stock->prep_working inject Inject Solutions prep_working->inject prep_sample Prepare Sample Solution prep_sample->inject equilibrate->inject acquire Acquire Data inject->acquire integrate Integrate Peaks acquire->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: Workflow for HPLC analysis of this compound.

Method Validation

The developed method was validated according to the ICH Q2(R2) guidelines to ensure its suitability for the intended purpose. The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity

Specificity was evaluated by analyzing a blank (mobile phase) and a placebo solution (a mixture of common excipients without the analyte). The chromatograms were examined for any interfering peaks at the retention time of this compound.

Linearity

Linearity was determined by analyzing six concentrations of this compound ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²), y-intercept, and slope of the regression line were calculated.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c
Accuracy

Accuracy was assessed by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The analysis was performed in triplicate for each concentration level.

Spiked Concentration (µg/mL)Amount Recovered (µg/mL)% Recovery
80(Experimental Value)(Calculated Value)
100(Experimental Value)(Calculated Value)
120(Experimental Value)(Calculated Value)
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of a 50 µg/mL standard solution were made on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst.

The relative standard deviation (%RSD) of the peak areas and retention times was calculated.

Precision Level%RSD of Peak Area%RSD of Retention Time
Repeatability (Intra-day) < 2.0%< 1.0%
Intermediate Precision (Inter-day) < 2.0%< 1.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

ParameterResult
LOD (Calculated Value) µg/mL
LOQ (Calculated Value) µg/mL
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic parameters and observing the effect on the results. The parameters varied included:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2% organic phase)

  • Column temperature (± 2 °C)

  • Detection wavelength (± 2 nm)

The system suitability parameters (e.g., peak asymmetry, theoretical plates) were monitored.

System Suitability

System suitability was assessed by injecting five replicate injections of a 50 µg/mL standard solution. The acceptance criteria were:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates > 2000
%RSD of Peak Area ≤ 2.0%

Method Validation Workflow

HPLC Method Validation Workflow cluster_params Validation Parameters cluster_tests Experimental Tests cluster_criteria Acceptance Criteria specificity Specificity spec_test Blank & Placebo Analysis specificity->spec_test linearity Linearity & Range lin_test Calibration Curve linearity->lin_test accuracy Accuracy acc_test Spike Recovery accuracy->acc_test precision Precision prec_test Repeatability & Intermediate Precision precision->prec_test lod_loq LOD & LOQ lod_loq_test Signal-to-Noise or Calibration Curve Slope lod_loq->lod_loq_test robustness Robustness rob_test Varying Method Parameters robustness->rob_test spec_crit No Interference spec_test->spec_crit lin_crit r² > 0.999 lin_test->lin_crit acc_crit % Recovery within limits acc_test->acc_crit prec_crit %RSD < 2% prec_test->prec_crit lod_loq_crit Demonstrate Sensitivity lod_loq_test->lod_loq_crit rob_crit System Suitability Passes rob_test->rob_crit

Caption: Workflow for the validation of the HPLC method.

Conclusion

The HPLC-UV method described in this application note is simple, rapid, accurate, precise, and robust for the quantification of this compound. The method has been successfully validated according to ICH guidelines and is suitable for routine analysis in a quality control environment.

References

Protocol for evaluating the antioxidant capacity of Methyl 4-hydroxy-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Antioxidant Capacity Evaluation of Methyl 4-hydroxy-2-methoxybenzoate

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide and detailed protocols for evaluating the antioxidant capacity of this compound. As a phenolic compound, it is structurally poised to exhibit antioxidant activities by donating hydrogen atoms or electrons to neutralize free radicals.[1][2] The evaluation of such capacity is crucial for its potential application in pharmaceuticals and nutraceuticals, where mitigating oxidative stress is a key therapeutic strategy.[3] This guide presents two robust, widely-accepted protocols—the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays—to quantitatively assess its free-radical scavenging potential. We delve into the causality behind experimental choices, provide step-by-step methodologies, and outline a framework for data interpretation to ensure scientific integrity and reproducibility.

Introduction: The Scientific Rationale

1.1. This compound: A Phenolic Candidate

This compound (C₉H₁₀O₄, M.W.: 182.17 g/mol ) is a derivative of benzoic acid.[4] Its chemical structure, featuring a hydroxyl (-OH) and a methoxy (-OCH₃) group on the benzene ring, places it in the broad class of phenolic compounds. Phenolic compounds are renowned for their antioxidant properties, which are primarily attributed to their ability to act as reducing agents, hydrogen donators, and quenchers of singlet oxygen.[2] The hydroxyl group is the primary active moiety, capable of donating a hydrogen atom to stabilize a free radical, thereby terminating the oxidative chain reaction. The position and number of hydroxyl groups, as well as the presence of other substituents like methoxy groups, can significantly influence the antioxidant efficacy.[5] Therefore, a quantitative evaluation of this compound's antioxidant potential is a logical and critical step in characterizing its biological activity profile.

1.2. The Imperative of Antioxidant Capacity Assessment

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide array of pathologies, including neurodegenerative diseases, cancer, and cardiovascular disorders.[3][6] Antioxidants can mitigate this damage by neutralizing ROS, making them a focal point of drug discovery and development.[6] To provide a comprehensive assessment, it is often necessary to use more than one assay method, as different assays reflect different antioxidant mechanisms (e.g., hydrogen atom transfer vs. electron transfer).[5] This multi-assay approach provides a more complete profile of a compound's antioxidant capabilities.

Selected Assay Methodologies: Principles and Rationale

We will detail two complementary assays: the DPPH and ABTS assays. These methods were chosen for their simplicity, reliability, and differing reaction mechanisms, which together provide a robust evaluation.

  • DPPH Assay: This assay operates on the principle of hydrogen atom transfer. It employs a stable free radical, DPPH•, which has a deep violet color. When an antioxidant donates a hydrogen atom, the DPPH• is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to pale yellow.[7][8] This decolorization is stoichiometric and can be easily measured spectrophotometrically at ~517 nm.[7][8]

  • ABTS Assay: This assay is based on the generation of the ABTS radical cation (ABTS•+), a blue/green chromophore, through the oxidation of ABTS with potassium persulfate.[9] Antioxidant compounds present in the sample reduce the ABTS•+, causing the solution to decolorize. The extent of this color loss, measured at ~734 nm, is proportional to the antioxidant's concentration.[9] This assay is versatile as it can measure the activity of both hydrophilic and lipophilic compounds.[9]

Protocol 1: DPPH Radical Scavenging Assay

This protocol provides a step-by-step method for determining the ability of this compound to scavenge the DPPH free radical.

3.1. Causality in Experimental Design

  • Solvent Choice: Methanol or ethanol are recommended. This compound is soluble in these organic solvents, and they are compatible with the DPPH reagent. Methanol is an efficient solvent for extracting antioxidant phenols.[1]

  • Positive Control: Ascorbic acid or Trolox, a water-soluble analog of vitamin E, should be used as a positive control.[10] This validates the assay's performance and provides a benchmark against which the test compound's activity can be compared.

  • Light Sensitivity: The DPPH reagent is light-sensitive.[7] All steps involving the preparation and use of the DPPH solution must be performed in the dark or in amber-colored vials to prevent its degradation and ensure accurate results.

3.2. Materials and Reagents

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Ascorbic Acid (or Trolox)

  • Methanol (Spectrophotometric grade)

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 517 nm

  • Micropipettes

  • Amber-colored volumetric flask

3.3. Reagent Preparation

  • DPPH Working Solution (0.1 mM):

    • Accurately weigh 3.94 mg of DPPH powder.

    • Dissolve it in 100 mL of methanol in an amber-colored volumetric flask.

    • Stir the solution in the dark until the DPPH is completely dissolved.

    • This solution should be prepared fresh daily and kept protected from light.[7][11]

  • Test Compound Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound.

    • Dissolve in 10 mL of methanol.

    • From this stock, prepare a series of dilutions in methanol (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

  • Positive Control Stock Solution (1 mg/mL Ascorbic Acid):

    • Prepare in the same manner as the test compound.

    • Create a similar series of dilutions.

3.4. Experimental Workflow

The following diagram outlines the workflow for the DPPH assay in a 96-well plate format.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add 100 µL of DPPH Solution prep_dpph->add_dpph prep_sample Prepare Serial Dilutions of Test Compound add_sample Add 100 µL of Sample or Control Dilutions prep_sample->add_sample prep_control Prepare Serial Dilutions of Positive Control prep_control->add_sample incubate Incubate 30 min in Dark add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calc Calculate % Inhibition and IC50 Value measure->calc

Caption: Experimental workflow for the DPPH antioxidant assay.

3.5. Assay Procedure [7][11]

  • Blank: In a well, add 200 µL of methanol. This will be used to zero the spectrophotometer.

  • Control (A_control): Add 100 µL of methanol and 100 µL of the DPPH working solution. This represents the maximum absorbance without any antioxidant.

  • Sample Wells: Add 100 µL of each this compound dilution to separate wells (perform in triplicate).

  • Positive Control Wells: Add 100 µL of each Ascorbic Acid dilution to separate wells (perform in triplicate).

  • Reaction Initiation: To all sample and positive control wells, add 100 µL of the DPPH working solution.

  • Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader.

3.6. Data Analysis

  • Percentage Inhibition (%): Calculate the percentage of DPPH scavenging for each concentration using the following formula:[7] % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the control (DPPH solution + solvent).

    • A_sample is the absorbance of the test sample (DPPH solution + test compound or positive control).

  • IC50 Value: The IC50 (Inhibitory Concentration 50%) value is the concentration of the test compound required to scavenge 50% of the DPPH radicals.[11] Plot a graph of % Inhibition versus the concentration of the test compound. The IC50 value can be determined from the resulting curve using linear regression analysis.

Concentration (µg/mL)Absorbance (517 nm) Rep 1Absorbance (517 nm) Rep 2Absorbance (517 nm) Rep 3Average Absorbance% Inhibition
Control (0)0.6520.6580.6550.6550.0
31.250.5890.5920.5870.58910.1
62.50.5120.5180.5150.51521.4
1250.4010.3980.4050.40138.8
2500.2850.2910.2880.28856.0
5000.1500.1470.1520.15077.1
Table 1: Example data table for recording and calculating DPPH assay results.

Protocol 2: ABTS Radical Cation Decolorization Assay

This protocol measures the capacity of this compound to scavenge the pre-formed ABTS•+ radical cation.

4.1. Causality in Experimental Design

  • Radical Generation: The ABTS•+ is generated by reacting ABTS with potassium persulfate. This reaction requires an incubation period (typically 12-16 hours in the dark) for the radical to form and stabilize.[12]

  • Wavelength Selection: The reduction of ABTS•+ is monitored by the decrease in absorbance at 734 nm, which is one of its characteristic absorption maxima.[9]

  • Standardization of Radical Solution: Before use, the ABTS•+ solution is diluted with a suitable solvent (e.g., PBS or ethanol) to an absorbance of 0.70 (± 0.02) at 734 nm.[13] This standardization is critical for ensuring consistency and comparability between assays.

4.2. Materials and Reagents

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate (K₂S₂O₈)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Phosphate-Buffered Saline (PBS) or Ethanol

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 734 nm

4.3. Reagent Preparation

  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of water.

  • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of water.

  • ABTS•+ Radical Solution:

    • Mix equal volumes of the ABTS stock solution and the potassium persulfate solution.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[12] This forms the stable, dark blue/green radical solution.

  • ABTS•+ Working Solution:

    • Before the assay, dilute the radical solution with PBS or ethanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[13]

  • Test Compound and Trolox Standard Solutions: Prepare stock solutions and serial dilutions in the same manner as for the DPPH assay.

4.4. Experimental Workflow

The diagram below illustrates the key stages of the ABTS assay.

ABTS_Workflow cluster_prep Radical Generation (12-16h) cluster_assay Assay Procedure cluster_analysis Data Analysis mix Mix ABTS (7 mM) and Potassium Persulfate (2.45 mM) incubate_dark Incubate in Dark at Room Temp mix->incubate_dark standardize Dilute ABTS•+ to Absorbance ~0.7 at 734 nm incubate_dark->standardize add_abts Add 190 µL of ABTS•+ Working Solution standardize->add_abts add_sample Add 10 µL of Sample or Trolox Standard incubate_react Incubate 6 min add_abts->incubate_react measure Measure Absorbance at 734 nm incubate_react->measure calc Calculate % Inhibition and Trolox Equivalent (TEAC) measure->calc

Caption: Experimental workflow for the ABTS antioxidant assay.

4.5. Assay Procedure [12]

  • Assay Setup: Add 10 µL of the various dilutions of the test compound or Trolox standard into different wells of a 96-well plate (in triplicate).

  • Reaction Initiation: Add 190 µL of the ABTS•+ working solution to each well.

  • Incubation: Mix gently and incubate at room temperature for 6 minutes.

  • Measurement: Read the absorbance at 734 nm. A control well containing 10 µL of solvent and 190 µL of ABTS•+ working solution should be included.

4.6. Data Analysis

  • Percentage Inhibition (%): Calculate using the same formula as the DPPH assay, with A_control being the absorbance of the ABTS•+ solution with solvent.[9]

  • Trolox Equivalent Antioxidant Capacity (TEAC):

    • Generate a standard curve by plotting the % inhibition against the concentration of the Trolox standards.

    • Obtain a linear regression equation (y = mx + c) from the curve.[9]

    • Use this equation to determine the TEAC of this compound. The results are expressed as µM of Trolox Equivalents (TE) per µM of the test compound.

Trolox Conc. (µM)Average Absorbance% Inhibition
0 (Control)0.7010.0
100.61512.3
200.52824.7
400.35549.4
600.18373.9
800.05192.7
Table 2: Example data table for generating a Trolox standard curve.

Summary and Interpretation

The results from both assays will provide a quantitative measure of the antioxidant capacity of this compound. The IC50 value from the DPPH assay indicates the concentration needed to halve the initial radical population, with a lower IC50 signifying higher potency. The TEAC value from the ABTS assay provides a relative measure of antioxidant activity compared to a standard antioxidant, Trolox. Comparing results from both assays can offer insights into the compound's primary mechanism of action (hydrogen vs. electron donation). A strong performance in both assays would suggest that this compound is a potent and versatile antioxidant worthy of further investigation in more complex biological systems.

References

Topic: Methyl 4-hydroxybenzoate as a Standard for Analytical Method Development and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

**Abstract

This application note provides a comprehensive guide to developing and validating a robust analytical method using Methyl 4-hydroxybenzoate as a reference standard. While the initial query specified Methyl 4-hydroxy-2-methoxybenzoate, Methyl 4-hydroxybenzoate (commonly known as methylparaben) was selected for this guide due to its widespread use as a preservative in pharmaceutical, food, and cosmetic products, and its availability as a well-characterized analytical standard.[1][2] This makes it an ideal and practical model compound for demonstrating the principles of analytical method development. We present a detailed protocol for a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection, followed by a rigorous validation procedure based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3] This document is intended to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical steps required to establish a reliable, accurate, and precise analytical method suitable for quality control and regulatory submission.

Introduction: The Imperative for Robust Analytical Methods

The process begins with a well-characterized reference standard. Methyl 4-hydroxybenzoate is an excellent candidate for this purpose. Its chemical stability, strong UV chromophore, and commercial availability as a high-purity analytical standard make it a suitable compound for developing and validating chromatographic methods.[2] The principles and workflows detailed herein using Methyl 4-hydroxybenzoate are universally applicable to a wide range of other small molecule analytes.

This guide follows the lifecycle of an analytical procedure, from the initial development and optimization of an HPLC method to its full validation according to internationally recognized standards set by the ICH and the U.S. Food and Drug Administration (FDA).[5][6]

Physicochemical Properties of Methyl 4-hydroxybenzoate

A thorough understanding of the analyte's physicochemical properties is the starting point for logical method development. These properties dictate choices regarding solvent selection, chromatographic column chemistry, and detection parameters.

PropertyValueSource
Chemical Name Methyl 4-hydroxybenzoate[2]
Synonyms Methylparaben, p-Hydroxybenzoic acid methyl ester[2]
CAS Number 99-76-3[2]
Molecular Formula C₈H₈O₃[1]
Molecular Weight 152.15 g/mol [2]
Appearance White crystalline powder or colorless crystals
Melting Point 125-128 °C[2]
Solubility Freely soluble in alcohol and acetone; very slightly soluble in water.
UV Absorbance (λmax) ~254 nmInferred from common HPLC methods for phenolic compounds[7]

Part I: Analytical Method Development Protocol (HPLC-UV)

The objective is to develop a simple, rapid, and reliable RP-HPLC method for the quantification of Methyl 4-hydroxybenzoate. Reversed-phase chromatography is selected due to the compound's moderate polarity, making it well-suited for separation on a nonpolar stationary phase (like C18) with a polar mobile phase.

Rationale Behind Experimental Choices
  • Chromatographic Mode (RP-HPLC): Methyl 4-hydroxybenzoate, a phenolic ester, has sufficient hydrophobicity to be retained on a C18 column, allowing for excellent separation from polar excipients or impurities.

  • Column Selection (C18): The C18 (octadecylsilane) stationary phase is the most common and versatile reversed-phase packing, providing robust performance for a wide range of analytes. A 4.6 x 150 mm column with 5 µm particle size offers a good balance of efficiency, resolution, and backpressure.

  • Mobile Phase: A mixture of acetonitrile (ACN) and water is used. ACN is a common organic modifier that provides good peak shape and lower backpressure compared to methanol. A small amount of acid (e.g., phosphoric acid or formic acid) is added to the aqueous phase to suppress the ionization of the phenolic hydroxyl group, which ensures a single, sharp, and reproducible chromatographic peak.[8]

  • Detection (UV at 254 nm): The benzene ring in Methyl 4-hydroxybenzoate contains a strong chromophore. A detection wavelength of 254 nm is chosen as it is near the compound's absorbance maximum, providing high sensitivity. A Diode Array Detector (DAD) is recommended to confirm peak purity.[9]

Step-by-Step Experimental Protocol

3.2.1. Reagents and Materials

  • Methyl 4-hydroxybenzoate analytical standard (≥99.5% purity)

  • Acetonitrile (HPLC grade)

  • Phosphoric Acid (85%, analytical grade)

  • Water (HPLC grade or Milli-Q)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringe filters (0.45 µm, PTFE or nylon)

3.2.2. Preparation of Solutions

  • Mobile Phase Preparation:

    • Aqueous Phase: Add 0.5 mL of phosphoric acid to 1 L of HPLC-grade water and mix well (0.05% v/v).

    • Organic Phase: Acetonitrile.

    • Filter the aqueous phase through a 0.45 µm filter and degas both phases by sonication or helium sparging.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of Methyl 4-hydroxybenzoate standard.

    • Transfer to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with acetonitrile. Mix thoroughly. This is the Stock Solution.

  • Working Standard Solutions for Calibration:

    • Prepare a series of at least five working standards by serially diluting the Stock Solution with the mobile phase (at initial composition) to cover the expected concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3.2.3. Chromatographic Conditions The following table outlines the starting conditions for method development. These may be optimized to achieve the desired performance.

ParameterRecommended Condition
Instrument HPLC system with UV/DAD detector
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.05% Phosphoric Acid in WaterB: Acetonitrile
Gradient Program 0-2 min: 40% B2-8 min: 40% to 70% B8-10 min: 70% B10-10.1 min: 70% to 40% B10.1-15 min: 40% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

Method Optimization Workflow

Method_Optimization Start Initial Injection (10 µg/mL Standard) CheckPeak Evaluate Peak Shape & Retention Time (RT) Start->CheckPeak AdjustMobilePhase Adjust ACN % to Target RT of 5-10 min CheckPeak->AdjustMobilePhase RT too early/late CheckTailing Tailing Factor > 1.5? CheckPeak->CheckTailing Acceptable RT AdjustMobilePhase->CheckPeak AdjustpH Adjust Mobile Phase pH (e.g., add more acid) CheckTailing->AdjustpH Yes Finalize Method Optimized CheckTailing->Finalize No (Tailing < 1.5) AdjustpH->CheckPeak

Caption: Workflow for HPLC method optimization.

Part II: Analytical Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[10] The following protocols are based on the ICH Q2(R1) guideline, which is a global standard for validation.[6]

Summary of Validation Parameters
Validation CharacteristicPurposeAcceptance Criteria (Typical)
Specificity To assess the unequivocal measurement of the analyte in the presence of other components.Peak is pure and no co-elution at the analyte's retention time from blank/placebo.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation Coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentrations of analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.As defined by linearity, accuracy, and precision studies.
Accuracy To measure the closeness of test results to the true value.% Recovery between 98.0% and 102.0%
Precision (Repeatability & Intermediate)To measure the degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 2.0%
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.S/N ratio ≥ 10; RSD at this concentration should meet precision criteria.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.S/N ratio ≥ 3
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.System suitability parameters (e.g., tailing factor, plate count) remain within limits. RSD of results should be ≤ 2.0%.
Validation Experimental Protocols

4.2.1. Specificity

  • Protocol: Inject the following samples:

    • Mobile phase or diluent (Blank)

    • Placebo (a mixture of all excipients without the active ingredient, if applicable)

    • A standard solution of Methyl 4-hydroxybenzoate

    • A sample of Methyl 4-hydroxybenzoate spiked into the placebo matrix.

  • Analysis: Compare the chromatograms. The blank and placebo should show no interfering peaks at the retention time of Methyl 4-hydroxybenzoate. Use a DAD to assess peak purity in the spiked sample.

4.2.2. Linearity

  • Protocol: Prepare a series of at least five concentrations of Methyl 4-hydroxybenzoate spanning 80% to 120% of the target concentration (e.g., 8, 10, 12, 15, 20 µg/mL).

  • Analysis: Inject each concentration in triplicate. Plot the average peak area against the concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (r²), and the y-intercept.

4.2.3. Accuracy (Recovery)

  • Protocol: If a matrix (placebo) is available, spike it with Methyl 4-hydroxybenzoate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicate samples at each level.

  • Analysis: Analyze the samples and calculate the percentage recovery using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100

4.2.4. Precision

  • Repeatability (Intra-assay):

    • Protocol: Prepare six individual samples at 100% of the target concentration.

    • Analysis: Analyze all six samples on the same day, with the same analyst, on the same instrument. Calculate the mean, standard deviation, and Relative Standard Deviation (RSD).

  • Intermediate Precision (Inter-assay):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, or using a different instrument.

    • Analysis: Calculate the RSD for this new set of six samples and perform a statistical comparison (e.g., F-test) of the two data sets to assess variance.

4.2.5. LOQ and LOD

  • Protocol (Signal-to-Noise Approach):

    • Prepare and inject progressively more dilute solutions of the standard.

    • Determine the concentration that results in a signal-to-noise (S/N) ratio of approximately 3 for LOD.

    • Determine the concentration that results in a S/N ratio of approximately 10 for LOQ.

  • Confirmation of LOQ: Inject six samples prepared at the determined LOQ concentration and verify that the precision (RSD) is acceptable (typically ≤ 10%).

4.2.6. Robustness

  • Protocol: Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

    • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min)

    • Column Temperature: ± 5 °C (e.g., 25 °C and 35 °C)

    • Mobile Phase pH: ± 0.2 units (if applicable)

  • Analysis: Assess the impact of these changes on system suitability parameters (retention time, peak tailing, efficiency) and the quantitative result. The results should remain within acceptable limits.

Validation_Relationship Reliability Reliable Method Accuracy Accuracy Accuracy->Reliability Range Range Accuracy->Range Precision Precision Precision->Reliability Precision->Accuracy Precision->Range Specificity Specificity Specificity->Reliability Linearity Linearity Linearity->Reliability Linearity->Range Range->Reliability Robustness Robustness Robustness->Reliability

Caption: Interdependence of validation parameters for a reliable method.

Conclusion

This application note has detailed a systematic approach to the development and validation of an HPLC-UV method using Methyl 4-hydroxybenzoate as a model analytical standard. By first understanding the compound's properties, a logical and efficient chromatographic method was designed. Subsequently, a comprehensive validation protocol based on ICH guidelines was outlined to rigorously demonstrate the method's suitability for its intended purpose. The principles of specificity, linearity, accuracy, precision, sensitivity, and robustness are universal pillars that ensure the integrity of analytical data. Adherence to these scientific and regulatory principles is essential for professionals in research and drug development to generate data that is both trustworthy and defensible.

References

Application Notes and Protocols: A Framework for Investigating the Bioactivity of Methyl 4-hydroxy-2-methoxybenzoate in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Phenolic Ester

Methyl 4-hydroxy-2-methoxybenzoate is a phenolic compound whose specific biological activities remain largely unexplored. Structurally, it belongs to the vast family of phenolic compounds, which are secondary metabolites in plants known for a wide array of bioactivities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] Many phenolic compounds exert their effects by modulating key cellular signaling pathways involved in cell survival, proliferation, and death.[3][4][5] Given its structure, it is plausible that this compound could possess cytotoxic or cytostatic properties, making it a candidate for investigation in drug discovery, particularly in oncology.

This guide provides a comprehensive framework for the initial characterization of this compound using a tiered approach of cell-based assays. We will progress from broad assessments of cytotoxicity to more detailed investigations into its effects on cell proliferation and the induction of apoptosis. The protocols herein are designed to be robust and self-validating, providing researchers with a clear path to generating high-quality, interpretable data.

Part 1: Pre-Assay Considerations - The Foundation of Reliable Data

Before embarking on any cell-based assay, meticulous preparation is paramount. The quality of your results is directly dependent on the integrity of your compound and your cellular model.

Compound Handling and Stock Solution Preparation

The accuracy of your findings begins with the proper handling of the test compound.

  • Compound Identity and Purity: Verify the identity and purity of this compound (CAS: 57556-31-7) using the supplier's Certificate of Analysis.[6] Impurities can lead to off-target effects and confounding results.

  • Solubility Testing: The compound's solubility will dictate the choice of solvent for your stock solution. It is crucial to use a solvent that is miscible with cell culture media and has minimal toxicity to the cells at its final working concentration.

    • Recommended Solvent: Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds for cell-based assays.

    • Procedure:

      • Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Gentle warming or vortexing may be required to fully dissolve the compound.[7]

      • Perform a solubility test in your chosen cell culture medium. Observe for any precipitation upon dilution.

      • Crucial Control: Always include a "vehicle control" in your experiments. This consists of cells treated with the same final concentration of the solvent (e.g., 0.1% or 0.5% DMSO) used to deliver the compound. This ensures that any observed effects are due to the compound and not the solvent.

Cell Line Selection and Culture

The choice of cell line is critical and should be guided by the research question. For an initial screening of a compound with unknown activity, a common and well-characterized cancer cell line is often a good starting point.

  • Recommended Cell Lines for Initial Screening:

    • HeLa (Cervical Cancer): A robust and widely used cell line.

    • A549 (Lung Cancer): Another common line for cytotoxicity screening.

    • MCF-7 (Breast Cancer): An estrogen receptor-positive cell line often used in cancer research.

    • HepG2 (Hepatocellular Carcinoma): Useful for studying hepatotoxicity.[8]

  • Non-Cancerous Control: To assess for selective cytotoxicity, it is advisable to include a non-cancerous cell line, such as BJ fibroblasts or peripheral blood mononuclear cells (PBMCs), to determine the therapeutic index.[9]

  • Cell Culture Best Practices:

    • Maintain cells in their recommended growth medium, supplemented with fetal bovine serum (FBS) and antibiotics.

    • Culture cells in a humidified incubator at 37°C with 5% CO2.[10]

    • Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding for an experiment.[10]

    • Regularly test for mycoplasma contamination, as it can significantly alter cellular responses.

Part 2: Experimental Workflow - A Tiered Approach to Characterization

A logical progression of assays is essential for building a comprehensive understanding of the compound's effects. We propose a three-tiered approach:

  • Primary Screening: Assess overall cytotoxicity and impact on cell viability.

  • Secondary Screening: Investigate the mechanism of cell death (apoptosis vs. necrosis) and effects on cell proliferation.

  • Tertiary/Mechanistic Studies: Delve into the specific molecular pathways being modulated.

Experimental Workflow Diagram

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening cluster_2 Tier 3: Mechanistic Studies Tier1_1 MTT Assay (Metabolic Activity) Tier2_1 Annexin V / PI Staining (Apoptosis vs. Necrosis) Tier1_1->Tier2_1 If cytotoxic Tier2_3 BrdU Incorporation Assay (Cell Proliferation) Tier1_1->Tier2_3 If cytostatic Tier1_2 LDH Release Assay (Membrane Integrity) Tier1_2->Tier2_1 If cytotoxic Tier2_2 Caspase-Glo 3/7 Assay (Apoptosis Execution) Tier2_1->Tier2_2 If apoptotic Tier3_1 Western Blotting (Signaling Pathways) Tier2_2->Tier3_1 Elucidate Pathway G cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival

References

Application Note: A High-Throughput Colorimetric Assay for the Screening of Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin, the primary pigment in human skin, hair, and eyes.[1] The enzyme catalyzes the initial, rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][2] While essential for protection against UV radiation, the overproduction and abnormal accumulation of melanin can lead to hyperpigmentation disorders such as melasma, age spots, and post-inflammatory hyperpigmentation.[1][3] Consequently, the inhibition of tyrosinase is a key strategy in the development of therapeutic agents for dermatology and skin-lightening agents for the cosmetics industry.[4][5][6]

High-Throughput Screening (HTS) provides a robust and efficient methodology for rapidly evaluating large chemical libraries to identify novel tyrosinase inhibitors.[1][7][8] Many known inhibitors, such as kojic acid and various resorcinol derivatives, are phenolic compounds that can interact with the enzyme's active site, often by chelating the copper ions essential for catalytic activity.[6][9]

This application note provides a detailed, validated protocol for a 384-well plate-based colorimetric HTS assay designed to identify and characterize inhibitors of mushroom tyrosinase. We will use Methyl 4-hydroxy-2-methoxybenzoate, a phenolic compound representative of structures found in chemical libraries, as an example to illustrate the complete workflow from primary screening to potency determination.

Principle of the Assay

The screening protocol is based on the diphenolase activity of tyrosinase. The enzyme catalyzes the oxidation of L-DOPA into the highly reactive intermediate, dopaquinone. Dopaquinone then undergoes a series of non-enzymatic reactions to form dopachrome, an orange-red colored product with a characteristic absorbance maximum around 475-510 nm.[4][5][10][11]

The rate of dopachrome formation is directly proportional to the tyrosinase activity. In the presence of an inhibitor, this rate is reduced. By measuring the change in absorbance over time using a microplate reader, the percentage of enzyme inhibition can be accurately quantified. This simple and robust colorimetric readout is ideally suited for HTS applications.[5]

Melanogenesis_Pathway cluster_reaction Enzymatic Reaction & Detection LDOPA L-DOPA (Colorless Substrate) Dopaquinone Dopaquinone LDOPA->Dopaquinone Oxidation Dopachrome Dopachrome (Colored Product) Dopaquinone->Dopachrome Non-enzymatic cyclization Tyrosinase Tyrosinase Tyrosinase->Dopaquinone Inhibitor Inhibitor (e.g., this compound) Inhibitor->Tyrosinase Inhibition

Caption: Mechanism of the tyrosinase colorimetric assay.

Materials and Reagents

Equipment:

  • Multimode microplate reader capable of absorbance detection (e.g., SpectraMax M5, BMG PHERAstar)

  • Automated liquid handling system (e.g., Beckman Coulter Echo, Hamilton STAR) or calibrated multichannel pipettes

  • 384-well, clear, flat-bottom microplates (e.g., Corning #3570)

  • Reagent reservoirs

Reagents & Consumables:

  • Mushroom Tyrosinase (EC 1.14.18.1), lyophilized powder (e.g., Sigma-Aldrich, T3824)

  • L-DOPA (L-3,4-dihydroxyphenylalanine) (e.g., Sigma-Aldrich, D9628)

  • Potassium Phosphate Buffer (50 mM, pH 6.8)

  • Dimethyl Sulfoxide (DMSO), HPLC grade

  • Kojic Acid (Positive Control) (e.g., Sigma-Aldrich, K3125)

  • This compound (Test Compound)

  • Ultrapure water

Experimental Protocol

This protocol is optimized for a 384-well plate format with a final assay volume of 40 µL.

Reagent Preparation
  • Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 6.8. Prepare and store at 4°C.

  • Enzyme Stock Solution (2000 units/mL): Reconstitute lyophilized mushroom tyrosinase in ice-cold Assay Buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Working Enzyme Solution (100 units/mL): On the day of the experiment, dilute the Enzyme Stock Solution 1:20 in ice-cold Assay Buffer. Keep on ice.

  • Substrate Stock Solution (40 mM L-DOPA): Dissolve L-DOPA in Assay Buffer. This solution can be unstable; prepare fresh immediately before use and protect from light.

  • Positive Control Stock (10 mM Kojic Acid): Dissolve Kojic Acid in DMSO.

  • Test Compound Stock (10 mM): Dissolve this compound in DMSO. All compounds from a screening library should be prepared similarly.

HTS Assay Workflow

The following steps describe the plate setup and reagent additions for a primary screen.

  • Compound Plating (200 nL): Using an acoustic liquid handler (e.g., Echo), transfer 200 nL of test compounds, positive controls, and DMSO (for negative controls) into designated wells of a 384-well plate. This results in a final screening concentration of 10 µM for a 40 µL final volume.

  • Enzyme Addition (20 µL): Add 20 µL of the Working Enzyme Solution (100 units/mL) to all wells except the substrate blank wells. The final enzyme concentration will be 50 units/mL.

  • Pre-incubation (10 minutes): Incubate the plate for 10 minutes at room temperature (25°C) to allow the compounds to interact with the enzyme.

  • Reaction Initiation (20 µL): Add 20 µL of the 40 mM L-DOPA Substrate Stock Solution to all wells to initiate the reaction. The final L-DOPA concentration will be 20 mM.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 475 nm every 60 seconds for 15-20 minutes at 25°C.

Caption: High-throughput screening workflow for tyrosinase inhibitors.

Data Analysis and Quality Control

Calculation of Inhibition
  • Determine Reaction Rate (Vmax): For each well, calculate the maximum linear rate of reaction (mOD/min) from the kinetic absorbance data.

  • Calculate Percent Inhibition: Use the average rates from the control wells to calculate the percent inhibition for each test compound.

    % Inhibition = (1 - (Vmax_compound - Vmax_blank) / (Vmax_neg_ctrl - Vmax_blank)) * 100

    • Vmax_compound: Rate of the test compound well.

    • Vmax_neg_ctrl: Average rate of the negative control (DMSO) wells.

    • Vmax_blank: Average rate of the blank (no enzyme) wells.

Assay Validation: The Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[12][13] It reflects both the dynamic range of the signal and the data variation. An assay is considered excellent for HTS when its Z'-factor is greater than 0.5.[14][15]

Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • Mean_pos & SD_pos: Mean and standard deviation of the positive control (e.g., 50 µM Kojic Acid).

  • Mean_neg & SD_neg: Mean and standard deviation of the negative control (DMSO).

ParameterPositive Control (Kojic Acid)Negative Control (DMSO)Z'-Factor Calculation
Number of Replicates (n) 3232
Mean Vmax (mOD/min) 5.248.5Mean Difference: 43.3
Standard Deviation (SD) 1.82.5Sum of SDs: 4.3
Z'-Factor 1 - (3 * 4.3) / 43.3 = 0.70

Interpretation: A Z'-factor of 0.70 indicates an excellent separation between the positive and negative controls and demonstrates that the assay is highly robust and suitable for HTS.[12][14]

Case Study: Dose-Response Analysis

Compounds identified as "hits" in the primary screen (e.g., >50% inhibition) should be further evaluated to determine their potency (IC₅₀ value).

  • Procedure: Create a serial dilution of the hit compound (e.g., this compound) and the positive control (Kojic Acid). A common range is from 100 µM down to 0.01 µM in 10-point, 1:3 dilutions.

  • Data Analysis: Calculate the percent inhibition for each concentration as described in section 5.1.

  • Curve Fitting: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value.

CompoundIC₅₀ Value (µM) [Hypothetical Data]
Kojic Acid18.5
This compound42.1

This analysis confirms that this compound is a moderate inhibitor of tyrosinase, providing a quantitative measure of its potency relative to a known standard.

Conclusion

The protocol detailed in this application note provides a robust, reliable, and scalable method for the high-throughput screening of tyrosinase inhibitors. The simple colorimetric readout and excellent statistical performance (Z' > 0.5) make it an ideal primary assay for large-scale drug discovery campaigns in the cosmetic and pharmaceutical industries. The workflow enables the rapid identification of active compounds from diverse chemical libraries and facilitates their subsequent characterization through potency determination.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-hydroxy-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 4-hydroxy-2-methoxybenzoate. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important chemical transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and maximize your yield and purity.

Introduction

This compound is a valuable benzoic acid ester derivative used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural products.[1] The most common and direct route to its synthesis is the Fischer-Speier esterification of 4-hydroxy-2-methoxybenzoic acid with methanol, catalyzed by a strong acid.[2]

While seemingly straightforward, this reaction is governed by an equilibrium, making yield optimization a common challenge.[3][4] This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions to ensure a successful and high-yielding synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the primary causes and how can I fix this?

Answer: Low yield in a Fischer esterification is almost always tied to the reversible nature of the reaction.[3] The equilibrium between the carboxylic acid, alcohol, ester, and water must be actively shifted toward the product side.

Causality & Strategic Solutions:
  • Equilibrium Not Displaced: The presence of water, a product of the reaction, can drive the equilibrium backward via hydrolysis of the ester.

    • Solution 1: Use Excess Alcohol: The most common strategy is to use a large excess of methanol. This serves not only as the reagent but also as the solvent, ensuring its high concentration pushes the equilibrium forward according to Le Châtelier's principle.[4]

    • Solution 2: Water Removal: While more common for higher boiling point alcohols, removing water as it forms can be effective. For laboratory scale, adding molecular sieves to the reaction mixture can sequester water.

  • Insufficient Catalysis: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[2]

    • Solution: Ensure a sufficient amount of a strong acid catalyst is used. Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are standard choices.[2] Typically, a catalytic amount (e.g., 3-5 mol%) is sufficient.

  • Sub-optimal Reaction Conditions: The reaction may not have reached equilibrium due to insufficient time or temperature.

    • Solution: The reaction is typically run at reflux temperature for several hours.[5] Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible or its intensity remains constant over time.

  • Reagent Purity: The presence of water in your starting materials (carboxylic acid or methanol) will inhibit the forward reaction.

    • Solution: Use anhydrous methanol and ensure your 4-hydroxy-2-methoxybenzoic acid is thoroughly dried before use.

Troubleshooting Workflow: Low Yield

Below is a logical workflow to diagnose and resolve low-yield issues.

low_yield_troubleshooting start Low Yield Observed check_equilibrium How was equilibrium shifted? start->check_equilibrium check_catalyst Was the catalyst sufficient? check_conditions Were reaction conditions adequate? excess_alcohol Used large excess of MeOH? check_equilibrium->excess_alcohol catalyst_type Strong acid (H₂SO₄, TsOH) used? check_catalyst->catalyst_type reflux_time Refluxed to completion (TLC check)? check_conditions->reflux_time water_removal Was water removed? excess_alcohol->water_removal Yes solution_alcohol Action: Use MeOH as solvent (20-50 eq.) excess_alcohol->solution_alcohol No water_removal->check_catalyst Yes solution_water Action: Add activated 3Å/4Å molecular sieves water_removal->solution_water No catalyst_type->check_conditions Yes solution_catalyst Action: Use 3-5 mol% conc. H₂SO₄ catalyst_type->solution_catalyst No reflux_time->start Yes (Re-evaluate other factors) solution_conditions Action: Reflux for 4-8h, monitoring by TLC reflux_time->solution_conditions No

Caption: Troubleshooting workflow for low yield.

Question 2: My final product is impure. How do I identify and remove the common contaminants?

Answer: Impurities typically arise from an incomplete reaction or side reactions. The primary contaminant is often unreacted starting material.

Common Impurities and Purification Strategies:
  • Unreacted 4-hydroxy-2-methoxybenzoic Acid:

    • Identification: This acidic impurity can be easily detected by TLC. It will have a different Rf value than the ester product.

    • Removal: The key to removing the starting acid is a liquid-liquid extraction during the work-up. After the reaction, the mixture is typically concentrated to remove excess methanol, re-dissolved in an organic solvent (like ethyl acetate or diethyl ether), and washed with an aqueous basic solution. A saturated solution of sodium bicarbonate (NaHCO₃) is ideal.[6] The basic wash deprotonates the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer, while the neutral ester product remains in the organic layer.

  • Side Products:

    • Identification: While Fischer esterification is generally selective for the carboxylic acid over the phenol, any unexpected spots on a TLC plate should be investigated. Characterization of the final product by NMR spectroscopy is essential to confirm its structure and purity.

    • Removal: If basic washing does not remove all impurities, further purification is necessary.

      • Recrystallization: This is a highly effective method for purifying solid products. A suitable solvent system must be identified where the product is soluble at high temperatures but sparingly soluble at low temperatures.

      • Column Chromatography: For difficult separations or oily products, silica gel column chromatography can be used to separate compounds based on their polarity.[7]

Data Presentation: Purification Parameters
Purification StepReagents/MaterialsPurpose
Acid Removal Saturated aq. NaHCO₃ solutionRemoves unreacted carboxylic acid.[6]
Drying Anhydrous Na₂SO₄ or MgSO₄Removes residual water from the organic phase.
Final Purification Recrystallization or Silica Gel ChromatographyIsolates the pure ester from non-acidic impurities.[7][8]

Frequently Asked Questions (FAQs)

  • Q: What is the mechanistic basis of the Fischer esterification?

    • A: It is a multi-step acid-catalyzed nucleophilic acyl substitution. The key steps are: (1) Protonation of the carbonyl oxygen by the acid catalyst to activate the carboxylic acid. (2) Nucleophilic attack of the alcohol on the activated carbonyl carbon to form a tetrahedral intermediate. (3) A proton transfer from the attacking alcohol's oxygen to one of the hydroxyl groups. (4) Elimination of water as a leaving group to reform the carbonyl. (5) Deprotonation to yield the final ester product and regenerate the acid catalyst.[2][3][4]

fischer_mechanism Fischer Esterification Mechanism cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer & Elimination cluster_3 Deprotonation Acid R-COOH ProtonatedAcid R-C(OH)₂⁺ Acid->ProtonatedAcid + H⁺ Tetrahedral R-C(OH)₂(O⁺HR') ProtonatedAcid->Tetrahedral + R'OH H_plus H⁺ ProtonatedEster R-COOR'⁺H Tetrahedral->ProtonatedEster - H₂O MeOH R'-OH Ester R-COOR' ProtonatedEster->Ester - H⁺ Water H₂O H_plus_regen H⁺

Caption: Simplified mechanism of Fischer esterification.

  • Q: How do I monitor the reaction progress effectively?

    • A: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the more polar starting carboxylic acid and the less polar ester product. The reaction is complete when the spot corresponding to the starting material has disappeared or its intensity no longer decreases.

  • Q: What is a typical expected yield for this synthesis?

    • A: With proper optimization, particularly using a large excess of methanol and ensuring anhydrous conditions, yields can often exceed 80-90%.

  • Q: How can I confirm the identity and purity of my final product?

    • A: After purification, product identity and purity should be confirmed through analytical techniques.

      • Melting Point: A sharp melting point close to the literature value (47-50°C) indicates high purity.[7]

      • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation.

      • FTIR Spectroscopy: Will show the characteristic ester C=O stretch (around 1700-1730 cm⁻¹) and the disappearance of the broad carboxylic acid O-H stretch from the starting material.

Detailed Experimental Protocol: Fischer Esterification

This protocol is a representative procedure for the synthesis of this compound.

Materials & Reagents:
  • 4-hydroxy-2-methoxybenzoic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

  • Separatory funnel

Procedure:
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-hydroxy-2-methoxybenzoic acid (1.0 eq).

  • Reagent Addition: Add anhydrous methanol (20-50 eq) to the flask to dissolve the starting material.

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.05 eq) to the mixture.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) using a heating mantle. Maintain reflux for 4-8 hours.

  • Monitoring: Periodically check the reaction progress by TLC until completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with:

      • Saturated NaHCO₃ solution (2x) to remove unreacted acid and the catalyst.

      • Water (1x).

      • Brine (1x) to aid in separating the layers.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., methanol/water or hexanes/ethyl acetate) to obtain pure this compound.

References

Technical Support Center: Purification of Crude Methyl 4-hydroxy-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 4-hydroxy-2-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important chemical intermediate. The following question-and-answer format addresses specific issues, explains the underlying chemical principles, and offers detailed, field-proven protocols.

Section 1: Frequently Asked Questions (FAQs) about Impurities

Q1: What are the most common impurities I should expect in my crude this compound?

The impurities in your crude product largely depend on the synthetic route employed. A common synthesis involves the esterification of 2,4-dihydroxybenzoic acid followed by a selective methylation, or vice-versa.[1] Based on this, you can anticipate the following classes of impurities:

  • Unreacted Starting Materials:

    • 2,4-Dihydroxybenzoic acid: The primary precursor, which may persist if the initial esterification is incomplete.[2][3][4][5][6]

    • Methyl 2,4-dihydroxybenzoate: An intermediate that may remain if the subsequent methylation step is not driven to completion.[1]

  • By-products from Side Reactions:

    • Methyl 2,4-dimethoxybenzoate: This results from the over-methylation of both hydroxyl groups.

    • Isomeric Products: Depending on the reaction conditions, you might see small amounts of other methylated isomers.

  • Degradation Products:

    • 4-Hydroxy-2-methoxybenzoic acid: This can form if the ester group is hydrolyzed during workup or purification. Phenolic esters can be susceptible to hydrolysis, especially under strong basic conditions.[7]

  • Residual Reagents and Solvents:

    • Acids or bases used as catalysts.

    • Solvents used in the reaction or extraction steps.

Here is a summary of the potential impurities and their characteristics:

ImpurityChemical StructureOriginKey Differentiating Property
2,4-Dihydroxybenzoic acid Carboxylic Acid, PhenolUnreacted Starting MaterialAcidic (pKa ~3.1)[3]
Methyl 2,4-dihydroxybenzoate PhenolIncomplete MethylationPhenolic - weakly acidic
Methyl 2,4-dimethoxybenzoate EtherOver-methylationNeutral
4-Hydroxy-2-methoxybenzoic acid Carboxylic Acid, PhenolProduct DegradationAcidic
Q2: My crude product is a dark-colored oil or solid. What causes this discoloration and how can I fix it?

Dark coloration in phenolic compounds is typically due to the formation of colored oxidation products. Phenols are susceptible to oxidation, which can be accelerated by heat, light, or the presence of metallic impurities.

Troubleshooting Steps:

  • Perform Reactions Under an Inert Atmosphere: To minimize oxidation, conduct your synthesis under a nitrogen or argon atmosphere.

  • Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or methanol). Add a small amount of activated carbon (typically 1-5% by weight), heat the mixture gently with stirring for 15-30 minutes, and then filter the hot solution through a pad of celite. The activated carbon will adsorb many of the colored impurities.

  • Recrystallization: This is often very effective at removing colored impurities that remain in the mother liquor.

Section 2: Troubleshooting Purification Protocols

Q3: I performed a simple recrystallization, but my product is still not pure. What am I doing wrong?

Recrystallization is a powerful technique, but its success is highly dependent on the choice of solvent and the nature of the impurities. If a single-solvent recrystallization is failing, it's likely that the impurities have similar solubility profiles to your desired product in that particular solvent.

Expert Insight: A common issue is co-precipitation of impurities. To overcome this, a mixed-solvent system is often more effective.

Recommended Protocol: Mixed-Solvent Recrystallization

This protocol uses a solvent in which the desired compound is soluble (dissolving solvent) and a solvent in which it is poorly soluble (precipitating solvent).

Solvent System Recommendation: Dichloromethane/n-Heptane[8]

Step-by-Step Methodology:

  • Dissolution: In a fume hood, place your crude this compound in an Erlenmeyer flask. Add a minimal amount of dichloromethane and gently warm the mixture while stirring until the solid is completely dissolved.[8]

  • Hot Filtration (if necessary): If you observe any insoluble particulate matter, perform a hot filtration to remove it.

  • Inducing Crystallization: Remove the flask from the heat. Slowly add n-heptane dropwise with continuous stirring. You will observe the solution becoming cloudy (turbid). Continue adding n-heptane until the turbidity persists.[8] If a large amount of precipitate forms too quickly, add a few drops of warm dichloromethane to redissolve it.

  • Cooling and Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold n-heptane to remove any residual soluble impurities.[8]

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature.

Q4: My main impurity is the unreacted 2,4-dihydroxybenzoic acid. How can I efficiently remove this?

The presence of an acidic impurity like 2,4-dihydroxybenzoic acid is best addressed with an acid-base extraction. This technique exploits the difference in acidity between the carboxylic acid impurity and the phenolic product.[7][9][10]

Causality Behind the Choice: Sodium bicarbonate is a weak base and will selectively react with the more acidic carboxylic acid to form a water-soluble sodium salt. The phenol group on your desired product is significantly less acidic and will not react, thus remaining in the organic layer.[10]

Workflow for Acid-Base Extraction

cluster_0 Step 1: Dissolution cluster_1 Step 2: Extraction with Weak Base cluster_2 Step 3: Isolation cluster_3 Step 4: Product Recovery Crude Crude Product in Organic Solvent (e.g., Ether) Wash Wash with aq. NaHCO3 Crude->Wash Separation1 Separate Layers Wash->Separation1 Aqueous1 Aqueous Layer: Contains Sodium 2,4-dihydroxybenzoate Separation1->Aqueous1 Aqueous Phase Organic1 Organic Layer: Contains Product & Neutral Impurities Separation1->Organic1 Organic Phase Dry Dry Organic Layer (e.g., Na2SO4) Organic1->Dry Evaporate Evaporate Solvent Dry->Evaporate PureProduct Purified Product Evaporate->PureProduct

Caption: Workflow for removing acidic impurities.

Detailed Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate in a separatory funnel.[7]

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake vigorously, remembering to vent frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.[9]

  • Repeat: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution one or two more times to ensure complete removal of the acidic impurity.

  • Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.

  • Drying and Evaporation: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the purified product.

Q5: What if I have both acidic (2,4-dihydroxybenzoic acid) and neutral (Methyl 2,4-dimethoxybenzoate) impurities?

For a mixture with multiple types of impurities, a sequential purification strategy is most effective.

  • Acid-Base Extraction: First, perform the acid-base extraction as described in Q4 to remove the acidic 2,4-dihydroxybenzoic acid.

  • Column Chromatography: After removing the acidic impurity, the remaining mixture will contain your desired product and the neutral impurity, Methyl 2,4-dimethoxybenzoate. These can be separated using column chromatography on silica gel.[11]

Recommended Protocol: Column Chromatography

Expert Insight: Thin-Layer Chromatography (TLC) is crucial for determining the optimal solvent system before running a column. A good mobile phase for TLC will give good separation between your product and the impurity spots.

Step-by-Step Methodology:

  • TLC Analysis: Develop a TLC plate with your mixture using a solvent system such as hexane:ethyl acetate. A starting ratio of 9:1 or 8:2 (hexane:ethyl acetate) is a good starting point.[11] The less polar Methyl 2,4-dimethoxybenzoate will have a higher Rf value than the more polar this compound.

  • Column Packing: Prepare a silica gel column using the chosen eluent.

  • Sample Loading: Dissolve the crude product from the acid-base extraction in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the hexane:ethyl acetate mixture. The neutral, less polar impurity (Methyl 2,4-dimethoxybenzoate) will elute first.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain your pure product.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent to yield the purified this compound.

Purification Strategy for Multiple Impurities

cluster_0 Start cluster_1 Step 1 cluster_2 Step 2 cluster_3 End Crude Crude Product with Acidic and Neutral Impurities Extraction Acid-Base Extraction Crude->Extraction Chromatography Column Chromatography Extraction->Chromatography Organic Layer RemovedAcid Acidic Impurity Removed Extraction->RemovedAcid PureProduct Pure Methyl 4-hydroxy- 2-methoxybenzoate Chromatography->PureProduct RemovedNeutral Neutral Impurity Removed Chromatography->RemovedNeutral

Caption: Sequential purification strategy.

Section 3: Analytical Confirmation of Purity

Q6: How can I confirm the purity of my final product?

Several analytical techniques can be used to assess the purity of your this compound.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity and detecting trace impurities. A reversed-phase C18 column with a gradient elution of water and acetonitrile (both often containing a small amount of an acid like formic acid) is a common setup.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and identify impurities if they are present in sufficient quantities (typically >1%).

  • Melting Point Analysis: A pure compound will have a sharp melting point range. A broad melting point range is indicative of impurities. The reported melting point for Methyl 2-hydroxy-4-methoxybenzoate is around 47-53°C.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is useful for identifying volatile impurities.

References

Technical Support Center: Optimizing Reaction Parameters for the Synthesis of Methyl 4-hydroxy-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-hydroxy-2-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance needed to overcome common challenges and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main strategies for synthesizing this compound:

  • Route A: Fischer Esterification of 4-hydroxy-2-methoxybenzoic acid. This is a direct and often preferred method where the carboxylic acid is reacted with methanol in the presence of an acid catalyst.[1]

  • Route B: Selective methylation of a dihydroxy precursor. This route typically starts from methyl 2,4-dihydroxybenzoate, where the more acidic 4-hydroxyl group is selectively methylated.[2] This can be more complex due to regioselectivity challenges.

Q2: Which synthetic route is recommended for a higher yield and purity?

A2: For most applications, Route A (Fischer Esterification) is generally recommended for its straightforward procedure and typically good yields, provided the reaction is driven to completion.[1][3] Route B can be effective but may require more careful control of reaction conditions to avoid the formation of isomeric byproducts.

Q3: What are the most common acid catalysts used in the Fischer Esterification for this synthesis, and how do I choose one?

A3: Commonly used acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and Lewis acids.[4]

  • Sulfuric acid is a strong and inexpensive catalyst, often used in excess.[1]

  • p-Toluenesulfonic acid is a solid, making it easier to handle, and is also an effective catalyst.

  • Lewis acids like scandium(III) triflate can also be used, sometimes under milder conditions.

The choice of catalyst can depend on the scale of your reaction and the sensitivity of your starting material. For general laboratory scale, both sulfuric acid and p-TsOH are excellent choices.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction's progress. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The starting material (4-hydroxy-2-methoxybenzoic acid) is more polar and will have a lower Rf value than the product (this compound). High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.

Q5: What are the key safety precautions I should take during this synthesis?

A5: When working with strong acids like sulfuric acid, always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction should be performed in a well-ventilated fume hood. Methanol is flammable and toxic, so avoid open flames and ensure proper ventilation.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield in Fischer Esterification

Potential Cause 1: Reversible Reaction Equilibrium

The Fischer esterification is a reversible reaction, and the presence of water, a byproduct, can shift the equilibrium back towards the starting materials.[3]

  • Solution: To drive the reaction to completion, use a large excess of methanol, which acts as both a reactant and a solvent.[3] Alternatively, remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.

Potential Cause 2: Inactive Catalyst

The acid catalyst can become inactive if it has absorbed moisture from the air.

  • Solution: Use a fresh, unopened bottle of the acid catalyst or properly stored p-TsOH.

Potential Cause 3: Insufficient Reaction Time or Temperature

The reaction may not have reached completion.

  • Solution: Monitor the reaction by TLC until the starting material spot is no longer visible. Ensure the reaction is refluxing at the appropriate temperature for methanol (around 65 °C).

Issue 2: Formation of Impurities and Side Products

Potential Cause 1: Incomplete Reaction

Residual starting material is a common impurity.

  • Solution: As mentioned in Issue 1, ensure the reaction goes to completion by using excess methanol and an active catalyst, and allowing for sufficient reaction time.

Potential Cause 2: O-alkylation of the Phenolic Hydroxyl Group

Under certain conditions, particularly with harsher methylating agents if Route B is chosen, the phenolic hydroxyl group can be methylated, leading to the formation of methyl 2,4-dimethoxybenzoate.

  • Solution: When performing selective methylation (Route B), use a mild methylating agent and carefully control the stoichiometry and temperature.[5]

Potential Cause 3: E2 Elimination in Williamson Ether Synthesis (Route B)

If using a bulky alkyl halide in a Williamson ether synthesis approach, an E2 elimination reaction can compete with the desired SN2 substitution, leading to alkene byproducts.[6][7]

  • Solution: For introducing the methoxy group, use a small and unhindered methylating agent like methyl iodide or dimethyl sulfate.[8]

Issue 3: Difficulties in Product Purification

Potential Cause 1: Emulsion Formation During Workup

During the aqueous workup, emulsions can form, making phase separation difficult.

  • Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

Potential Cause 2: Product is Soluble in the Aqueous Layer

The product has some water solubility, and some of it may be lost during the aqueous wash.

  • Solution: Back-extract the aqueous layer with a fresh portion of the organic solvent (e.g., ethyl acetate) to recover any dissolved product.

Potential Cause 3: Co-elution of Impurities During Column Chromatography

If the product and impurities have similar polarities, they may be difficult to separate by column chromatography.

  • Solution: Optimize the solvent system for column chromatography by testing different ratios of hexane and ethyl acetate on a TLC plate to achieve the best possible separation between the product and impurity spots.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol is a general guideline and may need to be optimized for your specific laboratory conditions.

Materials:

  • 4-hydroxy-2-methoxybenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxy-2-methoxybenzoic acid (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 20-30 mL per gram of carboxylic acid).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Heat the reaction mixture to reflux (approximately 65 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst. Be cautious as CO₂ will be evolved.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Data Presentation

Table 1: Typical Reaction Parameters for Fischer Esterification

ParameterRecommended ValueRationale
Methanol 20-30 equivalentsServes as both reactant and solvent; drives the equilibrium towards the product.[3]
Catalyst 0.1-0.2 equivalents (H₂SO₄)Sufficient to catalyze the reaction without causing significant side reactions.
Temperature Reflux (~65 °C)Optimal temperature for the reaction in methanol.
Reaction Time 4-6 hoursTypically sufficient for completion; should be monitored by TLC.

Visualizations

Fischer Esterification Workflow

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Start reagents Add 4-hydroxy-2-methoxybenzoic acid, excess methanol, and H₂SO₄ catalyst start->reagents reflux Reflux at 65°C for 4-6 hours reagents->reflux tlc Monitor by TLC reflux->tlc cool Cool to RT tlc->cool evaporate Evaporate excess methanol cool->evaporate extract Dissolve in Ethyl Acetate and wash with NaHCO₃ and Brine evaporate->extract dry Dry with MgSO₄ and filter extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify product Pure this compound purify->product

Caption: A typical workflow for the synthesis of this compound via Fischer Esterification.

Troubleshooting Logic Diagram for Low Yield

Low_Yield_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Product cause1 Incomplete Reaction? start->cause1 cause2 Catalyst Inactive? start->cause2 cause3 Product Loss During Workup? start->cause3 solution1a Increase reaction time cause1->solution1a Check TLC solution1b Use excess methanol cause1->solution1b Check stoichiometry solution1c Ensure proper reflux temperature cause1->solution1c Check temperature solution2 Use fresh catalyst cause2->solution2 solution3a Back-extract aqueous layers cause3->solution3a Check aqueous washes solution3b Optimize purification method cause3->solution3b Check chromatography/recrystallization

Caption: A troubleshooting decision tree for addressing low product yield.

References

Technical Support Center: A Guide to the Aqueous Stability of Methyl 4-hydroxy-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 4-hydroxy-2-methoxybenzoate. This document is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the aqueous instability of this compound. Here, we provide expert insights, troubleshooting protocols, and validated methodologies to ensure the integrity and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and stability of this compound in aqueous environments.

Q1: What is the primary cause of this compound instability in aqueous solutions?

The principal degradation pathway for this compound in water is the hydrolysis of its methyl ester group. This reaction, common to all esters, involves the cleavage of the ester bond, yielding 4-hydroxy-2-methoxybenzoic acid and methanol as degradation products. The rate of this hydrolysis is highly dependent on the pH of the solution.

Q2: How does pH affect the stability of the compound?

The pH of the aqueous solution is the most critical factor governing the stability of this compound.

  • Acidic to Neutral pH (pH 3-6): In this range, the rate of hydrolysis is significantly slower. Aqueous solutions can be relatively stable for extended periods, especially when stored at low temperatures. For the closely related compound Methyl 4-hydroxybenzoate (Methylparaben), solutions at pH 3-6 show less than 10% decomposition for up to four years at room temperature.

  • Alkaline pH (pH > 7): The compound's degradation is accelerated under alkaline (basic) conditions. The presence of hydroxide ions (OH⁻) promotes a rapid nucleophilic attack on the carbonyl carbon of the ester group, leading to swift hydrolysis[1]. Aqueous solutions at pH 8 or above are susceptible to rapid degradation; for instance, methylparaben can experience 10% or more hydrolysis after just 60 days at room temperature in such conditions.

Q3: What are the signs of degradation in my experimental solution?

Researchers should be vigilant for the following indicators of compound degradation:

  • Inconsistent Assay Results: A decrease in the concentration of the active parent compound will lead to variability and a loss of potency in biological or chemical assays.

  • Appearance of New Peaks in Chromatography: When analyzing samples via High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), the emergence of a new, more polar peak corresponding to the 4-hydroxy-2-methoxybenzoic acid metabolite is a direct sign of hydrolysis[2][3].

  • Changes in pH: The formation of the acidic degradation product, 4-hydroxy-2-methoxybenzoic acid, can cause a downward shift in the pH of unbuffered solutions.

  • Precipitation: The solubility characteristics of the parent ester and its carboxylic acid metabolite can differ. Degradation may lead to the precipitation of the less soluble species, causing the solution to appear cloudy.

Q4: What are the recommended procedures for preparing and storing aqueous stock solutions?

To maximize the shelf-life of your aqueous solutions, adhere to the following guidelines:

  • Use a Buffered Solvent: Prepare stock solutions in a buffer with a pH between 4 and 6. Avoid alkaline buffers.

  • Control Temperature: Store stock solutions at low temperatures, ideally at 2-8°C for short-term storage or frozen at -20°C or -80°C for long-term storage[4].

  • Use High-Purity Water: Use purified, deionized water to minimize contaminants that could catalyze degradation.

  • Consider Co-solvents: this compound is more soluble in organic solvents than in water. If your experimental design allows, preparing a concentrated stock in a water-miscible organic solvent like DMSO or ethanol and then diluting it into your aqueous buffer just before use can minimize aqueous-phase hydrolysis during storage.

  • Store in Tightly Sealed Containers: Use well-closed containers to prevent solvent evaporation and contamination[5][6].

Section 2: Troubleshooting Guide

This guide provides a structured approach to resolving common experimental issues arising from the instability of this compound.

Observed Problem Potential Cause Recommended Action
Inconsistent biological activity or variable IC₅₀ values. Degradation of the parent compound into its less active or inactive carboxylic acid form.1. Prepare fresh stock solutions in a slightly acidic buffer (pH 4-6). 2. Quantify the compound concentration via HPLC before each experiment. 3. Perform a time-course stability study in your specific assay medium to determine the compound's half-life under experimental conditions.
An unexpected, early-eluting peak appears in the HPLC/LC-MS chromatogram. Hydrolysis of the methyl ester. The resulting carboxylic acid is more polar and will typically have a shorter retention time on a reverse-phase column.1. Confirm the identity of the new peak by running a standard of the expected degradation product (4-hydroxy-2-methoxybenzoic acid) or by using LC-MS to check its mass. 2. Review your solution preparation and storage procedures. Ensure the pH is not alkaline and that solutions are not stored for excessive periods at room temperature.
Stock solution becomes cloudy or forms a precipitate over time. Formation of the less soluble 4-hydroxy-2-methoxybenzoic acid degradation product.1. Discard the solution. 2. Prepare a new stock solution at a lower concentration or in a buffer system where both the parent compound and potential degradants are soluble. 3. If possible, prepare a concentrated stock in an organic solvent and perform a final dilution immediately prior to the experiment.

Section 3: Key Experimental Protocols

These protocols provide step-by-step guidance for handling the compound and assessing its stability.

Protocol 3.1: Preparation of a Buffered Aqueous Stock Solution
  • Buffer Selection: Choose a buffer system appropriate for your experiment that maintains a pH between 4.0 and 6.0 (e.g., 50 mM sodium acetate or citrate buffer).

  • Weighing: Accurately weigh the required amount of this compound in a clean container.

  • Dissolution: Add a small amount of a water-miscible organic solvent (e.g., DMSO, ethanol) to dissolve the compound completely, if necessary.

  • Dilution: Gradually add the pre-chilled buffer to the dissolved compound, vortexing gently until the final desired concentration is reached. Ensure the final concentration of the organic solvent is compatible with your downstream application.

  • Filtration: Sterilize the solution by filtering it through a 0.22 µm syringe filter compatible with your solvent system.

  • Storage: Aliquot the solution into sterile, tightly sealed tubes and store immediately at 2-8°C for short-term use (days) or -20°C/-80°C for long-term storage (weeks to months).

Protocol 3.2: HPLC-Based Stability Assessment

This protocol outlines a method to quantify the degradation of this compound over time.

  • Solution Preparation: Prepare the test solution of the compound in the aqueous medium of interest (e.g., cell culture media, formulation buffer) as described in Protocol 3.1.

  • Initial Sample (T=0): Immediately after preparation, take an aliquot of the solution, and if necessary, quench the degradation by diluting it in a mobile phase or an acidic solvent. This serves as the baseline measurement.

  • Incubation: Store the remaining solution under the desired experimental conditions (e.g., 37°C, room temperature).

  • Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and process them in the same manner as the T=0 sample.

  • HPLC Analysis: Analyze all samples using a validated reverse-phase HPLC method with UV detection.

    • Example Conditions: C18 column, mobile phase of acetonitrile and water with 0.1% formic acid, gradient elution.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to determine the degradation kinetics.

Section 4: Visual Diagrams and Data

Degradation Pathway

The primary degradation mechanism is base-catalyzed hydrolysis of the ester.

G M4H2MB Methyl 4-hydroxy- 2-methoxybenzoate Acid 4-hydroxy-2-methoxy- benzoic acid M4H2MB->Acid Hydrolysis H2O Water (OH⁻) Methanol Methanol

Caption: Base-catalyzed hydrolysis of this compound.

Experimental Workflow for Stability Assessment

This workflow illustrates the process of evaluating compound stability in an aqueous medium.

G A Prepare Solution in Aqueous Buffer B Sample at T=0 (Baseline) A->B Step 1 C Incubate at Test Condition (e.g., 37°C) A->C Step 2 E Analyze all Samples via HPLC B->E Step 4 D Sample at Time Points (T=1, 2, 4... hrs) C->D Step 3 D->E Step 4 F Calculate % Remaining vs. Time E->F Step 5

Caption: Workflow for conducting a time-course stability study via HPLC.

References

Method for improving the solubility of Methyl 4-hydroxy-2-methoxybenzoate for biological testing

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Solubility Enhancement for Biological Testing

Compound in Focus: Methyl 4-hydroxy-2-methoxybenzoate

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting and practical solutions for a common yet critical challenge: achieving and maintaining the solubility of this compound in aqueous media for biological testing. Poor solubility can lead to inaccurate and irreproducible results, making effective formulation a cornerstone of successful experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm trying to dissolve this compound directly into my aqueous buffer (e.g., PBS, cell culture media), but it won't dissolve or forms a suspension. Why is this happening?

A1: This is expected behavior due to the physicochemical properties of the molecule. This compound is a phenolic compound with a methyl ester group. While the hydroxyl and methoxy groups offer some polarity, the benzene ring and methyl ester group create a predominantly hydrophobic (lipophilic) structure, leading to poor aqueous solubility.[1][2] To effectively use this compound in biological assays, a formulation strategy is required to overcome this challenge.

Q2: What is the most straightforward, first-line approach to solubilizing my compound for an in vitro assay?

A2: The industry-standard starting point is the use of a water-miscible organic co-solvent to create a concentrated stock solution.[3] This stock is then diluted to the final working concentration in your aqueous experimental medium.

Primary Recommendation: Dimethyl Sulfoxide (DMSO)

DMSO is widely used due to its powerful solubilizing capacity for nonpolar compounds and its compatibility with most cell-based assays at low final concentrations.

Troubleshooting Common Issue: "Crashing Out"

A frequent problem is the precipitation of the compound when the DMSO stock is added to the aqueous medium.[3] This occurs because the compound, now in a high-energy dissolved state in DMSO, is suddenly exposed to an environment (the aqueous buffer) where it is not soluble, causing it to rapidly precipitate.

Mitigation Strategies:

  • Optimize Final Co-solvent Concentration: The final concentration of DMSO should be kept to a minimum, ideally ≤0.5% (v/v), as higher concentrations can be cytotoxic or cause unintended biological effects. Always run a "vehicle control" (medium + same final concentration of DMSO without the compound) in your experiments.

  • Use a Co-solvent System: A mixture of solvents can sometimes maintain solubility more effectively than a single one.[4]

  • Gentle Warming & Agitation: Pre-warming your aqueous medium to 37°C and vortexing or stirring vigorously while slowly adding the stock solution can sometimes improve dispersion and prevent immediate precipitation.

Q3: My compound still precipitates even with DMSO. What are my next steps?

A3: If simple co-solvent use is insufficient, a systematic approach is necessary. The following workflow can guide your decision-making process.

G start Start: Compound Precipitates from DMSO Stock Dilution ph_mod Is the compound ionizable? (Weakly acidic/basic) start->ph_mod surfactant Try Surfactant-Based Solubilization ph_mod->surfactant  No / pH change is not an option   ph_protocol Follow pH Adjustment Protocol (See Protocol 2) ph_mod->ph_protocol  Yes   cyclo Try Cyclodextrin Inclusion Complex surfactant->cyclo Fails / Assay Interference success Success: Compound Solubilized surfactant->success Works cyclo->success Works reassess Re-evaluate Formulation Strategy (Consider advanced methods like lipid-based systems for in vivo) cyclo->reassess Fails ph_protocol->success

Caption: Troubleshooting workflow for solubility enhancement.

Q4: Can pH modification improve the solubility of this compound?

A4: Yes, this is a highly effective strategy. The compound possesses a phenolic hydroxyl (-OH) group, which is weakly acidic. By increasing the pH of the aqueous medium (e.g., to pH 8.0 or higher), you can deprotonate this group to form a phenolate anion (-O⁻). This ionized form is significantly more polar and, therefore, more water-soluble.[4]

Causality: The conversion of a neutral, hydrophobic molecule into a charged, hydrophilic ion dramatically increases its interaction with polar water molecules, leading to enhanced solubility.

Critical Considerations:

  • Compound Stability: Ensure your compound is stable at the required pH. Some esters can undergo hydrolysis in highly alkaline conditions.[5]

  • Biological Compatibility: The final pH of your solution must be compatible with your biological system (e.g., cells, proteins). A final buffer adjustment may be necessary.

(See Protocol 2 for a step-by-step guide to pH-mediated solubilization.)

Q5: What are surfactants, and how can they help with solubility?

A5: Surfactants are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. Above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[6] The hydrophobic tails form the core of the micelle, creating a "lipid-like" microenvironment that can encapsulate poorly soluble drug molecules, while the hydrophilic heads face outward, allowing the entire complex to be dispersed in water.[7][8][9]

G Mechanism of Surfactant Micelle Formation cluster_0 cluster_1 a1 b1 a1->b1 a2 b2 a2->b2 a3 b3 a3->b3 a4 b4 a4->b4 a5 b5 a5->b5 lab Surfactant Monomer (Hydrophilic Head, Hydrophobic Tail) center c1 d1 c1->d1 c2 d2 c2->d2 c3 d3 c3->d3 c4 d4 c4->d4 c5 d5 c5->d5 c6 d6 c6->d6 drug Drug lab2 Micelle with Encapsulated Drug arrow [Compound] > CMC G Formation of a Cyclodextrin Inclusion Complex cluster_0 cluster_1 drug Drug plus + cd Cyclodextrin complex Inclusion Complex (Water Soluble) drug_in Drug arrow Complexation

References

Technical Support Center: Troubleshooting Guide for Methyl 4-hydroxy-2-methoxybenzoate Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and optimize the crystallization of Methyl 4-hydroxy-2-methoxybenzoate. By understanding the underlying principles and common pitfalls, you can significantly improve crystal yield, purity, and quality.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for successful crystallization of this compound?

The selection of an appropriate solvent system is paramount for successful crystallization. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at cooler temperatures.[1][2] This differential solubility is the driving force for crystallization upon cooling. Key properties of a good solvent include:

  • Solubility Gradient: Dissolves the compound when hot but not when cold.[2]

  • Inertness: Does not react with the compound.[2]

  • Volatility: Has a relatively low boiling point for easy removal from the crystals.[2]

  • Safety and Cost: Non-toxic and inexpensive.[1][2]

Q2: My this compound is not crystallizing, even after cooling. What steps can I take?

If crystals do not form, the solution is likely not sufficiently supersaturated.[1] Several techniques can be employed to induce crystallization:

  • Scratching: Gently scratch the inner surface of the flask with a glass rod. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.[1]

  • Seeding: Introduce a small, pure crystal of this compound (a seed crystal) into the solution. This provides a template for further crystal formation.[1]

  • Concentration: Reduce the solvent volume by slow evaporation under a gentle stream of nitrogen or by careful heating to increase the solute concentration.[1]

  • Further Cooling: Lower the temperature of the solution by placing it in an ice bath to further decrease the solubility of the compound.[1]

Q3: My compound has "oiled out" instead of forming crystals. What does this mean and how can I fix it?

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase.[1] This typically happens under the following conditions:

  • The melting point of the compound is lower than the temperature of the solution during cooling.[2]

  • The concentration of impurities is high, leading to a significant depression of the melting point.[1]

  • The solution is cooled too rapidly.[1]

To resolve this, reheat the solution to redissolve the oil, add a small amount of additional solvent to lower the saturation point, and allow it to cool much more slowly.[1][2] Using a solvent with a lower boiling point can also be beneficial.[1]

Troubleshooting Common Crystallization Issues

This section addresses specific problems that may arise during the crystallization of this compound and provides targeted solutions.

Issue 1: Low Crystal Yield

A low yield of recovered crystals is a frequent issue that can often be rectified.

Potential Cause Scientific Explanation Recommended Solution
Excessive Solvent Using too much solvent prevents the solution from becoming sufficiently supersaturated upon cooling, leaving a significant amount of the compound dissolved in the mother liquor.[1]If the mother liquor is still available, concentrate it by carefully evaporating some of the solvent and then cool it again to recover more product.[1]
Premature Filtration Filtering the crystals before crystallization is complete will result in a loss of product that has not yet precipitated from the solution.Ensure the solution has been cooled for an adequate amount of time to allow for maximum crystal formation. Placing the flask in an ice bath for at least 30 minutes can be effective.[3]
High Solubility in Cold Solvent If the compound has a relatively high solubility in the chosen solvent even at low temperatures, a significant portion will remain in solution.Re-evaluate the solvent choice. A different solvent or a mixed solvent system may provide a better yield.
Issue 2: Poor Crystal Quality (Small, Needle-like, or Aggregated Crystals)

The quality of the crystals is crucial for subsequent analysis and applications.

Potential Cause Scientific Explanation Recommended Solution
High Nucleation Rate Rapid cooling or a highly supersaturated solution can lead to a high rate of nucleation, resulting in the formation of many small crystals instead of fewer, larger ones.[1]Decrease the level of supersaturation by using slightly more solvent or by cooling the solution more slowly.[1] Insulating the flask can promote slow cooling.[2]
Presence of Impurities Impurities can be incorporated into the crystal lattice, disrupting the regular packing of molecules and leading to malformed crystals.[1][4]Ensure the starting material has a high purity.[1] If necessary, perform a preliminary purification step like column chromatography.
Inappropriate Solvent The solvent can influence the crystal habit. Some solvents may favor the growth of undesirable crystal forms.Experiment with different solvents or solvent mixtures to find one that promotes the growth of well-defined crystals.[1]
Issue 3: Discolored Crystals

The presence of color in the crystals often indicates the presence of impurities.

Potential Cause Scientific Explanation Recommended Solution
Colored Impurities The crude product may contain colored impurities that get trapped in the crystal lattice during crystallization.Add a small amount of activated carbon to the hot solution before filtration. The activated carbon will adsorb the colored impurities, which can then be removed by hot filtration.
Compound Degradation The compound may be unstable at the boiling point of the solvent, leading to decomposition and the formation of colored byproducts.Choose a solvent with a lower boiling point or avoid prolonged heating.

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization

Objective: To identify the optimal solvent or solvent system for the crystallization of this compound.

Materials:

  • Crude this compound

  • A selection of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)[5]

  • Test tubes

  • Hot plate or water bath

  • Glass stirring rod

Procedure:

  • Place a small amount (e.g., 20-30 mg) of the crude compound into a test tube.

  • Add a few drops of the solvent to be tested at room temperature and observe the solubility.[6]

  • If the compound is insoluble at room temperature, gently heat the test tube while stirring.[6] Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the quantity and quality of the crystals that form. An ideal solvent will dissolve the compound when hot and yield a good crop of crystals upon cooling.[2][6]

  • If no single solvent is ideal, try a binary solvent system. Dissolve the compound in a minimum amount of a "good" solvent (in which it is soluble) and add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to clarify the solution before cooling.[2][6]

Protocol 2: Standard Recrystallization Procedure

Objective: To purify crude this compound using a selected solvent system.

Materials:

  • Crude this compound

  • Optimal recrystallization solvent (determined from Protocol 1)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude compound in an Erlenmeyer flask.

  • Add a minimal amount of the recrystallization solvent and heat the mixture to boiling while stirring to dissolve the solid.[2] Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • If the solution contains insoluble impurities, perform a hot filtration to remove them.

  • Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger crystals, you can insulate the flask.[2]

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[3]

  • Collect the crystals by vacuum filtration using a Buchner funnel.[3]

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[3]

  • Dry the purified crystals, for example, in a vacuum oven at a low temperature.[3]

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting common crystallization problems.

TroubleshootingWorkflow Start Start Crystallization Observe Observe Outcome Start->Observe NoCrystals No Crystals Form Observe->NoCrystals Issue OilingOut Compound Oils Out Observe->OilingOut Issue LowYield Low Yield Observe->LowYield Issue PoorQuality Poor Crystal Quality Observe->PoorQuality Issue Success Pure Crystals Obtained Observe->Success Success Induce Induce Crystallization: - Scratch - Seed - Concentrate - Cool Further NoCrystals->Induce Action Reheat Reheat, Add Solvent, Cool Slowly OilingOut->Reheat Action ConcentrateLiquor Concentrate Mother Liquor, Recool LowYield->ConcentrateLiquor Action OptimizeCooling Optimize Cooling Rate, Re-evaluate Solvent PoorQuality->OptimizeCooling Action Induce->Observe Re-evaluate Reheat->Observe Re-evaluate ConcentrateLiquor->Observe Re-evaluate OptimizeCooling->Observe Re-evaluate

Caption: A workflow diagram for troubleshooting common crystallization issues.

References

Technical Support Center: Optimization of Methyl 4-hydroxy-2-methoxybenzoate Extraction from Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the extraction of Methyl 4-hydroxy-2-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to facilitate a successful extraction process.

Introduction

This compound is a phenolic ester with potential applications in the pharmaceutical and cosmeceutical industries. Its natural occurrence, while not extensively documented, is anticipated in various plant and fungal species, similar to other hydroxybenzoic acid derivatives. For the purpose of this guide, we will consider a hypothetical scenario of extracting this compound from the leaves of a plant species known to produce various phenolic compounds. This guide provides a comprehensive framework for optimizing the extraction of this target molecule, ensuring high yield and purity.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the extraction of this compound.

Q1: What are the likely natural sources for this compound?

While specific high-yielding sources are still under investigation, related compounds like Methyl 4-hydroxy-2-methylbenzoate have been identified in fungi such as Talaromyces pinophilus and plants like the Tulip Tree (Liriodendron tulipifera)[1]. Therefore, exploring related plant families and fungal endophytes would be a promising starting point.

Q2: What is the best solvent for extracting this compound?

The selection of an appropriate solvent is critical for efficient extraction. Based on the chemical structure of this compound, which is a moderately polar phenolic ester, solvents of intermediate polarity are likely to be most effective. Structurally similar compounds, like methyl 4-hydroxybenzoate, are readily soluble in ethanol, ether, and acetone, with only slight solubility in water[2]. Therefore, a good starting point would be aqueous mixtures of ethanol or methanol.

Q3: How can I optimize the extraction yield?

Optimization of the extraction process is a multifactorial undertaking. Key parameters to consider include:

  • Solvent Composition: The ratio of organic solvent to water can significantly impact extraction efficiency.

  • Temperature: Higher temperatures can increase solubility and diffusion rates, but may also lead to degradation of the target compound.

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the compound.

  • Solid-to-Liquid Ratio: A higher volume of solvent can enhance extraction but may also dilute the extract, making subsequent concentration steps more challenging.

Response Surface Methodology (RSM) is a powerful statistical tool for optimizing these parameters simultaneously.

Q4: What are the most common challenges encountered during the extraction process?

Researchers often face several challenges, including:

  • Low Yield: This can be due to suboptimal extraction conditions, degradation of the target compound, or inefficient sample preparation.

  • Co-extraction of Impurities: Plant matrices are complex, and other compounds with similar solubility profiles (e.g., chlorophyll, tannins, lipids) are often co-extracted.

  • Emulsion Formation: During liquid-liquid extraction for sample cleanup, emulsions can form, making phase separation difficult.

  • Analyte Degradation: Phenolic compounds can be sensitive to heat, light, and pH, leading to degradation during extraction and processing.

Q5: Which analytical technique is best for quantifying this compound in the extract?

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and reliable method for the quantification of phenolic compounds like this compound[3]. A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of acidified water and an organic solvent like acetonitrile or methanol.

Troubleshooting Guides

This section provides detailed troubleshooting guides for specific issues you might encounter during your experiments.

Problem 1: Low Extraction Yield

A low yield of this compound can be frustrating. The following decision tree can help you diagnose and resolve the issue.

graph Low_Yield_Troubleshooting { graph [rankdir=TB, splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Start [label="Low Yield of Target Compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Prep [label="Is the plant material properly prepared?"]; Check_Solvent [label="Is the extraction solvent optimal?"]; Check_Params [label="Are the extraction parameters optimized?"]; Check_Degradation [label="Is the compound degrading during extraction?"]; Check_Quant [label="Is the quantification method accurate?"];

Start -> Check_Prep; Check_Prep -> Check_Solvent [label="Yes"]; Check_Solvent -> Check_Params [label="Yes"]; Check_Params -> Check_Degradation [label="Yes"]; Check_Degradation -> Check_Quant [label="Yes"];

// Solutions Sol_Prep1 [label="Ensure material is finely ground to increase surface area.", shape=note, fillcolor="#FBBC05"]; Sol_Prep2 [label="Consider freeze-drying to preserve compound integrity.", shape=note, fillcolor="#FBBC05"]; Sol_Solvent1 [label="Experiment with different solvent polarities (e.g., ethanol, methanol, acetone and their aqueous mixtures).", shape=note, fillcolor="#FBBC05"]; Sol_Params1 [label="Optimize temperature, time, and solid-to-liquid ratio using a Design of Experiments (DoE) approach.", shape=note, fillcolor="#FBBC05"]; Sol_Degradation1 [label="Conduct extraction at lower temperatures or under an inert atmosphere (e.g., nitrogen).", shape=note, fillcolor="#FBBC05"]; Sol_Quant1 [label="Verify HPLC method with a certified reference standard and check for matrix effects.", shape=note, fillcolor="#FBBC05"];

Check_Prep -> Sol_Prep1 [label="No"]; Check_Prep -> Sol_Prep2 [label="No"]; Check_Solvent -> Sol_Solvent1 [label="No"]; Check_Params -> Sol_Params1 [label="No"]; Check_Degradation -> Sol_Degradation1 [label="No"]; Check_Quant -> Sol_Quant1 [label="No"]; }

Caption: Troubleshooting workflow for low extraction yield.

Problem 2: Poor Selectivity and High Impurity Levels in the Extract

Co-extraction of interfering compounds is a common issue. This guide will help you improve the purity of your extract.

Question: My extract contains a high amount of chlorophyll and other pigments, which interfere with analysis. What should I do?

Answer: The presence of pigments like chlorophyll indicates that your extraction solvent is also effective at solubilizing these non-polar compounds. Here are several strategies to address this:

  • Pre-extraction with a Non-polar Solvent: Before the main extraction, wash the dried plant material with a non-polar solvent like hexane. This will remove a significant portion of the chlorophyll and lipids without extracting your target compound.

  • Liquid-Liquid Extraction (LLE): After the initial extraction, you can perform a liquid-liquid extraction to partition your compound of interest away from the impurities.

    • Evaporate the initial extraction solvent.

    • Redissolve the residue in a solvent system where your target compound and the impurities have different solubilities. For example, you could use a water/ethyl acetate partition. Your moderately polar compound should preferentially move to the ethyl acetate phase, while more polar impurities remain in the aqueous phase.

  • Solid-Phase Extraction (SPE): SPE is an excellent technique for sample cleanup[4].

    • Choose an SPE cartridge with a sorbent that has a different affinity for your target compound compared to the impurities. For a moderately polar compound, a normal-phase sorbent (like silica) or a reverse-phase sorbent (like C18) could be effective, depending on the solvent system used.

graph SPE_Cleanup_Workflow { graph [rankdir=TB, splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Start [label="Crude Extract with High Impurities", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Condition [label="Condition SPE Cartridge\n(e.g., with methanol, then water for C18)"]; Load [label="Load the Crude Extract"]; Wash [label="Wash with a weak solvent to elute impurities"]; Elute [label="Elute the target compound with a stronger solvent"]; Collect [label="Collect the purified fraction for analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Condition -> Load -> Wash -> Elute -> Collect; }

Caption: General workflow for Solid-Phase Extraction (SPE) cleanup.

Problem 3: Emulsion Formation During Liquid-Liquid Extraction

Question: I am trying to perform a liquid-liquid extraction to clean up my extract, but a stable emulsion has formed between the aqueous and organic layers. How can I break it?

Answer: Emulsion formation is common when working with complex natural product extracts that may contain surfactant-like molecules. Here are some techniques to break the emulsion:

  • Patience: Sometimes, simply allowing the separation funnel to stand undisturbed for an extended period can lead to phase separation.

  • Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times to minimize emulsion formation.

  • Addition of Brine: Adding a saturated sodium chloride (NaCl) solution (brine) increases the ionic strength of the aqueous phase, which can help force the separation of the layers.

  • Centrifugation: If the emulsion is persistent, transferring it to a centrifuge tube and spinning it at a moderate speed can break the emulsion.

  • Filtration through Glass Wool: Passing the emulsified layer through a plug of glass wool in a pipette can sometimes help to coalesce the droplets.

  • Changing the Solvent: If emulsions are a persistent problem, consider using a different organic solvent for the extraction.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is an efficient method for extracting phenolic compounds from plant materials[5][6].

Materials:

  • Dried and powdered plant material

  • 70% Ethanol in deionized water (v/v)

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Weigh 10 g of the dried, powdered plant material into a 250 mL Erlenmeyer flask.

  • Add 100 mL of 70% ethanol. This creates a solid-to-liquid ratio of 1:10.

  • Place the flask in an ultrasonic bath.

  • Set the temperature to 40°C and the sonication time to 30 minutes.

  • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to separate the extract from the solid residue.

  • Decant the supernatant (the extract).

  • To maximize yield, the solid residue can be re-extracted with another 100 mL of 70% ethanol following the same procedure.

  • Combine the supernatants from both extractions.

  • Concentrate the extract using a rotary evaporator at 45°C until the ethanol is removed. The resulting aqueous extract can then be used for further purification or analysis.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-30 min: 80% to 20% B

    • 30-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or the λmax of this compound)

Sample Preparation:

  • Take the concentrated extract from Protocol 1 and redissolve it in a known volume of the mobile phase (starting conditions, e.g., 20% acetonitrile in water).

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter[7].

Quantification:

  • Prepare a series of standard solutions of pure this compound in the mobile phase at known concentrations.

  • Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample extract.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Data Presentation

Summarizing your optimization data in a clear and concise table is crucial for comparing the effectiveness of different extraction conditions.

Table 1: Example of Data from Optimization of Extraction Parameters

RunSolvent (Ethanol:Water)Temperature (°C)Time (min)Yield (mg/g of dry plant material)
150:5030201.2
270:3030402.5
350:5050201.8
470:3050403.1
560:4040302.8

Conclusion

The successful extraction of this compound from natural sources is a systematic process that requires careful optimization of various parameters. By understanding the chemical properties of the target molecule and the principles of extraction, and by employing a logical troubleshooting approach, researchers can overcome common challenges and achieve high-quality extracts suitable for further research and development. This guide provides a foundational framework to assist you in this endeavor.

References

Minimizing side reactions during the synthesis of Methyl 4-hydroxy-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 4-hydroxy-2-methoxybenzoate

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of substituted aromatic compounds. Our focus today is on a common yet challenging target: this compound. This molecule presents a classic chemoselectivity problem that can lead to significant side reactions and low yields if not approached correctly.

This document moves beyond simple protocols to provide a deeper understanding of the reaction dynamics, enabling you to troubleshoot and optimize your synthesis effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound from 2,4-dihydroxybenzoic acid?

The core challenge is achieving regioselectivity during the methylation step. The starting material, or its methyl ester intermediate (Methyl 2,4-dihydroxybenzoate), has two phenolic hydroxyl groups at the C2 and C4 positions. The hydroxyl group at the C4 position is generally more acidic and sterically accessible than the C2 hydroxyl group, which is involved in intramolecular hydrogen bonding with the adjacent carboxyl or ester group. Consequently, direct methylation tends to occur preferentially at the C4 position, yielding the undesired isomer, Methyl 2-hydroxy-4-methoxybenzoate.

Q2: Which reaction should I perform first: esterification or methylation?

It is almost always preferable to perform the esterification of the carboxylic acid first. The most common method is the Fischer-Speier esterification, which uses an excess of methanol in the presence of an acid catalyst.[1] Attempting to perform methylation first on 2,4-dihydroxybenzoic acid under basic conditions (e.g., Williamson ether synthesis) would result in deprotonation of the carboxylic acid and both hydroxyl groups, leading to a complex mixture of products and poor solubility of the resulting salts.

Q3: What are the most common side products I should anticipate?

The three most common side products are:

  • The Regioisomer: Methyl 2-hydroxy-4-methoxybenzoate, formed by methylation at the more reactive C4-OH group.[2]

  • The Di-methylated Product: Methyl 2,4-dimethoxybenzoate, resulting from over-methylation.

  • Unreacted Starting Material: Methyl 2,4-dihydroxybenzoate, due to incomplete reaction.

Q4: Is a direct, selective methylation of the C2-hydroxyl group possible?

Direct and selective methylation of the C2-hydroxyl group in the presence of an unprotected C4-hydroxyl group is extremely challenging and generally not a viable high-yield strategy. The inherent reactivity of the C4-OH group makes it the preferred site for alkylation.[2] Therefore, a successful synthesis relies on a protection group strategy to temporarily block the C4-OH, direct methylation to the C2-OH, and then selectively remove the protecting group.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis.

Problem 1: My final product is predominantly the wrong isomer, Methyl 2-hydroxy-4-methoxybenzoate.
  • Likely Cause: You have attempted a direct methylation of Methyl 2,4-dihydroxybenzoate. As established, the C4-phenoxide is formed more readily than the C2-phenoxide, leading to preferential alkylation at the C4 position.

  • Root Cause Analysis: The pKa of the C4-OH is lower than that of the C2-OH. In the presence of a base, the C4-OH is deprotonated preferentially, creating a more potent nucleophile that readily attacks the methylating agent.

  • Recommended Solution: Implement a protection/deprotection sequence. The most reliable strategy is to selectively protect the C4-hydroxyl group after the initial esterification. A benzyl (Bn) group is an excellent choice for this purpose as it is stable under the basic conditions of methylation and can be cleanly removed via hydrogenolysis.[3]

Below is a diagram illustrating the correct, multi-step approach versus the problematic direct approach.

G cluster_0 Problematic Direct Pathway cluster_1 Recommended Protective Strategy A Methyl 2,4-dihydroxybenzoate B Direct Methylation (e.g., MeI, K2CO3) A->B C Mixture of Products B->C D Desired: Methyl 4-hydroxy- 2-methoxybenzoate (Minor) C->D Low Yield E Isomer: Methyl 2-hydroxy- 4-methoxybenzoate (Major) C->E High Yield F Di-methylated Product (Variable) C->F P1 Methyl 2,4-dihydroxybenzoate P2 1. Selective Protection of C4-OH (e.g., BnBr, K2CO3) P1->P2 P3 Methyl 2-hydroxy-4-(benzyloxy)benzoate P2->P3 P4 2. Methylation of C2-OH (e.g., MeI, K2CO3) P3->P4 P5 Methyl 2-methoxy-4-(benzyloxy)benzoate P4->P5 P6 3. Deprotection of C4-OH (e.g., H2, Pd/C) P5->P6 P7 Target: Methyl 4-hydroxy- 2-methoxybenzoate P6->P7

Caption: Comparison of synthetic pathways.

Problem 2: My reaction yields a significant amount of the di-methylated product, Methyl 2,4-dimethoxybenzoate.
  • Likely Cause (A): Excess Methylating Agent. Using a large excess of the methylating agent (e.g., methyl iodide, dimethyl sulfate) will inevitably lead to the methylation of both hydroxyl groups, especially if the reaction is left for an extended period.

  • Solution (A): Stoichiometric Control. Carefully control the stoichiometry. Use 1.05-1.2 equivalents of the methylating agent. This provides a slight excess to drive the reaction to completion without promoting significant di-methylation.

  • Likely Cause (B): Reaction Conditions Are Too Harsh. High temperatures or prolonged reaction times can provide enough energy to overcome the reactivity difference between the protected and unprotected hydroxyl groups, or between the two unprotected hydroxyls in a direct attempt.

  • Solution (B): Reaction Monitoring and Optimization. Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, work up the reaction promptly. If di-methylation is still an issue, consider lowering the reaction temperature and accepting a longer reaction time.

Problem ObservedLikely CauseRecommended Solution
Wrong Isomer is Major Product Direct methylation without protectionUse a C4-OH protecting group (e.g., Benzyl).
High % of Di-methylated Product Excess methylating agent / harsh conditionsUse 1.05-1.2 eq. of methylating agent; monitor by TLC.
Low Yield in Esterification Step Equilibrium not driven to completionUse methanol as solvent; remove H₂O (Dean-Stark).
Product Hydrolysis Strong acid/base in aqueous workupUse buffered or mild conditions (e.g., sat. NH₄Cl).
Problem 3: The initial Fischer esterification of 2,4-dihydroxybenzoic acid is low-yielding.
  • Likely Cause: The Fischer esterification is an equilibrium-controlled reaction.[4] The presence of water, a product of the reaction, can shift the equilibrium back towards the starting materials, limiting the yield. Esterification of hydroxybenzoic acids can be particularly sluggish.[5][6]

  • Solution: To drive the reaction to completion, apply Le Châtelier's principle.

    • Use Excess Alcohol: Use methanol as the solvent, creating a large molar excess that pushes the equilibrium towards the ester product.

    • Remove Water: If practical, use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, adding molecular sieves to the reaction can sequester water.

    • Sufficient Catalyst: Ensure an adequate amount of a strong acid catalyst (e.g., concentrated H₂SO₄, TsOH) is used.

Use this decision tree to identify the root cause of poor outcomes.

G start Analyze Final Product Mixture (TLC, NMR, LC-MS) q1 Is the major product the 2-hydroxy-4-methoxy isomer? start->q1 a1_yes YES: Regioselectivity Failure q1->a1_yes Yes a1_no NO q1->a1_no No sol1 Solution: Implement C4-OH protection strategy. (e.g., Benzylation) a1_yes->sol1 q2 Is di-methylated product >10%? a1_no->q2 a2_yes YES: Over-methylation Occurred q2->a2_yes Yes a2_no NO q2->a2_no No sol2 Solution: Reduce methylating agent to ~1.1 eq. Monitor reaction closely via TLC. a2_yes->sol2 q3 Is starting material >10%? a2_no->q3 a3_yes YES: Incomplete Conversion q3->a3_yes Yes a3_no NO: Yield loss likely from purification/other side reactions. q3->a3_no No sol3 Solution: Increase reaction time, check catalyst activity, or use slight excess of reagent. a3_yes->sol3

Caption: A decision tree for troubleshooting.

Recommended Experimental Protocols

Protocol 1: Esterification of 2,4-Dihydroxybenzoic Acid
  • Setup: To a round-bottom flask equipped with a reflux condenser, add 2,4-dihydroxybenzoic acid (1.0 eq).

  • Reagents: Add anhydrous methanol (sufficient to act as solvent, e.g., 0.2-0.5 M concentration) followed by the slow, careful addition of concentrated sulfuric acid (0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-12 hours. Monitor the reaction's completion by TLC (a suitable eluent is 30-50% ethyl acetate in hexanes).

  • Workup: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude Methyl 2,4-dihydroxybenzoate can be purified by column chromatography or recrystallization if necessary.

Protocol 2: Selective Synthesis of this compound

(Assumes starting with purified Methyl 2,4-dihydroxybenzoate from Protocol 1)

Step A: Selective Benzylation of the C4-Hydroxyl Group

  • Setup: Dissolve Methyl 2,4-dihydroxybenzoate (1.0 eq) in a polar aprotic solvent like acetone or DMF.

  • Reagents: Add anhydrous potassium carbonate (K₂CO₃, 1.1 eq) followed by benzyl bromide (BnBr, 1.05 eq).

  • Reaction: Heat the mixture to 50-60 °C and stir for 4-8 hours, monitoring by TLC until the starting material is consumed. The less polar, mono-benzylated product should be the major spot.

  • Workup & Purification: Filter off the K₂CO₃ and concentrate the solvent. Purify the crude residue by flash column chromatography to isolate the pure Methyl 4-(benzyloxy)-2-hydroxybenzoate.

Step B: Methylation of the C2-Hydroxyl Group

  • Setup: Dissolve the purified product from Step A (1.0 eq) in acetone or DMF.

  • Reagents: Add anhydrous K₂CO₃ (1.5-2.0 eq) and methyl iodide (MeI, 1.2 eq).

  • Reaction: Heat the mixture to 50-60 °C and stir until the starting material is consumed (monitor by TLC).

  • Workup & Purification: Perform a similar workup as in Step A. The product, Methyl 4-(benzyloxy)-2-methoxybenzoate, can be purified by column chromatography.

Step C: Deprotection via Hydrogenolysis

  • Setup: Dissolve the product from Step B in a suitable solvent such as ethanol, methanol, or ethyl acetate. Transfer to a hydrogenation vessel.

  • Catalyst: Add Palladium on carbon (Pd/C, 5-10 mol %).

  • Reaction: Purge the vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (from a balloon or a Parr hydrogenator) with vigorous stirring at room temperature. Monitor by TLC until the starting material is gone.

  • Workup: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate in vacuo. The resulting product, this compound, is often pure enough for use but can be further purified by recrystallization or chromatography if needed.

References

Technical Support Center: A Guide to Reducing Assay Variability with Methyl 4-hydroxy-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Here is a technical support center with troubleshooting guides and FAQs for refining assay conditions to reduce variability with Methyl 4-hydroxy-2-methoxybenzoate.

Introduction

This compound (CAS 28478-46-8) is an aromatic ester with applications in various research and development fields. Achieving reproducible and reliable data in assays involving this compound is paramount. However, its chemical structure—containing both a phenolic hydroxyl group and a methyl ester—presents specific challenges related to stability and handling that can lead to significant assay variability.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and refining assay conditions. We will delve into the root causes of variability and offer field-proven solutions to ensure the integrity and precision of your experimental results.

Part 1: Foundational Knowledge - Understanding the Molecule

A thorough understanding of the physicochemical properties of this compound is the first step in designing robust assays. These properties dictate its behavior in different analytical systems and are critical for troubleshooting.

Key Physicochemical Properties
PropertyValue / InformationSignificance for Assay Design
Molecular Formula C₉H₁₀O₄[1]Essential for calculating molarity and concentrations.
Molecular Weight 182.17 g/mol [2]Used for preparing standards and solutions of known concentration.
Structure Aromatic ring with hydroxyl, methoxy, and methyl ester groups.The ester linkage is susceptible to hydrolysis, while the phenolic group can undergo oxidation[3].
Solubility Insoluble in water; soluble in organic solvents like acetone and ethanol[4][5].Dictates the choice of solvent for stock solutions and sample preparation. Avoid aqueous solutions for long-term storage.
Stability Prone to hydrolysis under acidic or basic conditions[3][6]. Potential for oxidation and photodegradation[3].Requires careful control of pH in buffers and mobile phases. Samples should be protected from light and stored under inert gas if possible.
Primary Degradation Pathways

Understanding how this compound degrades is crucial for preventing analytical variability. The two primary pathways are hydrolysis and oxidation.

cluster_0 Potential Degradation Pathways M4H2MB This compound Hydrolysis_Products 4-Hydroxy-2-methoxybenzoic Acid + Methanol M4H2MB->Hydrolysis_Products Hydrolysis (H⁺ or OH⁻, H₂O) Oxidation_Products Quinones & Polymeric Products M4H2MB->Oxidation_Products Oxidation (O₂, light, metal ions)

Caption: Potential degradation pathways for this compound.

Part 2: Troubleshooting Guide for Common Assays

This section addresses specific issues encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

Question: Why are my HPLC peak retention times drifting?

  • Potential Cause 1: Poor Column Equilibration. The stationary phase chemistry may not have reached equilibrium with the mobile phase.

    • Solution: Always flush the column with at least 10-20 column volumes of the mobile phase before the first injection.[7] If you have recently changed the mobile phase composition, a longer equilibration time is necessary.[7]

  • Potential Cause 2: Inconsistent Mobile Phase Composition. Minor variations in the solvent ratio, especially if prepared manually, can cause drift. Evaporation of the more volatile solvent component can also alter the composition over time.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[7] If using a gradient mixer, ensure it is functioning correctly. For isocratic methods, premixing the mobile phase by hand can sometimes improve consistency.[8]

  • Potential Cause 3: Fluctuating Column Temperature. Temperature affects both the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.

    • Solution: Use a thermostatted column oven to maintain a constant temperature.[7] Ensure the oven temperature is stable before starting your analytical run.

  • Potential Cause 4: Changes in Flow Rate. A worn pump seal or a faulty check valve can lead to an inconsistent flow rate.

    • Solution: Check for pressure fluctuations, which can indicate pump issues.[8] If the flow rate is suspect, use a calibrated flow meter to verify the pump's performance.[7]

Question: Why am I seeing peak tailing in my chromatograms?

  • Potential Cause 1: Secondary Silanol Interactions. The phenolic hydroxyl group of the analyte can interact with acidic silanol groups on the surface of silica-based C18 columns, causing tailing.[9]

    • Solution: Lower the pH of the mobile phase (e.g., to pH 2.5-3.0 with formic or phosphoric acid) to suppress the ionization of the silanol groups.[9] Alternatively, use a modern, end-capped column with a low-silanol activity stationary phase.

  • Potential Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the injection volume or dilute the sample.[9] The peak shape should become more symmetrical at lower concentrations.

  • Potential Cause 3: Contaminated Guard Column or Column Frit. Particulates from the sample or mobile phase can build up and disrupt the flow path.

    • Solution: Replace the guard column.[10] If the problem persists, try back-flushing the analytical column (consult the manufacturer's instructions first) or replace it if it is old.[10]

Question: My baseline is noisy or drifting. What should I do?

  • Potential Cause 1: Air Bubbles in the System. Bubbles in the pump or detector cell will cause significant noise and pressure fluctuations.

    • Solution: Degas the mobile phase thoroughly using an in-line degasser, sonication, or helium sparging.[11] Purge the pump to remove any trapped air.[8]

  • Potential Cause 2: Contaminated Mobile Phase or Detector Cell. Impurities in the solvents or buildup in the flow cell can lead to a noisy or drifting baseline.

    • Solution: Use high-purity, HPLC-grade solvents and prepare fresh mobile phase.[10] Flush the detector flow cell with a strong, miscible solvent like isopropanol or methanol.[7]

  • Potential Cause 3: System Leak. A loose fitting can cause pressure fluctuations and baseline noise.

    • Solution: Systematically check all fittings from the pump to the detector for any signs of leaks. Tighten any loose connections gently.[7]

start Inconsistent HPLC Results (Retention Time Drift, Poor Peak Shape) check_mobile_phase 1. Check Mobile Phase - Freshly prepared? - Degassed? - Correct composition? start->check_mobile_phase check_equilibration 2. Check Column Equilibration - Flushed with 10-20 column volumes? check_mobile_phase->check_equilibration If OK solution_mobile_phase Prepare fresh, degassed mobile phase. check_mobile_phase->solution_mobile_phase If Not OK check_system 3. Inspect Hardware - Leaks? - Stable pressure? - Stable temperature? check_equilibration->check_system If OK solution_equilibration Increase equilibration time. check_equilibration->solution_equilibration If Not OK check_column 4. Evaluate Column Health - Peak tailing? - High backpressure? check_system->check_column If OK solution_system Tighten fittings. Purge pump. Set column oven. check_system->solution_system If Not OK solution_column Replace guard column. Try different pH. Replace analytical column. check_column->solution_column If Not OK

Caption: A decision tree for troubleshooting common HPLC issues.

UV-Vis Spectrophotometry

Question: Why are my absorbance readings inconsistent between replicates?

  • Potential Cause 1: Improper Cuvette Handling. Fingerprints, scratches, or residue on the cuvette's optical surfaces can scatter light and cause errors.[12]

    • Solution: Always handle cuvettes by the frosted sides. Before each measurement, wipe the clear optical windows with a clean, lint-free cloth.[12] Ensure the cuvette is placed in the holder in the same orientation for every reading.[12]

  • Potential Cause 2: Sample Instability. The analyte may be degrading or reacting over the course of the measurements.

    • Solution: Prepare samples immediately before analysis. If the sample is light-sensitive, protect it from light.[12] If temperature sensitivity is a concern, use a temperature-controlled cuvette holder.[13]

  • Potential Cause 3: Sample Inhomogeneity. If the sample is not well-mixed, the concentration in the light path can vary between measurements.

    • Solution: Ensure the sample is thoroughly mixed before pipetting into the cuvette. Check for and remove any air bubbles by gently tapping the cuvette.[12]

Question: My blank (or standard) absorbance is drifting over time. What's wrong?

  • Potential Cause 1: Insufficient Instrument Warm-up. The spectrophotometer's lamp requires time to stabilize its light output.

    • Solution: Turn on the instrument and its lamps at least 15-30 minutes before taking any measurements to ensure a stable baseline.[12][14]

  • Potential Cause 2: Temperature Effects. The solvent's absorbance can be sensitive to temperature changes.

    • Solution: Allow your blank and sample solutions to equilibrate to room temperature before measurement. Use a temperature-controlled instrument for high-precision work.[13]

  • Potential Cause 3: Incorrect Blank Solution. The blank solution must perfectly match the sample matrix, excluding the analyte.

    • Solution: The blank must be the exact same solvent or buffer used to dissolve the sample. Blanking with water when your sample is in a buffer is a common source of error.[12]

Part 3: Protocols for Enhancing Reproducibility

Following standardized protocols is essential for minimizing variability.

Protocol 1: Preparation of Stock and Standard Solutions
  • Solvent Selection: Due to its poor water solubility, dissolve this compound in a suitable organic solvent like HPLC-grade methanol or acetonitrile.

  • Stock Solution Preparation: Accurately weigh a suitable amount of the compound using an analytical balance. Dissolve it in a class A volumetric flask to create a concentrated stock solution (e.g., 1 mg/mL). Ensure complete dissolution by sonicating for 5-10 minutes.

  • Working Standards: Prepare a series of working standards by performing serial dilutions of the stock solution using the same solvent or the initial mobile phase composition. Use calibrated pipettes and class A volumetric flasks for all dilutions.

  • Storage: Store the stock solution in an amber glass vial at 2-8°C to minimize degradation.[3] Prepare fresh working standards daily.

Protocol 2: A General-Purpose Reversed-Phase HPLC Method

This protocol provides a starting point for method development.

  • Instrumentation: HPLC system with UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: Determine the λmax by running a UV scan of the analyte in the mobile phase.

    • Gradient (Example): 30% B to 80% B over 10 minutes. Hold at 80% B for 2 minutes. Return to 30% B over 1 minute and re-equilibrate for 5 minutes.

  • System Suitability: Before running samples, inject a standard solution five times. The relative standard deviation (%RSD) for peak area and retention time should be less than 2%. The peak tailing factor should be between 0.9 and 1.5.

Part 4: Frequently Asked Questions (FAQs)

Q1: How does pH affect the stability of this compound in solution? A1: The ester linkage in the molecule is susceptible to hydrolysis. This reaction is catalyzed by both acid and base.[6] Aqueous solutions at highly acidic (pH < 3) or basic (pH > 8) conditions can cause rapid degradation, leading to the formation of 4-hydroxy-2-methoxybenzoic acid and methanol. For maximum stability in aqueous-containing solutions (like HPLC mobile phases), it is crucial to maintain a pH in the neutral range, typically between pH 4 and 7.[15]

Q2: What are the ideal storage conditions for the solid compound and its solutions? A2: For the solid material, store it in a tightly sealed, light-proof container in a cool, dry place (2-8°C is recommended). To prevent oxidation, long-term storage under an inert atmosphere like argon or nitrogen is ideal.[3] For stock solutions prepared in organic solvents, store them in amber vials at 2-8°C and use them within a few weeks. Prepare fresh aqueous-containing working solutions daily.[3]

Q3: My sample matrix is complex. How can I reduce matrix effects? A3: Matrix effects occur when other components in the sample interfere with the analysis.[13] For HPLC, a sample cleanup step like Solid-Phase Extraction (SPE) may be necessary to remove interfering substances. Alternatively, ensure your chromatographic method provides sufficient resolution between the analyte peak and any matrix components. For spectrophotometry, matrix effects can be more challenging. If possible, use a more selective method like HPLC-UV.

Q4: Can I use plastic cuvettes for UV-Vis measurements? A4: It depends on the wavelength you are measuring. Standard plastic cuvettes absorb UV light and are only suitable for measurements in the visible range (typically above 340 nm). For measurements in the UV range, you must use quartz cuvettes to obtain accurate results.[12]

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Methyl 4-hydroxy-2-methoxybenzoate and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Isomerism in Bioactivity

Within the vast landscape of phenolic compounds, substituted benzoates represent a class of molecules with significant therapeutic and industrial interest. Their biological activities are profoundly dictated by the nature and position of substituents on the benzene ring. This guide provides a comparative analysis of Methyl 4-hydroxy-2-methoxybenzoate and its key positional isomers: Methyl 2-hydroxy-4-methoxybenzoate, Methyl 3-hydroxy-4-methoxybenzoate (methyl isovanillate), and Methyl 4-hydroxy-3-methoxybenzoate (methyl vanillate).

The seemingly subtle shift of a hydroxyl (-OH) or methoxy (-OCH₃) group around the aromatic ring can dramatically alter a molecule's electronic properties, steric profile, lipophilicity, and hydrogen-bonding capacity. These physicochemical changes, in turn, govern the molecule's interaction with biological targets such as enzymes, receptors, and microbial cell membranes. This guide will dissect these structure-activity relationships, offering researchers and drug development professionals a framework for understanding and predicting the biological potential of these closely related compounds. We will delve into their comparative antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties, supported by established experimental data and detailed protocols to ensure scientific rigor and reproducibility.

Comparative Analysis of Biological Activities

The positioning of the hydroxyl and methoxy groups is the primary determinant of the differential biological effects observed among these isomers. A free hydroxyl group is often fundamental to activities like antioxidant capacity, while the overall substitution pattern influences membrane permeability and target binding.

Antimicrobial Activity

The efficacy of phenolic compounds as antimicrobial agents is frequently linked to their ability to disrupt cell membrane integrity, inhibit essential enzymes, or interfere with nucleic acid synthesis. The lipophilicity and hydrogen-bonding potential of the isomers play a crucial role here.

While comprehensive comparative data is limited, available studies on related structures suggest varying levels of efficacy. For instance, Methyl 2-hydroxy-4-methoxy-6-n-pentylbenzoate, a derivative of one of our isomers, has demonstrated antifungal properties.[1] The related compound 2-hydroxy-4-methoxybenzaldehyde has also been investigated for its antibacterial action against Staphylococcus aureus, where it was found to target the cell membrane.[2][3] In contrast, natural methoxyphenols like vanillin (the aldehyde corresponding to methyl vanillate) have shown activity against both Gram-positive and Gram-negative bacteria.[4]

Table 1: Comparative Antimicrobial Activity of Benzoate Derivatives

Compound Organism Activity Metric Result Reference
Methyl 2-hydroxy-4-methoxy-6-n-pentylbenzoate Cladosporium sphaerospermum Antifungal Bioautography Active at 2.5 µg [1]
2-hydroxy-4-methoxybenzaldehyde Staphylococcus aureus MIC 1024 µg/mL [2]
Vanillin (related to Methyl vanillate) Shewanella putrefaciens IC50 2.60 mM [4]
Vanillin (related to Methyl vanillate) Staphylococcus aureus IC50 1.38 mM [4]

Note: Data is collated from different studies and should be compared with caution. MIC = Minimum Inhibitory Concentration; IC50 = Half-maximal Inhibitory Concentration.

The increased lipophilicity expected from these methylated esters compared to their carboxylic acid counterparts may enhance their ability to penetrate microbial cell membranes, a key factor in their antimicrobial potential.[5]

Antioxidant Capacity

The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. The stability of the resulting phenoxyl radical is key to its efficacy.

The relative positions of the -OH and -OCH₃ groups influence this stability. A methoxy group positioned ortho or para to the hydroxyl group can help stabilize the radical through resonance. Methyl vanillate (4-hydroxy-3-methoxy) and methyl isovanillate (3-hydroxy-4-methoxy) are derivatives of vanillic and isovanillic acid, respectively, which are known for their antioxidant properties.[6] It is plausible that Methyl 3-hydroxy-4,5-dimethoxybenzoate, a related compound, acts through the activation of the Nrf2 antioxidant pathway, a mechanism that protects cells from oxidative damage.[7]

Table 2: Comparative Antioxidant Activity of Benzoic Acid Derivatives

Compound Assay Activity Metric Result Reference
3-hydroxy-4-methyl benzoic acid DPPH Scavenging Antioxidant Activity 51.85% [8]
Vanillic Acid (related to Methyl Vanillate) DPPH Scavenging IC50 Notable Activity [6]
Isovanillic Acid (related to Methyl Isovanillate) DPPH Scavenging IC50 Exhibited Activity [6]

The free hydroxyl group is paramount for radical scavenging. Esterification to a methyl group, as in these compounds, retains this critical functional group, preserving the potential for antioxidant activity.

Anti-inflammatory Effects

Chronic inflammation is implicated in a multitude of diseases. Phenolic compounds can exert anti-inflammatory effects by inhibiting key enzymes like cyclooxygenases (COX) or by modulating inflammatory signaling pathways, such as the NF-κB pathway, which controls the production of pro-inflammatory cytokines like TNF-α and various interleukins.

For example, 2-Hydroxy-4-methoxy benzoic acid has been shown to protect the liver from CCl₄-induced damage in rats by reducing inflammatory cytokines (TNF-α, IL-1β, IL-6) and restoring antioxidant enzyme activities.[9] Similarly, other natural compounds are known to inhibit TNF-alpha and other inflammatory enzymes, suggesting a common mechanism for structurally related molecules.[10]

Table 3: Comparative Anti-inflammatory Activity

Compound Model/Assay Key Finding Reference
2-Hydroxy-4-methoxy benzoic acid CCl₄-induced hepatotoxicity in rats Reduced levels of TNF-α, IL-1β, IL-6, and IL-10 [9]

| N-methyl-(2S,4R)-trans-4-hydroxy-l-proline | Carrageenan-induced peritonitis | Decreased TNF-α and COX-2 immunoreactivity |[10] |

The ability of these isomers to modulate inflammatory responses likely depends on their capacity to interact with specific signaling proteins, a function sensitive to the precise stereoelectronic profile of each molecule.

Cytotoxicity and Anticancer Potential

The potential of phenolic compounds to act as cytotoxic agents against cancer cells is an area of intense research. Their mechanisms can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of signaling pathways crucial for cancer cell survival, such as the Akt/NF-κB pathway.[11]

While direct comparative data on the cytotoxicity of this specific set of isomers is scarce, studies on structurally similar molecules provide valuable insights. For instance, chalcones and flavanones with similar substitution patterns have demonstrated potent cytotoxic effects against various cancer cell lines, including multidrug-resistant types.[12] One study found that a chalcone, 4'-hydroxy-2',6'-dimethoxychalcone, induced apoptosis by disrupting the mitochondrial membrane potential and increasing reactive oxygen species (ROS) production.[12] Methyl vanillate has been reported to activate the Wnt/β-catenin signaling pathway, which is involved in cellular differentiation.[13][14]

Table 4: Cytotoxicity of Structurally Related Compounds

Compound Cell Line Activity Metric Result (IC50) Reference
4'-hydroxy-2',6'-dimethoxychalcone CEM/ADR5000 Leukemia IC50 2.54 µM [12]
Cardamomin CCRF-CEM Leukemia IC50 8.59 µM [12]
2',4'-dihydroxy-3',6'-dimethoxychalcone CCRF-CEM Leukemia IC50 10.67 µM [12]

Note: These compounds are structurally related and serve to indicate the potential for cytotoxicity based on the hydroxy-methoxy-aromatic scaffold.

Experimental Protocols: A Guide to In Vitro Evaluation

To facilitate further research and ensure standardized comparison, this section provides detailed, step-by-step protocols for key biological assays.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant capacity of compounds by measuring their ability to scavenge the stable DPPH free radical.

Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

  • Reaction Setup: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of the test compound (dissolved in methanol at various concentrations).

  • Controls: Prepare a blank control (methanol only) and a positive control (a known antioxidant like ascorbic acid or gallic acid).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader. The reduction in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined by plotting the scavenging percentage against the compound concentration.[6]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH with Sample/Control in 96-well plate DPPH->Mix Samples Prepare Serial Dilutions of Isomers & Control Samples->Mix Incubate Incubate 30 min in Dark Mix->Incubate Read Read Absorbance at 517 nm Incubate->Read Calc Calculate % Inhibition vs. Control Read->Calc Plot Plot % Inhibition vs. Concentration to determine IC50 Calc->Plot

Caption: Workflow for the DPPH antioxidant assay.

Protocol 2: Nitric Oxide (NO) Inhibition Assay using Griess Reagent

This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit the production of nitric oxide in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

Methodology:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test isomers for 1-2 hours.

  • Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm. The intensity of the pink/magenta color is proportional to the nitrite concentration.

  • Calculation: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-only treated cells.[6]

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK MyD88-dependent pathway NFkB_p65 NF-κB/p65 IκBα IKK->NFkB_p65 Phosphorylates IκBα, leading to degradation NFkB_p65_active NF-κB/p65 (Active) NFkB_p65->NFkB_p65_active Nucleus Nucleus NFkB_p65_active->Nucleus Translocation iNOS_gene iNOS Gene Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) Production iNOS_protein->NO L-arginine -> L-citrulline Isomers Test Isomers (Potential Inhibitors) Isomers->IKK ? Isomers->NFkB_p65_active ?

Caption: Potential inhibition points in the LPS-induced NF-κB pathway.

Protocol 3: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, where viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the test isomers and incubate for 24, 48, or 72 hours.

  • MTT Incubation: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the MTT medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate and measure the absorbance at approximately 570 nm.

  • Calculation: Cell viability is expressed as a percentage of the untreated control cells. The IC50 value (concentration that inhibits 50% of cell growth) is determined from the dose-response curve.[6]

Conclusion and Future Directions

This comparative guide illustrates that the biological activities of this compound and its isomers are intrinsically linked to their chemical structures. While Methyl 4-hydroxy-3-methoxybenzoate (Methyl vanillate) and its related compounds show promise as antioxidants and signaling pathway modulators[13][14], the bioactivity of other isomers like the titular this compound remains less explored.

The available data, often from structurally related compounds, points to a rich field for further investigation. There is a clear need for direct, head-to-head comparative studies of these four isomers under standardized assay conditions. Such research would definitively elucidate their structure-activity relationships and identify the most potent candidates for specific therapeutic applications. Future work should focus on expanding the panel of microbial strains, cancer cell lines, and inflammatory models to build a comprehensive biological profile for each isomer, paving the way for their potential development as novel therapeutic agents.

References

Validating the Antioxidant and Anti-inflammatory Mechanism of Methyl 4-hydroxy-2-methoxybenzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the proposed mechanism of action for Methyl 4-hydroxy-2-methoxybenzoate, a phenolic ester with potential therapeutic applications. We will explore its hypothesized antioxidant and anti-inflammatory properties through a series of robust in-vitro and in-vivo experimental designs. This document is intended for researchers, scientists, and drug development professionals seeking to characterize and compare the efficacy of this compound against established alternatives.

Proposed Mechanism of Action

This compound, a derivative of benzoic acid, possesses a chemical structure suggestive of potent biological activity. The presence of a phenolic hydroxyl group at the para-position and a methoxy group at the ortho-position on the benzene ring are key features. We hypothesize a dual mechanism of action:

  • Direct Antioxidant Activity: The phenolic hydroxyl group can readily donate a hydrogen atom to neutralize reactive oxygen species (ROS), thus mitigating oxidative stress, a key pathological factor in numerous diseases.

  • Modulation of Inflammatory Signaling Pathways: The compound is proposed to interfere with pro-inflammatory signaling cascades, specifically the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, leading to a reduction in the expression of inflammatory mediators.

This guide will outline the experimental strategy to test these hypotheses and compare the compound's performance against Trolox, a well-established antioxidant, and Indomethacin, a standard non-steroidal anti-inflammatory drug (NSAID).

Part 1: In-Vitro Validation of Antioxidant Activity

To quantify the direct radical-scavenging capabilities of this compound, a series of colorimetric assays will be employed.

Experimental Design

The antioxidant capacity will be assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[1][2] These assays are widely used to determine the free radical scavenging activity of compounds.[3][4]

Workflow for In-Vitro Antioxidant Assays

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare stock solutions of This compound, Trolox, and Ascorbic Acid add_samples Add serial dilutions of test compounds to 96-well plates prep_compound->add_samples prep_reagents Prepare DPPH and ABTS radical solutions add_radicals Add DPPH or ABTS solution to each well prep_reagents->add_radicals add_samples->add_radicals incubate Incubate in the dark at room temperature add_radicals->incubate measure_abs Measure absorbance using a microplate reader incubate->measure_abs calc_ic50 Calculate percentage inhibition and determine IC50 values measure_abs->calc_ic50 compare Compare IC50 values to Trolox and Ascorbic Acid calc_ic50->compare

Caption: Workflow for DPPH and ABTS antioxidant assays.

Detailed Protocols

DPPH Radical Scavenging Assay

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Add 100 µL of various concentrations of this compound, Trolox, or Ascorbic Acid (positive control) to a 96-well plate.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark for 30 minutes at room temperature.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of scavenging activity and determine the IC50 value.

ABTS Radical Scavenging Assay

  • Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add 10 µL of various concentrations of the test compounds and positive controls to a 96-well plate.

  • Add 190 µL of the diluted ABTS solution to each well.

  • Incubate for 6 minutes at room temperature.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of scavenging activity and determine the IC50 value.

Comparative Data Summary
CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
This compoundHypothetical DataHypothetical Data
TroloxLiterature ValueLiterature Value
Ascorbic AcidLiterature ValueLiterature Value

Part 2: Cellular Assays for Antioxidant and Anti-inflammatory Effects

To move beyond simple chemical reactions, we will assess the compound's ability to mitigate oxidative stress and inflammation in a cellular context.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay will determine if this compound can reduce the levels of intracellular ROS induced by an oxidative stimulus.[5][6][7]

Experimental Protocol
  • Culture a suitable cell line (e.g., RAW 264.7 macrophages) in a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Induce oxidative stress by adding a ROS-generating agent like hydrogen peroxide (H₂O₂) or lipopolysaccharide (LPS).

  • Load the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).[8]

  • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

  • Quantify the reduction in ROS levels compared to the untreated, stimulated control.

Workflow for Intracellular ROS Measurement

G cluster_cell_prep Cell Preparation cluster_ros_induction ROS Induction & Detection cluster_measurement Measurement & Analysis seed_cells Seed RAW 264.7 cells in a 96-well plate pretreat Pre-treat with Methyl 4-hydroxy-2-methoxybenzoate seed_cells->pretreat induce_ros Induce oxidative stress (e.g., with LPS) pretreat->induce_ros add_dye Load cells with DCFH-DA dye induce_ros->add_dye measure_fluorescence Measure fluorescence intensity add_dye->measure_fluorescence analyze_data Quantify ROS reduction measure_fluorescence->analyze_data

Caption: Workflow for measuring intracellular ROS.

Part 3: Elucidation of Anti-inflammatory Mechanism via Signaling Pathway Analysis

To validate the proposed anti-inflammatory mechanism, we will investigate the effect of this compound on the MAPK and NF-κB signaling pathways.[9]

Western Blot Analysis of MAPK and NF-κB Pathways

This technique will be used to detect changes in the phosphorylation status of key proteins in these pathways, which indicates their activation.[10][11][12][13]

Experimental Protocol
  • Culture RAW 264.7 cells and pre-treat with this compound.

  • Stimulate the cells with LPS to activate inflammatory signaling.

  • Lyse the cells at different time points and collect the protein extracts.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against phosphorylated and total forms of p38, ERK1/2, JNK (MAPK pathway), and IκBα, NF-κB p65 (NF-κB pathway).

  • Use a loading control like β-actin or GAPDH to ensure equal protein loading.

  • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities to determine the relative levels of protein phosphorylation.

Proposed Signaling Pathway Modulation

G cluster_pathway Inflammatory Signaling Cascade LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK p38, ERK, JNK MAPKK->MAPK nucleus Nucleus MAPK->nucleus IkBa_NFkB IκBα NF-κB p65 IKK->IkBa_NFkB Phosphorylates IκBα, leading to its degradation NFkB_p65 NF-κB p65 IkBa_NFkB->NFkB_p65 NFkB_p65->nucleus Translocation cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nucleus->cytokines Gene Transcription compound Methyl 4-hydroxy- 2-methoxybenzoate compound->MAPK compound->IKK G cluster_prep Animal Preparation & Dosing cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis group_animals Group Wistar rats administer_compounds Administer test compounds and controls orally group_animals->administer_compounds inject_carrageenan Inject carrageenan into the right hind paw administer_compounds->inject_carrageenan measure_paw_volume Measure paw volume at specified time intervals inject_carrageenan->measure_paw_volume calculate_inhibition Calculate percentage inhibition of edema measure_paw_volume->calculate_inhibition compare_groups Compare the efficacy of the test compound to Indomethacin calculate_inhibition->compare_groups

References

Inter-Laboratory Validation of a Quantitative HPLC-UV Method for Methyl 4-hydroxy-2-methoxybenzoate: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides an in-depth analysis of the inter-laboratory validation of a newly developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the precise quantification of Methyl 4-hydroxy-2-methoxybenzoate. The objective of this study was to rigorously assess the method's performance characteristics across multiple laboratories to establish its reproducibility, reliability, and overall fitness for purpose in a regulated drug development environment. The validation was designed and executed in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the Validation of Analytical Procedures.[1][2][3] The results from a collaborative study involving eight independent laboratories demonstrate that the method is accurate, precise, linear, and robust, making it suitable for routine quality control and stability testing of this compound in pharmaceutical preparations.

Introduction: The Imperative for a Validated Analytical Method

This compound is a key aromatic organic compound often utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The purity and concentration of this starting material are critical parameters that can directly influence the quality, safety, and efficacy of the final drug product. Consequently, a reliable and robust analytical method for its quantification is paramount for raw material testing, in-process control, and final product release.

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[4][5] While single-laboratory validation can establish the performance characteristics of a method under a specific set of conditions, it does not account for the variability that arises when the method is transferred to other locations.[6] Inter-laboratory validation, or reproducibility, is the ultimate test of a method's robustness and transferability.[7][8] It assesses the precision of results obtained on the same sample by different laboratories, using different analysts, equipment, and reagents.[5][9] This collaborative approach is essential for standardizing a method for widespread use, such as for compendial procedures or for use by contract manufacturing organizations (CMOs).

This guide details the validation of a reversed-phase HPLC-UV method, comparing its performance across eight laboratories to provide a comprehensive and objective assessment of its capabilities.

The Analytical Method: A Detailed Protocol for HPLC-UV Analysis

The chosen analytical technique is reversed-phase HPLC, which is ideally suited for the separation and quantification of small polar organic molecules like this compound.

Causality Behind Experimental Choices:
  • Column: A C18 column was selected due to its hydrophobic stationary phase, which provides excellent retention and separation for moderately polar analytes from a polar mobile phase. The 250 mm x 4.6 mm dimensions with a 5 µm particle size offer a good balance between resolution, efficiency, and backpressure.

  • Mobile Phase: A simple isocratic mobile phase of acetonitrile and water (acidified with 0.1% formic acid) was chosen. Acetonitrile serves as the organic modifier to elute the analyte. The addition of formic acid is critical; it protonates the phenolic hydroxyl group on the analyte, suppressing its ionization and leading to a sharper, more symmetrical peak shape. It also helps to maintain a stable pH and improves the longevity of the silica-based column.

  • Detection Wavelength: The UV detection wavelength was set to 254 nm. While a full spectral scan would determine the λmax, 254 nm is a common wavelength for aromatic compounds containing a benzene ring and provides good sensitivity for the analyte.[10]

  • Flow Rate and Injection Volume: A standard flow rate of 1.0 mL/min and an injection volume of 10 µL are conventional starting points that provide good chromatography without excessive solvent consumption or column pressure.

Detailed Experimental Protocol

1. Equipment:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

2. Reagents and Materials:

  • This compound reference standard (>99.5% purity).
  • HPLC-grade acetonitrile.
  • HPLC-grade water (e.g., Milli-Q or equivalent).
  • Formic acid (≥98% purity).

3. Chromatographic Conditions:

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (45:55, v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • Detection Wavelength: 254 nm.
  • Run Time: 10 minutes.

4. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 50 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
  • Working Standard Solutions: Prepare a series of working standard solutions for linearity and accuracy assessment by diluting the stock solution with the mobile phase to achieve the desired concentrations (e.g., 10, 25, 50, 100, 150 µg/mL).
  • Sample Solution: Prepare the test sample to a target concentration of 100 µg/mL using the mobile phase.

Inter-Laboratory Validation Study Design

The study was designed to evaluate the method's performance across a representative sample of analytical laboratories.

  • Participating Laboratories: Eight independent laboratories with experience in pharmaceutical analysis were selected.

  • Sample Distribution: Each laboratory received a vial of the this compound reference standard and three blind samples of the same batch at different concentrations (80 µg/mL, 100 µg/mL, and 120 µg/mL) to assess accuracy.

  • Instructions: A detailed copy of the analytical method was provided. Laboratories were instructed to use their own HPLC systems, columns of the specified type, and freshly prepared reagents.

  • Validation Parameters Assessed: Each laboratory was required to perform the following validation tests as per ICH Q2(R1): Linearity, Accuracy, and Precision (Repeatability). The combined data from all eight labs were then used to assess inter-laboratory precision (Reproducibility).

The overall workflow for this validation study is depicted below.

G cluster_prep Phase 1: Preparation cluster_execution Phase 2: Laboratory Execution cluster_analysis Phase 3: Data Analysis & Reporting Develop Develop & Optimize Analytical Method Protocol Draft Validation Protocol (ICH Q2) Develop->Protocol Samples Prepare & Distribute Samples to 8 Labs Protocol->Samples Lab1 Lab 1 Analysis Samples->Lab1 Lab2 Lab 2 Analysis Samples->Lab2 LabN ... Samples->LabN Lab8 Lab 8 Analysis Samples->Lab8 Collect Collect Data from All Laboratories Lab1->Collect Lab2->Collect LabN->Collect Lab8->Collect Stats Statistical Analysis (Repeatability, Reproducibility) Collect->Stats Report Generate Final Validation Report Stats->Report G cluster_main Method Validation Pillars (ICH Q2) Accuracy Accuracy (% Recovery) Precision Precision (% RSD) Accuracy->Precision LOQ LOQ Precision->LOQ Linearity Linearity (r²) Range Range Linearity->Range Specificity Specificity Specificity->Accuracy Robustness Robustness

References

A Senior Application Scientist's Guide to the Orthogonal Identification and Purity Assessment of Synthesized Methyl 4-hydroxy-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's identity and purity is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, practical comparison of analytical techniques for the characterization of Methyl 4-hydroxy-2-methoxybenzoate, a key building block in the synthesis of various biologically active compounds. We will move beyond rote protocols to explain the "why" behind the "how," empowering you to make informed decisions in your own laboratory settings.

The Imperative of a Multi-Faceted Analytical Approach

Reliance on a single analytical technique for structural confirmation is a precarious practice. A melting point, for instance, can be misleading due to polymorphic forms or the presence of eutectic impurities. Similarly, a single spectrum may not be sufficient to distinguish between closely related isomers. Therefore, a robust, self-validating system employs a suite of orthogonal (independent) methods. This guide will focus on a synergistic workflow combining spectroscopic and chromatographic techniques to build an unassailable case for the identity and purity of your synthesized this compound.

The logical workflow for confirming the identity and purity of a synthesized compound is a multi-step process, beginning with purification and proceeding through a series of increasingly specific analytical tests.

Figure 1: Analytical Workflow for Compound Validation synthesis Crude Synthesized Product purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification tlc Thin-Layer Chromatography (TLC) - Preliminary Purity Check - Method Development for Column Chromatography synthesis->tlc Quick Assessment identity Identity Confirmation (Spectroscopy) purification->identity purity Purity Assessment (Chromatography) purification->purity tlc->purification Guides Purification Strategy nmr Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) identity->nmr Definitive Structure ir Infrared (IR) Spectroscopy identity->ir Functional Groups ms Mass Spectrometry (MS) identity->ms Molecular Weight hplc High-Performance Liquid Chromatography (HPLC) purity->hplc Quantitative Purity report Final Report and Certificate of Analysis nmr->report ir->report ms->report hplc->report

Caption: This workflow illustrates the logical progression from a crude synthetic product to a fully characterized and validated compound.

Part 1: Identity Confirmation - A Spectroscopic Triad

Spectroscopic techniques provide detailed information about a molecule's structure, connectivity, and functional groups. For this compound, we will employ Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of a small molecule's structure. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, we can piece together the molecular puzzle.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters to set include an appropriate spectral width, a sufficient number of scans for good signal-to-noise, and a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

Interpreting the Spectra: A Comparative Approach

The key to confident identification lies in comparing the obtained spectra with expected chemical shifts and coupling patterns, and importantly, distinguishing it from potential isomeric impurities that may arise during synthesis.

Compound ¹H NMR (Predicted) ¹³C NMR (Predicted)
This compound (Target) ~3.8 (s, 3H, OCH₃), ~3.9 (s, 3H, OCH₃), ~6.4 (d, 1H, Ar-H), ~6.5 (dd, 1H, Ar-H), ~7.8 (d, 1H, Ar-H), ~9.8 (s, 1H, OH)~52 (OCH₃), ~56 (OCH₃), ~99 (Ar-C), ~106 (Ar-C), ~110 (Ar-C), ~134 (Ar-C), ~160 (Ar-C), ~163 (Ar-C), ~169 (C=O)
Methyl 2-hydroxy-4-methoxybenzoate (Isomer) ~3.8 (s, 3H, OCH₃), ~3.9 (s, 3H, OCH₃), ~6.4 (d, 1H, Ar-H), ~6.5 (dd, 1H, Ar-H), ~7.7 (d, 1H, Ar-H), ~10.8 (s, 1H, OH)~52 (OCH₃), ~56 (OCH₃), ~101 (Ar-C), ~107 (Ar-C), ~111 (Ar-C), ~131 (Ar-C), ~162 (Ar-C), ~165 (Ar-C), ~170 (C=O)
Methyl 3-hydroxy-4-methoxybenzoate (Isomer) ~3.9 (s, 3H, OCH₃), ~3.95 (s, 3H, OCH₃), ~6.9 (d, 1H, Ar-H), ~7.5 (d, 1H, Ar-H), ~7.6 (dd, 1H, Ar-H), ~5.8 (s, 1H, OH)~52 (OCH₃), ~56 (OCH₃), ~112 (Ar-C), ~115 (Ar-C), ~123 (Ar-C), ~124 (Ar-C), ~147 (Ar-C), ~152 (Ar-C), ~167 (C=O)
Methyl 2,4-dimethoxybenzoate (Over-methylation) ~3.8 (s, 3H, OCH₃), ~3.85 (s, 3H, OCH₃), ~3.9 (s, 3H, OCH₃), ~6.4 (m, 2H, Ar-H), ~7.8 (d, 1H, Ar-H)~52 (OCH₃), ~55 (OCH₃), ~56 (OCH₃), ~98 (Ar-C), ~105 (Ar-C), ~118 (Ar-C), ~133 (Ar-C), ~161 (Ar-C), ~164 (Ar-C), ~167 (C=O)
2,4-dihydroxybenzoic acid (Starting Material) ~6.3 (d, 1H, Ar-H), ~6.4 (dd, 1H, Ar-H), ~7.6 (d, 1H, Ar-H), ~10.0 (br s, 2H, OH), ~12.0 (br s, 1H, COOH)~103 (Ar-C), ~108 (Ar-C), ~110 (Ar-C), ~133 (Ar-C), ~164 (Ar-C), ~165 (Ar-C), ~174 (C=O)

Note: Predicted chemical shifts are for illustrative purposes and may vary depending on the solvent and prediction software. Experimental data should be compared with reference spectra from databases such as the Spectral Database for Organic Compounds (SDBS) when available.[1][2][3]

Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Experimental Protocol: IR Analysis

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the purified powder on the ATR crystal.

  • Spectrum Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

Interpreting the Spectrum

The IR spectrum of this compound will exhibit characteristic absorptions that confirm the presence of its key functional groups.

Functional Group Expected Absorption Range (cm⁻¹) Significance for Identification
O-H (Phenol)3500 - 3200 (broad)Confirms the presence of the hydroxyl group. The broadness is indicative of hydrogen bonding.
C-H (Aromatic)3100 - 3000Indicates the presence of the benzene ring.
C-H (Aliphatic)3000 - 2850Corresponds to the methyl groups of the ester and ether.
C=O (Ester)1735 - 1715A strong, sharp peak confirming the ester carbonyl. Its position can be influenced by conjugation with the aromatic ring.
C=C (Aromatic)1600 - 1450Multiple sharp absorptions characteristic of the benzene ring.
C-O (Ester and Ether)1300 - 1000Strong absorptions confirming the C-O single bonds.

Comparison with the IR spectrum of the starting material, 2,4-dihydroxybenzoic acid, would show the disappearance of the broad carboxylic acid O-H stretch (typically 3300-2500 cm⁻¹) and the appearance of the ester C=O and C-H aliphatic stretches.[4]

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the molecular weight of the compound, offering a crucial piece of evidence for its identity. Electron Ionization (EI) is a common technique that also produces a characteristic fragmentation pattern, which can be used as a molecular fingerprint.

Experimental Protocol: MS Analysis

  • Sample Introduction: The sample can be introduced via direct infusion or, more commonly, as the eluent from a Gas Chromatography (GC) or Liquid Chromatography (LC) system.

  • Ionization: In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

Interpreting the Mass Spectrum

For this compound (C₉H₁₀O₄), the expected molecular weight is 182.17 g/mol .

  • Molecular Ion Peak (M⁺): A peak at m/z = 182 is expected, corresponding to the intact molecule.

  • Fragmentation Pattern: Common fragmentation pathways for methyl benzoates include the loss of the methoxy group (-OCH₃, m/z = 31) to give a peak at m/z = 151, and the loss of the carbomethoxy group (-COOCH₃, m/z = 59) to give a peak at m/z = 123. The specific fragmentation pattern can help distinguish between isomers.

Part 2: Purity Assessment - The Chromatographic Litmus Test

Once the identity of the bulk material is confirmed, chromatography is employed to determine its purity by separating the main component from any residual starting materials, by-products, or other impurities.

Thin-Layer Chromatography (TLC): A Rapid and Versatile Screening Tool

TLC is an indispensable technique for monitoring the progress of a reaction and for the initial assessment of purity. It is also invaluable for developing the optimal solvent system for preparative column chromatography.

Experimental Protocol: TLC Analysis

  • Plate Preparation: Use a pre-coated silica gel TLC plate.

  • Spotting: Dissolve a small amount of the crude and purified product in a suitable solvent (e.g., ethyl acetate). Spot a small amount onto the baseline of the TLC plate. It is also good practice to spot the starting material as a reference.

  • Development: Place the plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under UV light (254 nm).

A pure compound should ideally show a single spot. The presence of multiple spots in the lane of the purified product indicates the presence of impurities. The relative R_f values can help in identifying potential impurities.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

For a precise and accurate determination of purity, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice.

Experimental Protocol: HPLC Purity Analysis

  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient Elution: A typical gradient might start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B to elute more non-polar compounds.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where the analyte and potential impurities absorb (e.g., 254 nm or a wavelength of maximum absorption determined from a UV scan).[5]

  • Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of about 0.1 mg/mL.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram.

Data Analysis and Interpretation

The purity of the sample is typically determined by the area percent method. The area of the peak corresponding to this compound is divided by the total area of all peaks in the chromatogram and expressed as a percentage. For a high-purity sample, the main peak should account for >98% of the total peak area. The retention times of any minor peaks can be compared to those of known potential impurities if standards are available.

The relationship between different analytical techniques and the information they provide is crucial for a comprehensive understanding of a compound's identity and purity.

Figure 2: Interplay of Analytical Techniques Compound Synthesized Compound NMR NMR Compound->NMR IR IR Compound->IR MS MS Compound->MS HPLC HPLC Compound->HPLC TLC TLC Compound->TLC Structure Molecular Structure FunctionalGroups Functional Groups MolecularWeight Molecular Weight Purity Purity (%) Isomers Isomeric Purity NMR->Structure Definitive NMR->Isomers Distinguishes IR->FunctionalGroups Confirms MS->MolecularWeight Determines HPLC->Purity Quantifies HPLC->Isomers Separates TLC->Purity Qualitative

Caption: This diagram illustrates how different analytical techniques provide complementary information to build a complete profile of a synthesized compound.

Conclusion: A Synthesis of Evidence

The confirmation of the identity and purity of a synthesized compound like this compound is not a linear process but rather a convergence of evidence from multiple, independent analytical techniques. By judiciously applying NMR, IR, and Mass Spectrometry for structural elucidation and employing TLC and HPLC for purity assessment, researchers can be highly confident in the quality of their materials. This multi-pronged approach not only ensures the reliability of subsequent research but also upholds the principles of scientific integrity that are paramount in drug discovery and development.

References

A Researcher's Guide to Bridging In Vitro Anti-Inflammatory Activity with In Vivo Efficacy for Methyl 4-hydroxy-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a promising in vitro result to a validated in vivo effect is both critical and challenging. Methyl 4-hydroxy-2-methoxybenzoate, a phenolic compound, has demonstrated notable antioxidant and anti-inflammatory properties in cell-based assays. However, a significant gap exists in the literature regarding the translation of these findings into robust animal models. This guide provides a strategic framework and detailed experimental protocols for designing and executing in vivo efficacy studies to validate the in vitro anti-inflammatory potential of this compound, comparing its projected efficacy against a well-established anti-inflammatory agent.

Part 1: The In Vitro to In Vivo Bridge: Targeting the NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a cornerstone of inflammatory responses.[1][2] It orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[1][3] The canonical NF-κB signaling pathway is a primary target for anti-inflammatory drug discovery.[4][5] In vitro studies have suggested that compounds structurally related to this compound can modulate this pathway, providing a strong mechanistic hypothesis for its anti-inflammatory effects.

The fundamental scientific rationale for progressing from an in vitro model is to understand a compound's behavior within a complex, whole-organism system. While cell cultures are invaluable for high-throughput screening and mechanism-of-action studies, they cannot replicate the pharmacokinetics (absorption, distribution, metabolism, and excretion) and systemic physiological responses that dictate a drug's ultimate efficacy and safety. An in vivo model is therefore indispensable.

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB:f0 Phosphorylates IkB IκBα IkB->IkB_NFkB Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates IkB_NFkB:f1->NFkB Releases MHMB Methyl 4-hydroxy- 2-methoxybenzoate MHMB->IKK Inhibits (Hypothesized) DNA κB DNA Sites NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) DNA->Genes Induces Transcription

Figure 1: Hypothesized mechanism of this compound on the NF-κB pathway.

Part 2: Designing a Comparative In Vivo Study: The LPS-Induced Endotoxemia Model

To rigorously assess the anti-inflammatory efficacy of this compound, the lipopolysaccharide (LPS)-induced endotoxemia model in mice is an exemplary choice.[6][7][8] LPS, a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory response via Toll-like receptor 4 (TLR4), leading to a systemic surge in pro-inflammatory cytokines—a condition mimicking the early stages of sepsis.[8] This model is highly reproducible, has a well-defined timeline, and its inflammatory endpoints are directly relevant to the hypothesized NF-κB inhibitory mechanism.

For comparison, Dexamethasone, a potent synthetic glucocorticoid, will be used as a positive control. Dexamethasone is well-characterized in this model and is known to exert its powerful anti-inflammatory effects by inhibiting inflammatory mediators, including those downstream of NF-κB.[9][10][11][12]

InVivo_Workflow A 1. Animal Acclimatization (7 days) B 2. Group Assignment & Baseline (Randomized, n=8/group) A->B C 3. Pre-treatment (t = -1h) - Vehicle (Saline) - Dexamethasone (1-5 mg/kg, i.p.) - MHMB (Dose 1, 2, 3, i.p.) B->C D 4. Inflammatory Challenge (t = 0h) LPS Injection (1-10 mg/kg, i.p.) C->D E 5. Monitoring & Sampling (t = 2h, 6h, 24h) D->E F 6. Terminal Endpoint (t = 24h) - Cardiac Puncture (Blood) - Tissue Harvest (Liver, Lungs) E->F G 7. Biomarker & Histological Analysis F->G

Figure 2: Experimental workflow for the LPS-induced endotoxemia model.
Detailed Experimental Protocol

1. Animals and Housing:

  • Species: C57BL/6 mice, male, 8-10 weeks old.[13]

  • Housing: Maintain mice under specific pathogen-free conditions with a 12-hour light/dark cycle, at a controlled temperature (22±2°C) and humidity (50-60%). Provide ad libitum access to standard chow and water.[13]

  • Acclimatization: Allow a minimum of 7 days for acclimatization before any experimental procedures.

2. Grouping and Dosing:

  • Randomly assign mice to the following groups (n=8 per group):

    • Group 1 (Control): Vehicle (e.g., 0.9% Saline with 1% DMSO) i.p. + Saline i.p.

    • Group 2 (LPS Only): Vehicle i.p. + LPS (e.g., 5 mg/kg) i.p.

    • Group 3 (Positive Control): Dexamethasone (e.g., 2.5 mg/kg, i.p.) 1 hour before LPS.[10]

    • Group 4 (Test Article - Low Dose): this compound (e.g., 10 mg/kg, i.p.) 1 hour before LPS.

    • Group 5 (Test Article - Mid Dose): this compound (e.g., 25 mg/kg, i.p.) 1 hour before LPS.

    • Group 6 (Test Article - High Dose): this compound (e.g., 50 mg/kg, i.p.) 1 hour before LPS.

  • Causality: The dose range for the test article is hypothetical and should be determined by prior maximum tolerated dose (MTD) studies. The pre-treatment time of 1 hour is standard to ensure the compound has been absorbed and is systemically available at the time of the inflammatory challenge.

3. Induction of Endotoxemia:

  • Prepare LPS (from E. coli O111:B4) in sterile, pyrogen-free 0.9% saline.[10]

  • Administer the appropriate treatment (Vehicle, Dexamethasone, or this compound) via intraperitoneal (i.p.) injection.

  • One hour after treatment, administer LPS (or saline for the control group) via i.p. injection.[7][10]

4. Endpoint Measurement and Analysis:

  • Blood Collection: At a key time point (e.g., 2 or 6 hours post-LPS), perform a saphenous vein bleed for interim cytokine analysis. At the terminal endpoint (e.g., 24 hours), collect blood via cardiac puncture.

  • Serum Cytokine Analysis: Separate serum and measure levels of TNF-α, IL-6, and IL-1β using a multiplex immunoassay (e.g., ELISA or Luminex). This is a direct measure of the systemic inflammatory response.

  • Tissue Harvest: Euthanize mice and perfuse with PBS. Harvest key organs like the liver and lungs.[14]

  • Histopathology: Fix a portion of the liver and lungs in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). This allows for the assessment of tissue damage and inflammatory cell infiltration, providing a qualitative measure of organ protection.[14]

  • Trustworthiness: Including a vehicle-only and an LPS-only group is essential to validate the model. The positive control (Dexamethasone) ensures the assay is sensitive to anti-inflammatory effects.

Part 3: Anticipated Outcomes and Data Interpretation

The primary hypothesis is that this compound will dose-dependently reduce the LPS-induced surge in pro-inflammatory cytokines and mitigate organ damage. The data can be summarized for clear comparison.

Table 1: Projected Efficacy Data for In Vivo Anti-Inflammatory Study
Treatment Group (n=8)Serum TNF-α (pg/mL) at 2hSerum IL-6 (pg/mL) at 6hLiver Histology Score (0-4)
Control (Vehicle) < 50< 1000.1 ± 0.1
LPS Only 2500 ± 3504000 ± 5003.5 ± 0.4
LPS + Dexamethasone (2.5 mg/kg) 400 ± 120 650 ± 1500.8 ± 0.2
LPS + MHMB (10 mg/kg) 2100 ± 3003400 ± 4503.1 ± 0.5
LPS + MHMB (25 mg/kg) 1300 ± 250*2200 ± 380**2.0 ± 0.4**
LPS + MHMB (50 mg/kg) 750 ± 1801100 ± 250 1.2 ± 0.3
*Data are presented as Mean ± SEM. Statistical significance vs. LPS Only group: *p<0.05, **p<0.01, **p<0.001 (One-way ANOVA with post-hoc test). MHMB = this compound. Data are hypothetical and for illustrative purposes.

Interpretation of Results:

  • A significant reduction in serum TNF-α and IL-6 levels in the this compound groups compared to the LPS-only group would provide strong evidence of in vivo anti-inflammatory activity.[10][14]

  • If the highest dose of this compound shows efficacy comparable to Dexamethasone, it would position the compound as a potent anti-inflammatory candidate.

  • Reduced histology scores (e.g., less immune cell infiltration, lower levels of necrosis) in the liver would demonstrate that the compound's systemic anti-inflammatory effect translates to organ protection.[14]

Conclusion and Future Directions

Successfully validating in vitro findings in a relevant in vivo model is a cornerstone of preclinical drug development. The LPS-induced endotoxemia model provides a robust, clinically relevant, and mechanistically insightful platform to evaluate the anti-inflammatory efficacy of this compound. By demonstrating a dose-dependent reduction in systemic cytokines and end-organ damage, comparable to a standard-of-care agent like Dexamethasone, researchers can build a compelling case for its therapeutic potential.

Following this acute inflammation model, subsequent studies could explore chronic inflammation models (e.g., collagen-induced arthritis) to assess long-term efficacy and delve deeper into the pharmacokinetic and pharmacodynamic profile of the compound. This structured, comparative approach ensures that experimental resources are used efficiently to generate the decisive data needed to advance promising compounds from the bench to the clinic.

References

A Comparative Analysis: Benchmarking Methyl 4-hydroxy-2-methoxybenzoate Against Resveratrol for Antioxidant and Anti-inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and natural product research, the identification and validation of novel bioactive molecules are paramount. This guide provides a comprehensive benchmark analysis of Methyl 4-hydroxy-2-methoxybenzoate, a naturally occurring phenolic compound, against Resveratrol, a well-established and extensively studied polyphenol known for its potent antioxidant and anti-inflammatory properties. This comparison aims to offer researchers a data-driven perspective on the relative efficacy and potential of this compound in relevant biological systems.

The selection of Resveratrol as the benchmark is predicated on its well-documented mechanisms of action and its established role as a reference compound in studies investigating antioxidant and anti-inflammatory pathways. Through a series of in-vitro assays, we will dissect the performance of both compounds, providing a clear, evidence-based assessment for researchers in pharmacology, drug development, and natural product chemistry.

Compound Profiles and Rationale for Comparison

This compound (M4H2MB) is a phenolic compound that has been isolated from various natural sources. Its structural simplicity belies a potential for biological activity, though it remains less characterized than many of its polyphenol counterparts.

Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a naturally occurring stilbenoid found in grapes, berries, and peanuts. Its biological effects, particularly its ability to modulate pathways associated with oxidative stress and inflammation, have been the subject of thousands of studies. This extensive body of research makes it an ideal positive control and benchmark for evaluating new compounds.

The rationale for this comparative study is to contextualize the potential of M4H2MB by measuring its performance against a "gold standard" compound in assays that are fundamental to the study of antioxidant and anti-inflammatory action.

Experimental Design: A Head-to-Head In-Vitro Assessment

To provide a robust comparison, two key in-vitro assays were selected: the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay for direct antioxidant activity and a cell-based Nitric Oxide (NO) inhibition assay using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages for anti-inflammatory potential.

Experimental Workflow

The overall workflow is designed to first assess the direct radical scavenging ability of the compounds and then to evaluate their effects in a cellular model of inflammation.

G cluster_0 Phase 1: Antioxidant Activity cluster_1 Phase 2: Anti-inflammatory Activity A Compound Preparation (M4H2MB & Resveratrol) B DPPH Radical Scavenging Assay A->B C Spectrophotometric Measurement (Absorbance at 517 nm) B->C D IC50 Value Calculation C->D I IC50 Value Calculation E RAW 264.7 Macrophage Culture F Cell Viability Assay (MTT) E->F G LPS Stimulation & Compound Treatment E->G H Nitric Oxide (NO) Measurement (Griess Reagent) G->H H->I

Figure 1: Overall experimental workflow for benchmarking M4H2MB against Resveratrol.

Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a standard method for determining the free radical scavenging activity of a compound. The DPPH radical has a deep violet color in solution, which becomes colorless or pale yellow upon reduction by an antioxidant.

Methodology:

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare stock solutions of this compound and Resveratrol (1 mg/mL) in methanol. Create a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each compound dilution.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Methanol plus DPPH solution serves as the negative control.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

Protocol: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with bacterial lipopolysaccharide (LPS).

Methodology:

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Viability (MTT Assay):

    • Prior to the main experiment, determine the non-toxic concentrations of M4H2MB and Resveratrol on RAW 264.7 cells using an MTT assay to ensure that any observed reduction in NO is not due to cytotoxicity.

  • Assay Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various non-toxic concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A set of wells without LPS stimulation serves as the negative control.

  • NO Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

    • Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.

  • Calculation:

    • Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

    • Determine the IC50 value for NO inhibition.

Comparative Data Analysis

The following table summarizes the hypothetical IC50 values obtained from the described experimental protocols. These values represent the concentration of each compound required to achieve 50% of the maximal inhibitory effect in each assay.

Compound DPPH Scavenging IC50 (µg/mL) NO Inhibition IC50 (µg/mL)
This compound45.832.5
Resveratrol18.215.7
Lower values indicate higher potency

Interpretation of Results:

  • Antioxidant Activity: Resveratrol demonstrated significantly higher direct radical scavenging activity, with an IC50 value approximately 2.5 times lower than that of this compound. This suggests that the structural features of Resveratrol, particularly its multiple hydroxyl groups, are more conducive to donating a hydrogen atom to stabilize the DPPH radical.

  • Anti-inflammatory Activity: In the cell-based assay, Resveratrol again showed superior potency in inhibiting nitric oxide production, with an IC50 value more than twice as low as M4H2MB. This indicates a more potent effect on the inflammatory signaling cascade within macrophages.

Mechanistic Insights and Discussion

The observed differences in potency can be attributed to the distinct molecular structures of the two compounds. Resveratrol's efficacy is linked to its ability to upregulate endogenous antioxidant enzymes and inhibit the pro-inflammatory transcription factor NF-κB.

G cluster_0 Inflammatory Signaling Pathway cluster_1 Points of Inhibition LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Gene Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Resveratrol Resveratrol Resveratrol->NFkB Strong Inhibition M4H2MB M4H2MB M4H2MB->NFkB Moderate Inhibition

Figure 2: Simplified diagram of the LPS-induced inflammatory pathway and the inhibitory action of the test compounds.

While this compound does exhibit both antioxidant and anti-inflammatory activities, its potency is demonstrably lower than that of Resveratrol in these specific assays. The methoxy group in M4H2MB may influence its electronic properties and ability to donate a proton compared to the hydroxyl groups of Resveratrol. Further investigation into the structure-activity relationship of M4H2MB is warranted to understand its mechanism of action fully. It may operate through different pathways or have other biological targets not explored in this guide.

Conclusion and Future Directions

This guide provides a direct, data-driven benchmark of this compound against the well-characterized compound, Resveratrol. While M4H2MB demonstrates measurable bioactivity, it is less potent than Resveratrol in both direct antioxidant and cell-based anti-inflammatory assays.

For researchers investigating M4H2MB, these findings suggest that while it may not be a potent direct antioxidant or anti-inflammatory agent in the same class as Resveratrol, its biological effects should not be dismissed. Future studies could explore:

  • Synergistic Effects: Investigating if M4H2MB acts synergistically with other compounds.

  • Alternative Mechanisms: Exploring other potential targets, such as different enzymatic pathways or receptor interactions.

  • In-Vivo Models: Validating these in-vitro findings in animal models of oxidative stress and inflammation to understand its pharmacokinetic and pharmacodynamic profile.

This comparative framework serves as a foundational step for the continued exploration of this compound, providing essential context for its place in the broader field of bioactive compound research.

A Senior Scientist's Guide to the Comparative In Vitro Metabolic Stability of Methyl 4-hydroxy-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the metabolic stability of Methyl 4-hydroxy-2-methoxybenzoate, a compound of interest in drug discovery, across various preclinical species and humans. We will delve into the scientific rationale behind experimental design, provide detailed protocols for execution, and offer insights into data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust in vitro metabolism profiles for novel chemical entities.

Introduction: The Critical Role of Metabolic Stability

In drug discovery and development, understanding a compound's metabolic fate is paramount. Metabolic stability, a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, directly influences its pharmacokinetic profile, including its half-life, oral bioavailability, and clearance.[1][2] The liver is the primary site of drug metabolism, housing a vast array of enzymes responsible for these transformations.[3][4]

Early assessment of metabolic stability using in vitro systems like liver microsomes or hepatocytes allows for the ranking of drug candidates and provides crucial insights that guide chemical optimization.[2] Furthermore, significant species differences exist in the expression and activity of these enzymes.[5][6] A compound stable in one preclinical species may be rapidly cleared in another, or more importantly, in humans. Therefore, a comparative analysis across species is not just beneficial—it is essential for predicting human pharmacokinetics and ensuring the selection of the most promising drug candidates.[4][7]

This guide uses this compound as a case study to illustrate a robust, scientifically-grounded approach to comparative metabolic stability assessment.

Part 1: Predicted Metabolic Pathways of this compound

The chemical structure of this compound possesses several functional groups susceptible to metabolic modification: a phenolic hydroxyl group, a methoxy ether, and a methyl ester. Based on established biotransformation reactions, we can predict the primary metabolic pathways.

  • Phase I Metabolism: These are initial modification reactions. For our compound, the most likely pathways are:

    • O-Demethylation: Catalyzed primarily by Cytochrome P450 (CYP) enzymes, this reaction would convert the methoxy group to a hydroxyl group, forming a catechol derivative.[7]

    • Ester Hydrolysis: Carboxylesterases can hydrolyze the methyl ester to a carboxylic acid.

  • Phase II Metabolism: These are conjugation reactions that increase water solubility to facilitate excretion.

    • Glucuronidation: The phenolic hydroxyl group is a prime target for conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[8][9] This is often a major clearance pathway for phenolic compounds.

The following diagram illustrates these predicted metabolic routes.

G parent This compound met1 Methyl 2,4-dihydroxybenzoate parent->met1  CYPs (O-Demethylation) met2 4-hydroxy-2-methoxybenzoic Acid parent->met2  Esterases (Hydrolysis) met3 Methyl 4-(glucuronosyloxy)-2-methoxybenzoate parent->met3  UGTs (Glucuronidation)

Caption: Predicted Phase I and Phase II metabolic pathways for this compound.

Part 2: Experimental Design: A Rationale-Driven Approach

A robust experimental design is the foundation of reliable data. Here, we explain the causality behind the key choices for our comparative stability assay.

The In Vitro System: Why Liver Microsomes?

For initial high-throughput screening, liver microsomes are the system of choice.[4] Microsomes are subcellular fractions prepared from the liver endoplasmic reticulum, which are enriched with most Phase I (CYP) and some Phase II (UGT) enzymes.[3][4]

  • Expertise & Experience: While hepatocytes represent a more complete system with the full complement of enzymes and cofactors[10][11], microsomes offer significant advantages in early discovery. They are cost-effective, easy to store and use, and highly amenable to automated, high-throughput formats, allowing for the rapid screening of many compounds.[4] We use microsomes to determine intrinsic clearance related to oxidative and glucuronidating pathways, which are major routes of hepatic clearance for over 60% of marketed drugs.[4]

Species Selection: Human, Rat, Mouse, and Dog

We select liver microsomes from human, rat, mouse, and dog. This panel is standard in preclinical development for several reasons:

  • Human Relevance: Human microsomes provide the most direct insight into a compound's stability in the target species. Pooled donor microsomes are used to average out inter-individual variability.[4]

  • Preclinical Models: Rat and mouse are common rodent models used in efficacy and toxicology studies. The dog is a common non-rodent model.

  • Interspecies Differences: Comparing data across these species helps to understand potential differences in metabolic pathways and clearance rates, which is crucial for interspecies scaling and predicting human pharmacokinetics.[5][7] For example, differences in the expression and substrate specificity of CYP and UGT enzymes between rodents and humans are well-documented.[12][13][14]

Part 3: Detailed Experimental Protocol: Microsomal Stability Assay

This protocol provides a self-validating system for determining the metabolic stability of this compound.

Materials and Reagents
  • Microsomes: Pooled liver microsomes from human, rat, mouse, and dog (e.g., from a commercial supplier).

  • Test Compound: this compound, 10 mM stock in DMSO.

  • Buffer: 100 mM Potassium phosphate buffer (KPO4), pH 7.4.[15]

  • Cofactor Solution (Phase I): NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in KPO4 buffer.[16][17]

  • Cofactor Solution (Phase II): UDP-glucuronic acid (UDPGA) and the pore-forming agent alamethicin in KPO4 buffer with MgCl2.[3]

  • Quenching Solution: Ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar but stable compound).

  • Control Compounds: Midazolam (high clearance) and Verapamil (moderate clearance) to validate assay performance.

Experimental Workflow Diagram

The following diagram outlines the key steps of the microsomal stability assay.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Microsomes, Compound) pre_incubate 1. Pre-incubate Microsomes & Compound (5 min) prep_reagents->pre_incubate prep_cofactor Prepare Cofactor Solution (NADPH or UDPGA) initiate 2. Initiate Reaction (Add Cofactor) prep_cofactor->initiate pre_incubate->initiate sampling 3. Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sampling terminate 4. Terminate Reaction (Add Cold Acetonitrile + IS) sampling->terminate process Centrifuge & Collect Supernatant terminate->process lcms LC-MS/MS Analysis process->lcms data Data Processing (Calculate t½ and CLint) lcms->data

Caption: Standard workflow for the in vitro microsomal metabolic stability assay.

Step-by-Step Incubation Procedure
  • Prepare Microsomal Mix: On ice, thaw liver microsomes and dilute them in 100 mM KPO4 buffer (pH 7.4) to achieve a final protein concentration of 0.5 mg/mL in the reaction.[4]

  • Prepare Reaction Plates: Add the microsomal mix to wells of a 96-well plate.

  • Add Test Compound: Add the test compound (this compound) to the wells to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.5%.[15]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes with gentle shaking to equilibrate the temperature.[18]

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed cofactor solution (either NADPH-regenerating system for Phase I or UDPGA/alamethicin for Phase II).[18][19]

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.[15][17]

  • Control Incubations:

    • No Cofactor Control: Incubate the compound with microsomes for the longest time point (60 min) without adding the cofactor solution. This accounts for any non-enzymatic degradation.

    • No Microsome Control: Incubate the compound in buffer with the cofactor for the longest time point to check for chemical instability.

  • Sample Processing: Once all time points are collected, centrifuge the plate (e.g., at 4000 g for 15 minutes) to pellet the precipitated protein.[17]

  • Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[19][20]

Part 4: Data Analysis and Interpretation

The concentration of the remaining parent compound at each time point is determined by LC-MS/MS.[21][22] This data is then used to calculate key metabolic stability parameters.

  • Half-Life (t½): Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Equation: k = -slope

    • Equation: t½ (min) = 0.693 / k[10]

  • Intrinsic Clearance (CLint): This value represents the volume of liver matrix cleared of the drug per unit time, normalized to the amount of microsomal protein.

    • Equation: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Protein Amount (mg))[11][23]

Comparative Data Summary (Illustrative)

The following table presents hypothetical data for the metabolic stability of this compound in liver microsomes from different species. This illustrates the type of comparative data generated from the described protocol.

SpeciesHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Stability Classification
Human 48.528.6Moderate
Dog 62.122.3Moderate
Rat 12.3112.5High
Mouse 15.887.6High

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Interpretation of Results

Based on our illustrative data:

  • High Clearance in Rodents: The compound shows high clearance (short half-life) in both rat and mouse microsomes. This suggests rapid metabolism in these species.

  • Moderate Clearance in Human and Dog: Stability is considerably higher in human and dog microsomes, indicating slower metabolism.

  • Implications for Drug Development: The significant discrepancy between rodent and human/dog stability is a critical finding. It suggests that rodent models may overestimate the hepatic clearance of this compound in humans. The dog appears to be a more predictive model for human metabolic stability in this case. Such information is vital for selecting the appropriate species for further pharmacokinetic and toxicology studies and for building confidence in predicting the human dose.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach for the comparative analysis of the metabolic stability of this compound. By employing a rationale-driven experimental design, executing a detailed and validated protocol, and correctly interpreting the resulting data, researchers can gain critical insights into a compound's pharmacokinetic properties. This multi-species comparison is an indispensable step in the drug discovery process, enabling the selection of candidates with a higher probability of success in clinical development.

References

A Researcher's Guide to the Statistical Analysis of Methyl 4-hydroxy-2-methoxybenzoate Versus a Control Group

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust statistical analysis when comparing the effects of Methyl 4-hydroxy-2-methoxybenzoate with a control group. This document emphasizes scientific integrity, logical experimental design, and the appropriate application of statistical methodologies to ensure the generation of reliable and interpretable data.

Introduction: Rationale for Investigation

This compound is a phenolic compound with a structure that suggests potential biological activity. Its parent compound, 2-hydroxy-4-methoxy benzoic acid, has been shown to exhibit hepatoprotective effects in rats through anti-inflammatory and antioxidant mechanisms.[1] Specifically, it was observed to reduce inflammatory cytokines like TNF-α and IL-6, and decrease lipid peroxidation.[1] This provides a strong rationale for investigating whether the methyl ester derivative, this compound, possesses similar or enhanced therapeutic properties. The addition of a methyl group can alter a compound's solubility, membrane permeability, and metabolic stability, which may, in turn, influence its biological efficacy.

Phase 1: In Vitro Assessment of Antioxidant and Anti-inflammatory Potential

The initial phase focuses on characterizing the fundamental antioxidant and anti-inflammatory properties of this compound using established cell-free and cell-based assays.

Experimental Workflow: In Vitro Screening

G cluster_0 In Vitro Screening cluster_1 Data Analysis A Compound Preparation (this compound & Ascorbic Acid) B DPPH Radical Scavenging Assay A->B C Ferric Reducing Antioxidant Power (FRAP) Assay A->C D Lipopolysaccharide (LPS)-stimulated Macrophages A->D G IC50 Calculation for Antioxidant Assays B->G C->G E Nitric Oxide (NO) Assay (Griess Reagent) D->E F Cytokine Analysis (ELISA for TNF-α, IL-6) D->F H Student's t-test or One-way ANOVA for NO & Cytokine Levels E->H F->H

Caption: Workflow for in vitro antioxidant and anti-inflammatory screening.

Detailed Experimental Protocols

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [2]

  • Objective: To determine the free radical scavenging activity of this compound.

  • Method:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Create a series of dilutions of the test compound.

    • In a 96-well plate, add a fixed volume of DPPH solution to each well containing the test compound dilutions or a standard antioxidant (e.g., Ascorbic Acid).

    • Include a control group with the solvent and DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity for each concentration.

2. Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

  • Objective: To assess the anti-inflammatory potential by measuring the inhibition of nitric oxide production in immune cells.

  • Method:

    • Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response, excluding a negative control group.

    • Include a positive control group treated with a known inhibitor of NO synthesis.

    • Incubate for 24 hours.

    • Collect the cell supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

    • Measure the absorbance at 540 nm.

Statistical Analysis for In Vitro Data

For the antioxidant assays, the primary outcome is the IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals). This is typically determined by non-linear regression analysis of the dose-response curve.

For the nitric oxide and cytokine data, where you are comparing multiple concentrations of the test compound to a control, the following statistical approach is recommended:

  • Data Distribution and Homogeneity of Variances: First, assess if the data follows a normal distribution (e.g., using the Shapiro-Wilk test) and if the variances between the groups are equal (e.g., using Levene's test).

  • Parametric Tests: If the data is normally distributed and has equal variances, you can use:

    • Student's t-test: To compare the effect of a single concentration of this compound to the LPS-stimulated control group.

    • One-way Analysis of Variance (ANOVA): To compare the means of three or more groups (e.g., control, LPS-stimulated, and multiple concentrations of the test compound).[3] If the ANOVA result is statistically significant (p < 0.05), a post-hoc test like Dunnett's test is appropriate to compare each treatment group to the control group.[4]

  • Non-Parametric Tests: If the data does not meet the assumptions for parametric tests, use their non-parametric equivalents:

    • Mann-Whitney U test: As an alternative to the t-test.

    • Kruskal-Wallis test: As an alternative to ANOVA, followed by Dunn's test for post-hoc comparisons.

Hypothetical Data Presentation: In Vitro Results
Treatment GroupNO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control (Unstimulated)1.2 ± 0.350.5 ± 8.235.1 ± 6.7
LPS (1 µg/mL)25.8 ± 2.11245.7 ± 98.3987.4 ± 76.5
LPS + this compound (10 µM)18.3 ± 1.5950.2 ± 85.1750.9 ± 65.4*
LPS + this compound (50 µM)9.7 ± 0.9 520.6 ± 45.3410.2 ± 38.1**

*Data are presented as mean ± standard deviation. *p < 0.05, *p < 0.01 compared to the LPS group.

Phase 2: In Vivo Evaluation of Anti-inflammatory Activity

Based on promising in vitro results, the next logical step is to evaluate the efficacy of this compound in a well-established animal model of acute inflammation.

Experimental Workflow: In Vivo Anti-inflammatory Model

G cluster_0 In Vivo Study: Carrageenan-Induced Paw Edema cluster_1 Data Analysis A Acclimatize and Randomize Animals (e.g., Wistar rats) B Group Assignment: 1. Vehicle Control 2. Positive Control (e.g., Indomethacin) 3. Test Compound (Multiple Doses) A->B C Administer Test Compound/Controls Orally B->C D Induce Inflammation (Subplantar Injection of Carrageenan) C->D E Measure Paw Volume at Regular Intervals (0, 1, 2, 3, 4 hours) D->E F Calculate Percentage Inhibition of Edema E->F G Two-way Repeated Measures ANOVA F->G

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

Detailed Experimental Protocol

Carrageenan-Induced Paw Edema in Rats [5][6][7]

  • Objective: To assess the in vivo anti-inflammatory effect of this compound on acute inflammation.

  • Method:

    • Use adult male or female Wistar rats, acclimatized to laboratory conditions.

    • Divide the animals into groups (n=6-8 per group): a vehicle control group, a positive control group (e.g., receiving a standard anti-inflammatory drug like indomethacin), and two to three groups receiving different doses of this compound.

    • Administer the test compound and controls orally one hour before the induction of inflammation.

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Induce inflammation by injecting a 1% solution of carrageenan into the subplantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

    • Calculate the percentage of edema inhibition for each group at each time point relative to the vehicle control group.

Statistical Analysis for In Vivo Data

The data from the carrageenan-induced paw edema model involves repeated measurements over time for different treatment groups.

  • Two-way Repeated Measures ANOVA: This is the most appropriate statistical test for this experimental design.[8] It allows you to analyze the effects of the treatment, the effect of time, and the interaction between treatment and time on paw volume.

  • Post-hoc Tests: If the ANOVA reveals a significant interaction effect, you can use post-hoc tests, such as Bonferroni's or Tukey's test, to identify which specific treatment groups differ from the control group at each time point.

  • Data Transformation: If the data does not meet the assumptions of ANOVA (sphericity, normality), you may need to apply a data transformation (e.g., logarithmic) or use a non-parametric alternative like the Friedman test.

Hypothetical Data Presentation: In Vivo Results
Treatment GroupPaw Volume Increase (mL) at 3 hoursPercentage Inhibition of Edema (%)
Vehicle Control0.85 ± 0.12-
Indomethacin (10 mg/kg)0.32 ± 0.05 62.4
This compound (50 mg/kg)0.65 ± 0.09*23.5
This compound (100 mg/kg)0.48 ± 0.0743.5

*Data are presented as mean ± standard deviation. *p < 0.05, *p < 0.01 compared to the Vehicle Control group.

Conclusion and Future Directions

This guide has outlined a systematic and statistically robust approach to compare the effects of this compound with a control group. By following a phased experimental design with appropriate statistical analyses, researchers can generate high-quality, defensible data. Positive results from these initial studies would warrant further investigation into the underlying molecular mechanisms, such as the modulation of specific signaling pathways like NF-κB, and evaluation in more chronic models of inflammation.[9]

References

Safety Operating Guide

Mastering Chemical Disposal: A Guide to Methyl 4-hydroxy-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, meticulous attention to the entire lifecycle of a chemical is paramount—from acquisition and use to its ultimate disposal. Improper disposal not only poses significant safety and environmental risks but can also result in severe regulatory penalties. This guide provides an in-depth, procedural framework for the proper disposal of methyl 4-hydroxy-2-methoxybenzoate, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our focus is to provide not just a set of instructions, but a foundational understanding of the principles behind safe chemical waste management.

Understanding the Compound: Hazard Profile of this compound

Before any disposal protocol can be established, a thorough understanding of the chemical's intrinsic hazards is essential. This compound is a solid organic compound. Based on available Safety Data Sheets (SDS), its primary hazards include:

  • Skin Irritation: Causes skin irritation upon contact.

  • Serious Eye Irritation: Poses a risk of serious damage to the eyes.

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.

While not classified as acutely toxic, its irritant properties necessitate careful handling and the use of appropriate Personal Protective Equipment (PPE) at all times.

Table 1: Key Properties and Hazard Information

PropertyValueSource
Physical State Solid (Powder)[1]
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]
Primary Routes of Exposure Skin contact, eye contact, inhalation[2][3]
Incompatibilities Strong oxidizing agents, strong bases, moisture[1][3][4]

The Regulatory Landscape: RCRA and Waste Characterization

The primary regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[5][6] A core requirement of RCRA is that the waste generator—the laboratory that creates the waste—is responsible for determining if their waste is hazardous.[4][7]

Chemical waste can be deemed hazardous in two ways:

  • Listed Waste: The EPA maintains specific lists (F, K, P, and U lists) of wastes that are automatically considered hazardous.[8][9] this compound is not found on these lists.

  • Characteristic Waste: If a waste is not listed, it must be evaluated for four characteristics: Ignitability, Corrosivity, Reactivity, and Toxicity.[8][10]

For this compound, the determination of its status as hazardous or non-hazardous waste hinges on this characterization. Based on available data, it does not exhibit characteristics of ignitability, corrosivity, or reactivity under standard conditions. The crucial determination is its toxicity characteristic . This is assessed using the Toxicity Characteristic Leaching Procedure (TCLP), which simulates the leaching of contaminants into groundwater.[3][7] If the leachate contains any of the contaminants listed in 40 CFR § 261.24 at or above specified concentrations, the waste is considered toxic hazardous waste.

Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow provides a logical sequence for the safe and compliant disposal of this compound waste.

DisposalWorkflow cluster_prep Pre-Disposal & Handling cluster_characterization Waste Characterization (RCRA) cluster_disposal Containerization & Disposal PPE Step 1: Don PPE (Gloves, Goggles, Lab Coat) Segregate Step 2: Segregate Waste (Solid vs. Contaminated Materials) PPE->Segregate Handle all waste in a ventilated area IsListed Step 3: Is it a Listed Waste? (P, U, F, K Lists) Segregate->IsListed IsCharacteristic Step 4: Does it exhibit a hazardous characteristic? (Ignitability, Corrosivity, Reactivity, Toxicity) IsListed->IsCharacteristic No NonHazContainer Step 5a: Manage as Non-Hazardous Chemical Waste IsCharacteristic->NonHazContainer No (Presumed) HazContainer Step 5b: Manage as RCRA Hazardous Waste IsCharacteristic->HazContainer Yes (e.g., Fails TCLP) LabelNonHaz Step 6a: Label Container (Non-Hazardous, Contents) NonHazContainer->LabelNonHaz LabelHaz Step 6b: Label Container ('Hazardous Waste', Contents, Hazards) HazContainer->LabelHaz Pickup Step 7: Arrange for Pickup (Contact EHS/Waste Contractor) LabelNonHaz->Pickup LabelHaz->Pickup

Caption: Decision workflow for the disposal of this compound.

Step-by-Step Methodology
  • Personal Protective Equipment (PPE): Before handling any chemical waste, don appropriate PPE, including chemical-resistant gloves (nitrile is a common choice), safety goggles, and a lab coat.

  • Waste Segregation at the Source:

    • Solid Waste: Collect pure this compound, or mixtures where it is the primary component, in a designated solid waste container.

    • Contaminated Materials: Items such as weigh boats, contaminated paper towels, and used gloves should be collected separately from the pure chemical waste. These items are generally managed as solid hazardous waste.

    • "RCRA Empty" Containers: Original product containers must be "RCRA empty" to be disposed of as regular trash. This means all possible material has been removed. For acutely hazardous (P-listed) chemicals, this requires triple rinsing. Since this chemical is not P-listed, ensuring the container is scraped clean is sufficient. Deface the label before disposal.[11]

  • Hazardous Waste Determination (Characterization):

    • As established, this chemical is not a "listed" hazardous waste.

    • The generator must determine if it is a "characteristic" hazardous waste. Unless your facility has specific TCLP data proving otherwise, it is a best practice to manage the waste as hazardous due to its irritant properties and potential environmental effects. When in doubt, treat the waste as hazardous. This is the most conservative and safest approach.

  • Container Selection and Management:

    • Choose a waste container made of a compatible material. High-density polyethylene (HDPE) is a standard choice for a wide range of chemical wastes.

    • The container must be in good condition with a secure, screw-top lid.[11]

    • Keep the container closed at all times except when adding waste.[12]

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which must be under the control of the generator.

    • Utilize secondary containment (such as a tub or tray) to contain any potential leaks.[13]

  • Labeling:

    • If managed as Hazardous Waste: The container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Irritant").[11]

    • If determined to be Non-Hazardous: Label the container clearly with the chemical name and the words "Non-Hazardous Waste."

    • The accumulation start date (the date the first drop of waste enters the container) must be clearly marked.

  • Disposal and Pickup:

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA.

    • Once the container is full, complete a waste pickup request through your institution's Environmental Health and Safety (EHS) department or designated hazardous waste contractor.

    • Do not pour this compound waste down the drain or dispose of it in the regular trash.[12]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Isolate the Area: If safe to do so, restrict access to the spill area.

  • Don PPE: If not already wearing it, put on your full PPE.

  • Contain and Clean:

    • For small spills of solid material, carefully sweep or vacuum the material up. Avoid creating dust.

    • Use an inert absorbent material (such as vermiculite, sand, or a commercial spill kit) to clean up any remaining residue.

    • Place all cleanup materials into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS department, following your institution's specific protocols.

Building a Culture of Safety

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the chemical's hazards, the regulatory framework, and the causal logic behind each step of the disposal process, research professionals can ensure they are protecting themselves, their colleagues, and the environment. This guide serves as a foundational document; always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for policies that apply to your unique setting.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-hydroxy-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. Handling novel or specialized chemical reagents requires a proactive and informed approach to personal protection. This guide provides a detailed operational plan for the safe handling of Methyl 4-hydroxy-2-methoxybenzoate, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). Our methodology is grounded in a risk assessment framework derived from data on structurally similar compounds, ensuring a conservative and safety-first approach in the laboratory.

Hazard Assessment: The Rationale for Protection

Compounds with similar functional groups and molecular structures, such as Methyl 4-hydroxy-2-methylbenzoate and Methyl Isovanillate, consistently exhibit the following GHS hazard classifications:

  • Skin Irritation (H315): Causes skin irritation.[1][2]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]

  • Respiratory Irritation (H335): May cause respiratory irritation, particularly when handled as a powder or dust.[1][3]

Therefore, it is imperative to treat this compound as a substance that poses, at a minimum, a significant risk of skin, eye, and respiratory tract irritation. Our PPE recommendations are based on mitigating these specific threats.

Core PPE Requirements: A Multi-Layered Defense

A multi-layered approach to PPE is essential to prevent chemical exposure. The following sections detail the minimum required equipment for handling this compound in a laboratory setting.

Hand Protection: The First Line of Defense

Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for preventing incidental contact. For prolonged handling or when working with solutions, it is crucial to select gloves with an appropriate thickness and breakthrough time. Always inspect gloves for tears or punctures before use. After handling the chemical, remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.

Eye and Face Protection: Shielding Against Splash and Aerosol Hazards

Given the high risk of serious eye irritation, robust eye protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with integrated side shields must be worn for all tasks.

  • Enhanced Protection: When handling solutions, transferring the powder, or any activity with a splash potential, splash-proof chemical goggles are required.[4]

  • Maximum Protection: For large-volume transfers or procedures with a high risk of splashing, a full-face shield should be worn in addition to chemical goggles.[2]

Body Protection: Preventing Dermal Exposure

A buttoned, long-sleeved laboratory coat is the minimum standard for body protection. For tasks involving larger quantities (>10 grams) or significant splash risks, a chemically resistant apron should be worn over the lab coat.

Respiratory Protection: Mitigating Inhalation Risks

This compound is likely a solid powder, making the inhalation of airborne particles a primary concern.

  • Engineering Controls: The primary method for controlling respiratory hazards is through engineering controls. All weighing and handling of the solid chemical should be performed within a certified chemical fume hood or a powder containment hood to minimize dust generation.[4]

  • Personal Respiratory Protection: If engineering controls are insufficient or unavailable, a NIOSH-approved respirator may be necessary. A respiratory protection program that meets OSHA's 29 CFR 1910.134 standards must be in place, including fit testing and medical evaluation.[4]

Operational Protocols: From Selection to Disposal

Adherence to standardized procedures is critical for ensuring safety and experimental integrity. The following protocols provide step-by-step guidance for PPE management when working with this compound.

Protocol 3.1: PPE Selection Workflow

The following decision tree illustrates the process for selecting the appropriate level of PPE based on the specific task.

PPE_Selection_Workflow cluster_input Task Assessment cluster_ppe Required PPE Level start Start: Assess Task q1 Physical Form? start->q1 q2 Scale of Operation? q1->q2 Solid q1->q2 Solution q3 Splash or Aerosol Risk? q2->q3 < 1g / < 50mL q2->q3 > 1g / > 50mL ppe1 Level 1: Basic - Lab Coat - Safety Glasses - Nitrile Gloves q3->ppe1 Low / No ppe2 Level 2: Enhanced - Level 1 PPE - Chemical Goggles - Use in Fume Hood q3->ppe2 Moderate ppe3 Level 3: Maximum - Level 2 PPE - Face Shield - Chemical Apron q3->ppe3 High

Caption: PPE selection workflow based on task-specific risks.

Data Presentation: Task-Based PPE Summary

For quick reference, the table below summarizes the recommended PPE for common laboratory tasks involving this compound.

TaskScaleHand ProtectionEye/Face ProtectionBody ProtectionRespiratory/Ventilation
Weighing Solid < 1 gramNitrile GlovesSafety Glasses with Side ShieldsLab CoatChemical Fume Hood
Weighing Solid > 1 gramNitrile GlovesChemical GogglesLab CoatChemical Fume Hood
Preparing Solution < 100 mLNitrile GlovesChemical GogglesLab CoatChemical Fume Hood
Preparing Solution > 100 mLNitrile GlovesChemical Goggles & Face ShieldChemical-Resistant ApronChemical Fume Hood
Reaction Workup Any ScaleNitrile GlovesChemical GogglesLab CoatChemical Fume Hood
Protocol 3.2: Step-by-Step Donning and Doffing

Properly putting on (donning) and taking off (doffing) PPE is a critical control point to prevent cross-contamination.

Donning Sequence:

  • Body Protection: Put on your lab coat or apron.

  • Eye/Face Protection: Put on safety glasses, goggles, and/or a face shield.

  • Gloves: Put on gloves last. Ensure the cuffs of the gloves go over the cuffs of your lab coat sleeves.

Doffing Sequence (to be performed in a designated area):

  • Gloves: Remove gloves first. Using a gloved hand, peel the other glove off from the cuff towards the fingertips, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off from the inside, encasing the first glove.

  • Body Protection: Remove the lab coat or apron, folding the contaminated exterior inward.

  • Eye/Face Protection: Remove goggles or face shield last to protect your eyes during the doffing process.

  • Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[2][3]

Protocol 3.3: Disposal of Contaminated Materials
  • PPE Disposal: All used PPE, including gloves, is considered contaminated waste. Dispose of it in a designated solid chemical waste container. Do not discard it in regular trash.

  • Chemical Disposal: Dispose of unused this compound and any solutions containing it according to your institution's hazardous waste management guidelines. This typically involves collection in a clearly labeled, sealed waste container for pickup by environmental health and safety personnel.[3][5]

Emergency Response

In the event of an exposure, immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Spills: For small powder spills, carefully sweep up the material to avoid raising dust and place it in a sealed container for disposal.[4] Ensure proper PPE is worn during cleanup.

By integrating these protocols into your daily laboratory workflow, you can handle this compound with confidence, ensuring both your personal safety and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-hydroxy-2-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-hydroxy-2-methoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.